2-Hydroxy-4-(methylthio)butyronitrile
Description
Properties
IUPAC Name |
2-hydroxy-4-methylsulfanylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-8-3-2-5(7)4-6/h5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWOJJANXYSACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884986 | |
| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17773-41-0 | |
| Record name | 2-Hydroxy-4-(methylthio)butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 2-hydroxy-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-(methylthio)butyronitrile | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.945 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-(methylthio)butyronitrile
This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN), a critical intermediate in the industrial production of D,L-methionine and its hydroxy analog, 2-hydroxy-4-(methylthio)butyric acid (MHA).[1][2][3] Methionine is an essential amino acid, making its efficient synthesis, and by extension that of HMTBN, a subject of significant industrial and academic interest.[1][4] This document is intended for researchers, chemists, and process development professionals seeking a detailed understanding of the reaction mechanisms, process variables, and underlying chemical principles that govern the synthesis of HMTBN.
Introduction to this compound (HMTBN)
This compound, also known as MMP-cyanohydrin, is a bifunctional molecule featuring both a hydroxyl and a nitrile group attached to the same carbon atom.[1][3] This structure makes it a versatile precursor for the synthesis of alpha-amino acids and alpha-hydroxy acids. The principal industrial application of HMTBN is as a key intermediate in the production of methionine and MHA, which are widely used as supplements in animal feed.[1][2][3] The stability and purity of HMTBN are critical factors that directly impact the efficiency and quality of the final methionine or MHA product.[2][5]
Primary Synthesis Pathway: Cyanohydrin Formation from 3-(Methylthio)propanal (MMP)
The most prevalent industrial synthesis of HMTBN involves the nucleophilic addition of hydrogen cyanide (HCN) to 3-(methylthio)propanal (MMP).[1][2][6] This reaction is a classic example of cyanohydrin formation, a well-established method for the synthesis of α-hydroxynitriles from aldehydes or ketones.[7][8][9]
Reaction Mechanism
The formation of HMTBN from MMP and HCN is a base-catalyzed nucleophilic addition.[9] The mechanism proceeds as follows:
-
Activation of the Nucleophile: In the presence of a basic catalyst, a small amount of hydrogen cyanide is deprotonated to form the cyanide anion (CN⁻), a potent nucleophile.[7][10]
-
Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of 3-(methylthio)propanal.[10] This results in the formation of a tetrahedral alkoxide intermediate.[9]
-
Protonation: The alkoxide intermediate is then protonated by a molecule of hydrogen cyanide, regenerating the cyanide anion and yielding the final product, this compound.[7][10]
This pathway is conducted at a pH between 3 and 9. [11]While this route offers an alternative starting material, the handling of the highly reactive and toxic acrolein requires stringent safety precautions.
Downstream Processing and Applications
The synthesized HMTBN is typically used directly in subsequent reactions to produce methionine or MHA. [2]
-
Synthesis of Methionine: HMTBN can be reacted with ammonia and carbon dioxide in the Bucherer-Bergs reaction to form 5-(2-methylthioethyl)hydantoin, which is then hydrolyzed to yield D,L-methionine. [1]* Synthesis of MHA: HMTBN can be hydrolyzed, typically using a strong mineral acid such as sulfuric acid, to produce 2-hydroxy-4-(methylthio)butyric acid (MHA). [12][13]
Conclusion
The synthesis of this compound is a well-established industrial process, with the reaction of 3-(methylthio)propanal and hydrogen cyanide being the predominant route. The efficiency and success of this synthesis hinge on the precise control of key parameters including temperature, pH, and reactant molar ratios. A thorough understanding of the underlying reaction mechanism and the influence of these parameters is essential for optimizing the production of this vital intermediate for the synthesis of methionine and its analogs.
References
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Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide. Eureka | Patsnap. Available at: [Link]
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Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate. Eureka | Patsnap. Available at: [Link]
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Chemical synthesis of 2-hydroxy-4-(methylthio)butanenitrile (5). ResearchGate. Available at: [Link]
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Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. RSC Publishing. Available at: [Link]
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Enzymatic synthesis and characterization of l-methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMB) co-oligomers. PubMed. Available at: [Link]
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Methionine Hydroxy Analog from Acrolein, Methyl Mercaptan and HCN | Economic Analysis. Intratec. Available at: [Link]
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A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PMC - PubMed Central. Available at: [Link]
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Biochemical conversion pathways of methionine precursors. ResearchGate. Available at: [Link]
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Boron Nitride-Supported Metal Catalysts for the Synthesis and Decomposition of Ammonia and Formic Acid. MDPI. Available at: [Link]
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Cyanohydrin Formation. YouTube. Available at: [Link]
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Cyanohydrin Formation Reaction Mechanism. YouTube. Available at: [Link]
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Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. PubMed. Available at: [Link]
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Showing metabocard for Methionine (HMDB0000696). Human Metabolome Database. Available at: [Link]
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Methional Production from Acrolein and Methyl Mercaptan. Intratec.us. Available at: [Link]
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Methyl Mercaptan removal from Methane using Metal-Oxides and Aluminosilicate Materials. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxy-4-(methylthio)butyronitrile
This guide provides a comprehensive exploration of the essential spectroscopic techniques for the characterization of 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN). As a critical intermediate in the synthesis of D,L-methionine and its hydroxy analog, 2-hydroxy-4-methylthiobutyric acid (MHA), robust analytical methodologies are paramount for ensuring quality control, verifying structural integrity, and assessing purity.[1][2] This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical, animal nutrition, and chemical manufacturing industries, offering both theoretical grounding and practical, field-proven protocols.
Foundational Understanding of HMTBN
This compound, also known as MHA-nitrile, is the cyanohydrin derivative of 3-(methylthio)propanal.[1][2] Its chemical structure consists of a four-carbon chain with a hydroxyl group and a nitrile group on the second carbon, and a methylthioether group on the fourth carbon. This unique combination of functional groups dictates its chemical reactivity and provides distinct signatures for spectroscopic analysis. The unambiguous identification and characterization of HMTBN are crucial for optimizing downstream synthesis processes and ensuring the quality of the final products, which are vital amino acid supplements in animal feed.[2]
Physicochemical Properties
A clear understanding of the molecule's physical and chemical properties is the first step in any analytical endeavor. These properties influence choices regarding sample preparation, solvent selection, and analytical technique.
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| Synonyms | MHA Nitrile, 2-Hydroxy-4-(methylthio)butanenitrile | [5] |
| CAS Number | 17773-41-0 | [3][4][6] |
| Molecular Formula | C₅H₉NOS | [3][4][7][6] |
| Molecular Weight | 131.20 g/mol | [5][7] |
| Monoisotopic Mass | 131.040485 Da | [5][7] |
| Boiling Point | 279.6 ± 25.0 °C (Predicted) | [3] |
| Density | 1.128 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | 110 g/L at 25°C | [3] |
| pKa | 11.01 ± 0.20 (Predicted) | [3][7] |
Core Spectroscopic Methodologies
Spectroscopic analysis provides a non-destructive window into the molecular structure of a compound.[8] For HMTBN, a multi-technique approach is essential for unambiguous confirmation. The primary methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are complementary, each probing different aspects of the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups. The technique measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each functional group (e.g., O-H, C≡N, C-S) has a characteristic vibrational frequency, producing a unique "fingerprint" in the IR spectrum.[9][10] For HMTBN, this allows for the direct confirmation of the presence of the key hydroxyl and nitrile moieties.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is free of water, which has a strong, broad O-H absorption that can obscure the analyte's spectrum. For a liquid sample like HMTBN, the simplest method is to place a single drop between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
-
Background Collection: Run a background spectrum of the clean salt plates. This is a critical self-validating step to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Analysis: Place the prepared sample in the spectrometer's sample compartment.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Workflow for FTIR Analysis of HMTBN
Caption: Workflow for FTIR analysis of HMTBN.
Data Interpretation: The resulting spectrum of HMTBN is expected to exhibit several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| ~3400 | O-H | Stretch | Broad band |
| ~2930 | C-H (sp³) | Stretch | Sharp peaks |
| ~2250 | C≡N | Stretch | Sharp, medium-intensity peak |
| ~1440 | C-H | Bend | |
| ~1090 | C-O | Stretch | Strong peak |
| ~690 | C-S | Stretch | Weak peak |
The presence of a broad band around 3400 cm⁻¹ (hydroxyl), a sharp peak near 2250 cm⁻¹ (nitrile), and C-H stretching peaks confirms the primary structural features of HMTBN.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution.[11] It exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. By placing the molecule in a strong magnetic field and probing it with radio waves, NMR can map the chemical environment of each unique hydrogen and carbon atom, revealing connectivity and stereochemistry.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~10-20 mg of HMTBN and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum.
-
Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a zero point (0.00 ppm) for the chemical shift scale.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity, a critical step for achieving high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a much lower natural abundance than ¹H, significantly more scans are required to obtain a good signal-to-noise ratio. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to TMS. The signals in the ¹H spectrum are integrated to determine the relative ratios of protons.
Workflow for NMR Analysis of HMTBN
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2-Hydroxy-4-(methylthio)butyronitrile CAS 17773-41-0
An In-depth Technical Guide to 2-Hydroxy-4-(methylthio)butyronitrile
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 17773-41-0), a pivotal intermediate in the industrial synthesis of methionine and its hydroxy analog. Intended for researchers, chemists, and professionals in drug development and animal nutrition, this document delves into the compound's physicochemical properties, synthesis pathways, downstream applications, analytical methodologies, and critical safety protocols. By synthesizing peer-reviewed data and established industrial processes, this guide aims to serve as an authoritative resource, explaining not just the procedures but the underlying chemical principles that govern them.
Introduction and Strategic Importance
This compound, also known as MMP-cyanohydrin, is a nitrile compound of significant industrial value.[1] Its primary importance lies in its role as a direct precursor to D,L-methionine, an essential amino acid, and 2-hydroxy-4-methylthiobutyric acid (HMTBA), commonly known as methionine hydroxy analog (MHA).[2][3] Both methionine and MHA are indispensable supplements in animal feed, particularly for poultry and livestock, to ensure optimal growth and protein synthesis.[3][4][5] The efficient and stable production of this cyanohydrin is therefore a cornerstone of the global animal nutrition industry. This guide will explore the technical nuances of its synthesis, conversion, analysis, and handling.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its handling, reaction optimization, and analytical detection. The compound is a colorless to yellow liquid under standard conditions.[6]
| Property | Value | Reference(s) |
| CAS Number | 17773-41-0 | [7][8] |
| EC Number | 241-756-3 | [7] |
| Molecular Formula | C₅H₉NOS | [7][9] |
| Molecular Weight | 131.19 g/mol | [7][10] |
| Boiling Point | 279.6 ± 25.0 °C (Predicted) | [11] |
| Melting Point | < -50 °C | [6] |
| Density | 1.11 - 1.128 g/cm³ at ~20 °C (Predicted) | [6][11] |
| Water Solubility | 110 g/L at 25 °C | [6][11] |
| log Pow | -0.62 (at 20 °C) | [6] |
| Vapor Pressure | 0.075 Pa at 25 °C | [6] |
| pKa | 11.01 ± 0.20 (Predicted) | [11] |
| Synonyms | MMP-cyanohydrin, 2-Hydroxy-4-(methylthio)butanenitrile | [2][3][12] |
Chemical Structure
The structure features a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon, classifying it as a cyanohydrin. The methylthioethyl side chain is the characteristic feature that links it to methionine.
Caption: Chemical structure of this compound.
Synthesis and Industrial Manufacturing
The primary industrial synthesis of this compound is a cyanohydrin formation reaction. This process involves the base-catalyzed addition of hydrogen cyanide (HCN) to 3-(methylthio)propanal (MMP).[2][3]
Core Reaction: 3-(methylthio)propanal + Hydrogen Cyanide ⇌ this compound
This reaction is typically catalyzed by a weak base, such as triethylamine or pyridine, to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde.[3]
Caption: Industrial synthesis workflow for this compound.
Protocol 1: Continuous Synthesis of HMTBN
This protocol is based on established industrial methods for continuous production.[2][3]
-
Reactor Setup: A multi-zone reactor, such as a loop reactor or a stirred-tank reactor for the main reaction, is used. This is followed by an absorption zone (e.g., a packed column) to capture and react any residual gaseous HCN.[2][3]
-
Reagent Stoichiometry: The molar ratio of hydrogen cyanide to 3-(methylthio)propanal is critical and is maintained between 0.98 and 1.03.[2] This near-stoichiometric ratio is an economic advantage, minimizing waste of HCN and preventing the formation of unwanted breakdown products.[2]
-
Catalyst Loading: A basic catalyst, such as triethylamine, is introduced. The weight ratio of catalyst to 3-(methylthio)propanal is typically kept low, in the range of 0.00005 to 0.002, to ensure a high reaction rate while minimizing byproduct formation.[2]
-
Reaction Conditions: The main reaction is exothermic and is typically conducted at temperatures between 0°C and 25°C. The pressure may be maintained slightly above atmospheric (e.g., up to 1.5 bar) to prevent the degassing of dissolved HCN.[3]
-
Post-Reaction and Stabilization: The crude product mixture from the main reactor, containing some unreacted gaseous HCN, is passed to an absorption zone. Here, it contacts a counter-current flow of fresh MMP and catalyst, ensuring that residual HCN is fully converted.[2]
-
Product Output: The resulting product is a highly stable solution of this compound with molar yields typically ranging from 99.50% to 99.99% based on MMP.[2][3] This product is suitable for direct use in downstream synthesis.[2]
Key Applications and Downstream Conversion
The primary utility of HMTBN is as a stable, transportable intermediate for the production of methionine and its hydroxy analog, MHA.
Caption: Major downstream conversion pathways of HMTBN.
-
Synthesis of D,L-Methionine: HMTBN can be converted to methionine via several routes, most notably the hydantoin pathway. In this process, HMTBN reacts with ammonia and carbon dioxide to form 5-(2-methylthioethyl)hydantoin.[2][3] This hydantoin intermediate is then saponified (hydrolyzed with a base) and subsequently neutralized with an acid (like CO₂) to yield D,L-methionine.[3]
-
Synthesis of Methionine Hydroxy Analog (MHA): A more direct conversion involves the hydrolysis of HMTBN, typically using a mineral acid such as sulfuric acid.[2][13] This reaction replaces the nitrile group with a carboxylic acid group, directly yielding HMTBA. The resulting product from industrial processes is often a mixture of monomers, dimers, and other oligomers.[13] MHA is valued in animal nutrition as a bioavailable source of methionine activity.[4][5][14]
Analytical Methodologies
Accurate quantification of HMTBN's primary downstream product, MHA, is essential for quality control in animal feed and for pharmacokinetic studies. The analytical methods are robust, with reversed-phase liquid chromatography being the principal technique.[4][15]
| Parameter | HPLC-UV (Animal Feed) | LC-MS/MS (Biological Matrix) |
| Technique | Reversed-Phase HPLC with UV Detection | Liquid Chromatography with Tandem Mass Spectrometry |
| Sample Prep | Basic hydrolysis to convert oligomers to monomers | Protein precipitation (serum) or lyophilization (seawater) |
| Limit of Detection (LOD) | As low as 0.008% by weight | S/N Ratio of 5 |
| Limit of Quantitation (LOQ) | Not specified | S/N Ratio of 10 |
| Linearity (R²) | 0.999 | Not specified |
| Reference(s) | [15] | [4] |
Protocol 2: LC-MS/MS Analysis of MHA in Bovine Serum
This protocol provides a high-sensitivity method for determining MHA concentrations in complex biological fluids, adapted from validated procedures.[4]
-
Sample Preparation:
-
Thaw frozen serum samples to room temperature.
-
To precipitate proteins, add a sufficient volume of acetone (e.g., 3 parts acetone to 1 part serum).
-
Vortex vigorously and sonicate for 5-10 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Filter the supernatant through a 0.1 µm syringe filter into an autosampler vial.
-
-
Standard and Calibration Curve Preparation:
-
Prepare a stock solution of MHA reference standard in a suitable solvent (e.g., acetonitrile/water).
-
Create a series of calibration standards by spiking blank, MHA-free bovine serum with known concentrations of the stock solution. The typical range is 0.001 to 10 µg/mL.[15]
-
Process these standards using the same sample preparation steps as the unknown samples.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Reversed-phase liquid chromatograph.
-
Column: C18 column (e.g., 25 cm × 4.6 mm, 5-µm particle size).[4]
-
Mobile Phase: A gradient elution is typically used. For example, starting with 100% water (with 0.1% trifluoroacetic acid) and ramping to 70% water / 30% acetonitrile (with 0.1% trifluoroacetic acid) over 15 minutes.[4]
-
Mass Spectrometer: A tandem mass spectrometer operating in electrospray ionization (ESI) mode.
-
Detection: Monitor specific mass transitions for MHA for quantification.
-
-
Analysis and Calculation:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Generate a calibration curve by plotting the instrument response (peak area) against the known concentrations of the standards.
-
Determine the concentration of MHA in the unknown samples by interpolating their peak areas from the calibration curve.
-
Caption: Workflow for LC-MS/MS analysis of MHA in biological fluids.
Safety, Toxicology, and Handling
This compound is classified as a highly hazardous substance and must be handled with extreme care in a controlled laboratory or industrial setting.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[6][7][10]
-
Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.[6][7][10]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[6][7][10]
-
Hazardous to the Aquatic Environment (Acute Hazard): H401 - Toxic to aquatic life.[6][7][10]
Toxicological Data
| Test Type | Route of Exposure | Species | Dose | Reference |
| LD50 | Oral | Rat | 48 mg/kg | [8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area with adequate engineering controls (e.g., fume hood) to maintain exposure below permissible limits.[6][12]
-
Respiratory Protection: In case of inadequate ventilation or if exposure limits are exceeded, wear a full-face respirator with appropriate cartridges.[6][7]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[6][7]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[6][7]
First-Aid Measures
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and get emergency medical help immediately.[6][12]
-
If Swallowed: Get emergency medical help immediately. Rinse mouth. Do not induce vomiting.[6][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[6][7]
Conclusion
This compound is a compound whose technical profile is dominated by its critical role as an industrial intermediate. Its efficient, high-yield synthesis from 3-(methylthio)propanal and hydrogen cyanide is a well-refined process that enables the large-scale production of D,L-methionine and MHA. While its utility is undeniable, its high acute toxicity necessitates stringent safety protocols and handling procedures. A thorough understanding of its chemistry, from synthesis to analysis and safe handling, is paramount for any scientist or professional working with this vital precursor.
References
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This compound | CAS#:17773-41-0. (n.d.). Chemsrc. Available at: [Link]
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An In-Depth Technical Guide to the Stereoisomers of 2-Hydroxy-4-(methylthio)butyronitrile
Introduction
2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) is a chiral α-hydroxy nitrile that serves as a crucial intermediate in the synthesis of D,L-methionine and its hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).[1][2] Both methionine, an essential amino acid, and HMTBA are widely used as supplements in animal feed.[1][2] The molecule possesses a single stereocenter at the carbon atom bearing the hydroxyl and nitrile groups, giving rise to two enantiomers: (R)-2-Hydroxy-4-(methylthio)butyronitrile and (S)-2-Hydroxy-4-(methylthio)butyronitrile.
In the pharmaceutical and life sciences industries, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties due to their specific interactions with the chiral environment of biological systems.[3][4] Consequently, the ability to synthesize, separate, and analyze enantiomerically pure forms of chiral intermediates like HMTBN is a critical aspect of drug development and biochemical research.[5][6] This guide provides a comprehensive technical overview of the stereoisomers of HMTBN, focusing on their synthesis, separation, and analysis.
Molecular Structure and Chirality
The central point of chirality in this compound is the C2 carbon. The differential spatial arrangement of the four substituents—hydroxyl (-OH), nitrile (-CN), ethyl methyl thioether (-CH2CH2SCH3), and hydrogen (-H)—around this carbon results in two non-superimposable mirror-image forms, the (R) and (S) enantiomers.
Figure 1: Stereoisomers of this compound.
The biological significance of this chirality is exemplified by the metabolic pathway of its corresponding acid, HMTBA. In chicks, for instance, the conversion of D- and L-isomers of HMTBA to L-methionine is a stereospecific process involving different enzymes.[7] This underscores the necessity for stereocontrolled synthesis and analysis when investigating the biological roles and applications of HMTBN and its derivatives.
Synthesis of Stereoisomers
The industrial synthesis of HMTBN is typically a racemic process, starting from 3-(methylthio)propanal and hydrogen cyanide, often catalyzed by a base like triethylamine.[1] However, for applications requiring enantiomerically enriched or pure stereoisomers, asymmetric synthesis is essential.
Enzymatic Enantioselective Synthesis
The most effective and environmentally benign method for producing enantiopure cyanohydrins is through the use of hydroxynitrile lyases (HNLs).[8][9] These enzymes catalyze the asymmetric addition of hydrogen cyanide to a prochiral aldehyde.[10] Depending on the specific HNL used, either the (R)- or (S)-enantiomer can be selectively produced.[9]
Causality in Experimental Design
The choice of an HNL is dictated by the desired stereoisomer. (S)-selective HNLs are commonly found in plants like Manihot esculenta (cassava) and Hevea brasiliensis (rubber tree), while (R)-selective HNLs are found in sources like Prunus amygdalus (almond).[9][10] For the synthesis of aliphatic cyanohydrins such as HMTBN, HNLs from sources like Prunus mume have shown good yields and enantiomeric excess for the (R)-enantiomer.[11]
The reaction is often carried out in a biphasic system (e.g., an organic solvent and an aqueous buffer) to overcome the low aqueous solubility of the aldehyde substrate and to maintain a stable pH for the enzyme. The pH is a critical parameter, as it affects both the enzyme's activity and the chemical equilibrium between hydrogen cyanide (HCN) and the cyanide ion (CN⁻).
Experimental Protocol: (R)-HMTBN Synthesis (Representative)
This protocol is a representative method based on established procedures for the enzymatic synthesis of aliphatic (R)-cyanohydrins.[11]
1. Enzyme Preparation:
-
Obtain a commercially available (R)-selective hydroxynitrile lyase (e.g., from Prunus mume or an engineered variant) or prepare a crude enzyme extract.
-
Immobilize the enzyme on a suitable support to enhance stability and facilitate reuse.
2. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a biphasic system consisting of an aqueous citrate buffer (pH 4.0-5.5) and an organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Add the immobilized HNL to the aqueous phase.
3. Substrate and Reagent Addition:
-
Dissolve 3-(methylthio)propanal in the organic solvent.
-
Introduce hydrogen cyanide (HCN) to the reaction mixture. This can be done by careful addition of liquid HCN or by in-situ generation from a salt like KCN with the acidic buffer.
4. Reaction Conditions:
-
Maintain the reaction at a controlled temperature (e.g., 20-25°C) with gentle stirring to ensure adequate mixing of the two phases.
-
Monitor the reaction progress by periodically taking samples from the organic phase and analyzing for product formation and enantiomeric excess using chiral HPLC.
5. Work-up and Purification:
-
Once the reaction reaches completion, separate the organic phase.
-
Remove the immobilized enzyme from the aqueous phase by filtration for reuse.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude (R)-HMTBN.
-
Purify the product by flash column chromatography if necessary.
Figure 2: Experimental workflow for the enzymatic synthesis of (R)-HMTBN.
A similar protocol can be employed for the synthesis of (S)-HMTBN by using an (S)-selective HNL.
Separation of Stereoisomers
For analytical and preparative purposes, the separation of a racemic mixture of HMTBN into its constituent enantiomers is often required. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[12]
Chiral HPLC
Principles of Separation
Chiral stationary phases are composed of a chiral selector immobilized on a solid support (typically silica gel).[12] The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[12] The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation.
Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are among the most versatile and widely used for the separation of a broad range of chiral compounds, including those with nitrile and hydroxyl functional groups.[13][14]
Experimental Protocol: Chiral HPLC Separation (Representative)
This protocol is a representative method for the analytical separation of HMTBN enantiomers, based on common practices for chiral separations of similar molecules.
1. Column Selection:
-
A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative (e.g., Chiralcel OD-H or Chiralpak AD-H), is a suitable starting point.
2. Mobile Phase Preparation:
-
For normal-phase chromatography, a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol is typically used. A common starting mobile phase composition is 90:10 (v/v) hexane:isopropanol.
3. HPLC System Setup:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Maintain a constant column temperature (e.g., 25°C).
4. Sample Analysis:
-
Dissolve a small amount of racemic HMTBN in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Detect the eluting enantiomers using a UV detector at an appropriate wavelength.
5. Method Optimization:
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier).
-
Different alcohol modifiers (e.g., ethanol vs. isopropanol) can also be tested as they can alter the selectivity.[13]
-
Adjusting the flow rate and temperature can also be used to optimize the resolution between the enantiomeric peaks.[13]
| Parameter | Typical Starting Condition | Optimization Strategy |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H) | Screen different CSPs if necessary |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | Vary alcohol percentage; try different alcohols |
| Flow Rate | 1.0 mL/min | Decrease to improve resolution |
| Temperature | 25°C | Vary to affect selectivity and efficiency |
| Detection | UV (e.g., 210 nm) | Select wavelength of maximum absorbance |
Stereochemical Analysis
Confirming the absolute configuration and determining the enantiomeric purity of HMTBN are critical analytical tasks.
NMR Spectroscopy with Chiral Derivatizing Agents
While standard NMR spectroscopy cannot distinguish between enantiomers, it can differentiate between diastereomers. By reacting a chiral molecule with an enantiomerically pure chiral derivatizing agent (CDA), a mixture of diastereomers is formed, which can then be analyzed by NMR.[15][16]
Mosher's acid and its analogs are common CDAs for chiral alcohols.[15][16] The reaction of (R)- and (S)-HMTBN with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride) will produce two different diastereomeric esters. The different chemical environments in these diastereomers will result in distinct chemical shifts for the protons near the stereocenter, allowing for their quantification.
Experimental Protocol: NMR Analysis with a CDA
1. Derivatization:
-
In an NMR tube, dissolve the HMTBN sample (containing one or both enantiomers) in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a slight excess of an enantiomerically pure chiral derivatizing agent (e.g., (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) and a non-nucleophilic base (e.g., pyridine).
-
Allow the reaction to proceed to completion.
2. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
3. Spectral Analysis:
-
Identify the signals corresponding to the protons adjacent to the newly formed ester linkage.
-
The signals for the two diastereomers should appear at different chemical shifts.
-
Integrate the corresponding signals to determine the ratio of the two diastereomers, which directly reflects the enantiomeric ratio of the original HMTBN sample.
Figure 3: Workflow for determining enantiomeric ratio by NMR using a CDA.
Applications in Drug Development and Synthesis
Chiral intermediates are fundamental building blocks in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[17] The stereocenter in HMTBN can be carried through subsequent synthetic steps to establish the desired stereochemistry in a more complex target molecule.
The primary application of HMTBN is as a precursor to methionine.[18][19] The stereospecific enzymatic conversion of HMTBA isomers to L-methionine highlights the importance of the stereocenter in biological systems.[7] Therefore, the use of enantiomerically defined HMTBN could be a strategic advantage in syntheses where the stereochemistry at this position is critical for the final product's biological activity. While direct applications of chiral HMTBN in pharmaceuticals are not widely documented, its role as a chiral hydroxy nitrile makes it a potentially valuable synthon for various classes of drugs where a hydroxyl group adjacent to a nitrogen-containing functional group is a key structural feature.
Conclusion
The stereoisomers of this compound represent a microcosm of the broader importance of chirality in the chemical and pharmaceutical sciences. The transition from racemic industrial synthesis to stereocontrolled enzymatic methods provides access to enantiomerically pure building blocks. Robust analytical techniques, particularly chiral HPLC and NMR spectroscopy with chiral derivatizing agents, are essential for the separation and characterization of these stereoisomers. As the demand for enantiopure pharmaceuticals continues to grow, a thorough understanding and application of these principles to key chiral intermediates like HMTBN will remain a cornerstone of modern drug development and chemical synthesis.
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PmHNL catalyzed (R)-cyanohydrin synthesis from aliphatic aldehydes. ResearchGate. Available at: [Link]
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Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Available at: [Link]
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(S)-hydroxynitrile lyase. Wikipedia. Available at: [Link]
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Pharmacological Significance of Stereoisomerism. ResearchGate. Available at: [Link]
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Chiral derivatizing agent. Wikipedia. Available at: [Link]
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Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. ResearchGate. Available at: [Link]
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Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis. Available at: [Link]
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Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. ResearchGate. Available at: [Link]
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Pharmaceutical importance of stereochemistry. Slideshare. Available at: [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. Available at: [Link]
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What is the application of stereochemistry in drug design? Patsnap Synapse. Available at: [Link]
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Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. Available at: [Link]
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Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. PubMed. Available at: [Link]
-
THE BIOCHEMICAL CONVERSION OF 2-HYDROXY-4-METHYLTHIOBUTYRIC ACID INTO METHIONINE BY THE RAT IN VITRO. PubMed. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. Available at: [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
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An In-Depth Technical Guide to the In Vitro Metabolism of 2-Hydroxy-4-(methylthio)butyronitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) is a key chemical intermediate in the synthesis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized nutritional supplement in animal feed that serves as a precursor to the essential amino acid L-methionine.[1][2][3] A thorough understanding of the metabolic fate of HMTBN is critical for evaluating its biological activity and safety profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the enzymatic pathways governing HMTBN metabolism and presents detailed, field-proven protocols for its investigation using established in vitro systems. We will explore the multi-step conversion process, the selection of appropriate experimental models, and the analytical techniques required for robust metabolite quantification.
Introduction to HMTBN and its Metabolic Significance
While HMTBA is the compound most commonly used as a methionine source, its nitrile precursor, HMTBN, represents a critical starting point in several chemical syntheses.[4][5][6][7] The biological conversion of HMTBN to L-methionine is not a single reaction but a sequential enzymatic cascade. The efficiency of this cascade dictates the bioavailability of the ultimate product, L-methionine, which is essential for protein synthesis and numerous other metabolic functions.[1] Studying this pathway in vitro allows for a controlled, mechanistic investigation of each enzymatic step, providing data on reaction kinetics, tissue-specific activity, and potential metabolic bottlenecks.
The Core Metabolic Pathway: A Three-Step Enzymatic Conversion
The journey from HMTBN to L-methionine involves three distinct enzymatic transformations, primarily occurring in the liver and kidneys.[8][9]
Step 1: Nitrile Hydrolysis (HMTBN → HMTBA)
The initial and rate-limiting step is the hydrolysis of the nitrile group (-C≡N) of HMTBN into a carboxylic acid (-COOH), yielding HMTBA.
-
Enzymatic System: This conversion is catalyzed by the nitrilase enzyme superfamily (EC 3.5.5.1).[10][11]
-
Mechanism of Action: Nitrilases are thiol enzymes that perform a direct hydrolysis of the nitrile to the corresponding carboxylic acid and ammonia, typically without the release of an intermediate amide.[12][13] This direct conversion is a hallmark of nitrilase activity and distinguishes it from the nitrile hydratase-amidase pathway. The reaction involves a nucleophilic attack on the nitrile carbon by a conserved cysteine residue in the enzyme's active site.[11][13]
Step 2: Hydroxy Acid Oxidation (HMTBA → KMTB)
Once formed, HMTBA, which exists as a racemic mixture of D- and L-isomers, undergoes stereospecific oxidation to its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid (KMTB), also known as keto-methionine.[1][8][14]
-
Enzymatic System for L-HMTBA: The L-isomer is a substrate for L-2-hydroxy acid oxidase (L-HAOX) , a flavoenzyme located within the peroxisomes of liver and kidney cells.[8][15]
-
Enzymatic System for D-HMTBA: The D-isomer is oxidized by D-2-hydroxy acid dehydrogenase (D-HADH) , a distinct mitochondrial enzyme found in a wide array of tissues, including liver, muscle, and intestinal mucosa.[8][15]
The presence of two different enzymes for the D- and L-isomers allows for the efficient, simultaneous conversion of the racemic HMTBA mixture.[15]
Step 3: Transamination (KMTB → L-Methionine)
The final step is the conversion of KMTB into the biologically active L-methionine.
-
Enzymatic System: This reaction is carried out by transaminases (aminotransferases).
-
Mechanism of Action: These enzymes catalyze the transfer of an amino group from a donor molecule, such as glutamine or asparagine, to KMTB, completing the synthesis of L-methionine.[8][9]
Below is a diagram illustrating the complete metabolic cascade.
Designing an In Vitro Study: Systems and Methodologies
The choice of an in vitro system is paramount and depends entirely on the scientific question being asked.
Selecting the Appropriate Biological Matrix
-
Tissue Homogenates: Crude preparations of organs (e.g., liver, kidney) are excellent for initial screening to determine if a tissue possesses metabolic competency for the pathway.[1][15] They contain all cellular components but lack the refined nature of subcellular fractions.
-
Liver S9 Fraction: This is the most common and versatile tool for general metabolism screening. As the 9000g supernatant of a tissue homogenate, it contains both cytosolic and microsomal enzymes, making it capable of supporting the entire HMTBA-to-L-Methionine pathway.[16][17] However, its enzymatic activity can diminish during incubations lasting over an hour.[17][18]
-
Primary Hepatocytes: Considered the "gold standard" for in vitro metabolism, primary hepatocytes retain most liver-specific functions and provide a more physiologically relevant prediction of in vivo metabolic profiles.[19] They are superior to S9 fractions in both the rate and diversity of metabolic reactions they can perform.[16][20]
-
Purified Enzymes: For detailed mechanistic and kinetic studies (e.g., determining Km and Vmax), using purified nitrilase, L-HAOX, or D-HADH allows for the unambiguous characterization of a single enzymatic step.[12][21]
Protocol: In Vitro Metabolism of HMTBN in Liver S9 Fraction
This protocol provides a self-validating system for assessing the conversion of HMTBN over time.
A. Reagents and Materials:
-
HMTBN (Substrate)
-
Pooled Liver S9 Fraction (e.g., Human, Rat, Chicken)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Cofactor Mix: NAD+ (1 mM), NADP+ (1 mM), Glutamine (5 mM)
-
Quenching Solution: Ice-cold acetonitrile with an internal standard (e.g., Methionine-d3)
-
Incubator/Shaking Water Bath (37°C)
-
Microcentrifuge tubes and centrifuge
B. Experimental Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a stock solution of HMTBN in a suitable solvent (e.g., water or DMSO). Prepare fresh cofactor mix in phosphate buffer.
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures according to the conditions specified in Table 1 . Include control reactions (see below).
-
Pre-incubation: Pre-warm the tubes containing buffer and S9 fraction at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation: Start the reaction by adding the HMTBN stock solution to each tube. Vortex gently to mix. This is Time = 0.
-
Incubation: Incubate the tubes at 37°C in a shaking water bath for designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Termination: Stop the reaction at each time point by adding 2-3 volumes of the ice-cold acetonitrile quenching solution. This precipitates the proteins and halts all enzymatic activity.
-
Sample Preparation: Vortex the quenched samples vigorously. Centrifuge at >12,000g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
C. Essential Controls for a Self-Validating System:
-
Time-Zero (T0) Control: Add the quenching solution before adding the HMTBN substrate. This accounts for any non-enzymatic degradation and establishes a baseline.
-
No-Enzyme Control: Replace the S9 fraction volume with buffer. This confirms that the observed metabolism is enzyme-dependent.
-
No-Substrate Control: Replace the HMTBN volume with solvent. This provides a clean matrix background for analysis.
| Parameter | Final Concentration | Rationale |
| HMTBN | 1-10 µM | Concentration range for initial kinetic studies. |
| Liver S9 Protein | 0.5-1.0 mg/mL | Standard concentration to ensure sufficient enzymatic activity. |
| Phosphate Buffer | 100 mM, pH 7.4 | Maintains physiological pH for optimal enzyme function. |
| NAD+/NADP+ | 1 mM each | Cofactors required for dehydrogenase/oxidase activity.[9] |
| Glutamine | 5 mM | Amino group donor for the final transamination step.[9] |
| Total Volume | 200 - 500 µL | Standard volume for microcentrifuge tube-based assays. |
| Table 1: Typical incubation conditions for studying HMTBN metabolism in liver S9 fractions. |
Analytical Strategy: LC-MS/MS for Metabolite Quantification
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application due to its superior sensitivity, selectivity, and speed.[2][22][23][24]
Chromatographic Separation
A reversed-phase liquid chromatography (RPLC) method is typically employed to separate the analytes based on polarity.
-
Column: C18 stationary phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phases:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile or Methanol with 0.1% Formic Acid
-
-
Gradient: A shallow gradient from low %B to high %B over several minutes will effectively separate the polar metabolites from the less polar HMTBN.
Mass Spectrometry Detection
Detection is performed using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring a unique product ion generated upon fragmentation, ensuring high specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| HMTBN | 146.05 | 129.02 | Positive |
| HMTBA | 149.02 | 103.01 | Negative |
| KMTB | 147.01 | 101.00 | Negative |
| L-Methionine | 150.06 | 104.04 | Positive |
| Methionine-d3 (IS) | 153.07 | 107.05 | Positive |
| Table 2: Example MRM transitions for the LC-MS/MS analysis of HMTBN and its metabolites. Note: Exact m/z values should be optimized empirically. |
The entire experimental workflow is summarized in the diagram below.
Data Interpretation
The output from the LC-MS/MS analysis will be peak areas for each analyte at each time point. By using a standard curve, these areas are converted into concentrations (e.g., µM). Plotting the concentration of the parent compound (HMTBN) decreasing over time and the metabolites (HMTBA, KMTB, L-Met) forming over time allows for the determination of metabolic rates.
| Time (min) | [HMTBN] µM | [HMTBA] µM | [KMTB] µM | [L-Met] µM |
| 0 | 10.00 | 0.00 | 0.00 | 0.00 |
| 5 | 7.85 | 2.11 | 0.04 | 0.01 |
| 15 | 4.52 | 5.25 | 0.21 | 0.05 |
| 30 | 1.98 | 7.15 | 0.75 | 0.18 |
| 60 | 0.41 | 7.89 | 1.35 | 0.40 |
| 120 | <0.05 | 6.95 | 1.98 | 0.95 |
| Table 3: Hypothetical data showing the disappearance of HMTBN and the sequential formation of its metabolites in a liver S9 incubation. |
Conclusion
The in vitro metabolism of this compound is a well-defined, multi-step enzymatic process that can be reliably studied using standard laboratory techniques. The pathway is initiated by nitrilase-catalyzed hydrolysis to HMTBA, followed by stereospecific oxidation to KMTB, and concluding with transamination to L-methionine. The selection of an appropriate biological system, from tissue homogenates for screening to primary hepatocytes for predictive modeling, is a critical experimental design choice. Paired with the robust analytical power of LC-MS/MS, the protocols described in this guide provide a solid framework for researchers to accurately characterize the metabolic fate of HMTBN and its contribution to the methionine pool.
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2-Hydroxy-4-(methylthio)butyronitrile: A Comprehensive Technical Guide to its Role as a Methionine Precursor
Foreword: The Imperative for Methionine Analogs
Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and a cornerstone of animal nutrition, particularly for monogastric species like poultry and swine.[1] Its deficiency in common feed formulations, which are heavily reliant on plant-based proteins, necessitates supplementation to ensure optimal growth, feed conversion, and overall health of livestock. While L-methionine is the biologically active form, chemical synthesis typically yields a racemic mixture of D- and L-methionine. Furthermore, the development of methionine analogs, such as 2-hydroxy-4-(methylthio)butyronitrile (HMTBN), has provided the animal feed industry with a valuable and efficacious alternative. This guide provides an in-depth technical exploration of HMTBN, from its chemical synthesis to its enzymatic conversion into a bioavailable methionine source, tailored for researchers, scientists, and professionals in drug development and animal nutrition.
Section 1: The Genesis of a Precursor: Chemical Synthesis of HMTBN
The industrial production of HMTBN is a well-established chemical process, primarily involving the reaction of 3-(methylthio)propanal (MMP) with hydrogen cyanide (HCN).[2][3][4] This reaction, a cyanohydrin formation, is typically catalyzed by a base.
The synthesis can be carried out in a continuous or batch-wise manner, with the continuous process being more economical for large-scale industrial production.[2] The molar ratio of hydrogen cyanide to 3-(methylthio)propanal is a critical parameter, generally maintained close to stoichiometric amounts (e.g., 0.98 to 1.03) to maximize yield and minimize residual reactants.[2] The reaction is typically conducted at temperatures ranging from 20 to 80°C.[4] Molar yields based on 3-(methylthio)propanal are reported to be in the range of 99.50 to 99.99%.[2][3]
The resulting HMTBN is a key intermediate in the synthesis of both D,L-methionine and its hydroxy analog, 2-hydroxy-4-methylthiobutyric acid (HMTBA), a widely used liquid methionine substitute.[2][3][4] The conversion to methionine can proceed via the aminonitrile pathway or the hydantoin pathway.[2]
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The Biological Fate of 2-Hydroxy-4-(methylthio)butyronitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-(methylthio)butyronitrile (HMTBn) is a significant precursor to the essential amino acid methionine, widely utilized in animal nutrition to supplement feedstuffs. Its biological efficacy is intrinsically linked to its metabolic conversion into L-methionine. This technical guide provides a detailed exploration of the biological fate of HMTBn, covering its absorption, distribution, metabolism, and excretion (ADME). We will delve into the enzymatic hydrolysis of the nitrile moiety, the subsequent stereospecific conversion of the resulting 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) to L-methionine, and the key tissues and enzymes involved in these transformations. Furthermore, this guide will address the toxicological considerations of the nitrile group and provide an overview of the analytical methodologies used to study its metabolism.
Introduction: The Role and Relevance of this compound
This compound (HMTBn) is a synthetic compound that serves as a stable and efficient source of methionine activity in animal diets, particularly for poultry and ruminants. Structurally, it is an alpha-hydroxynitrile, possessing a hydroxyl group instead of an amino group on the alpha-carbon of the methionine backbone. This structural feature necessitates a series of metabolic conversions for its ultimate utilization as L-methionine in protein synthesis and other vital metabolic pathways. Understanding the intricate journey of HMTBn within a biological system is paramount for optimizing its use, ensuring animal welfare, and for its potential applications in other scientific domains.
The primary metabolic pathway for HMTBn involves its initial hydrolysis to 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). This conversion is a critical first step that dictates the overall bioavailability of the compound. Subsequently, both the D- and L-isomers of HMTBA are enzymatically converted to L-methionine. This guide will meticulously dissect each of these metabolic steps, providing insights into the underlying biochemical mechanisms.
Absorption and Distribution: The Gateway to Metabolism
The absorption of HMTBn is largely predicated on its rapid hydrolysis to HMTBA in the gastrointestinal tract. Therefore, the absorption characteristics are primarily those of HMTBA.
In Poultry:
In broiler chickens, HMTBA is efficiently absorbed along the entire gastrointestinal tract, with a significant portion being absorbed in the upper sections.[1] Studies utilizing everted intestinal slices have demonstrated that the uptake of HMTBA is comparable to or even greater than that of DL-methionine.[1] The absorption mechanism is thought to involve passive diffusion, which can be advantageous under conditions of metabolic stress.[2]
In Ruminants:
In ruminants, the fate of methionine precursors is more complex due to the microbial environment of the rumen. A portion of HMTBA can be absorbed across the rumen wall.[3][4][5] However, some microbial degradation can also occur. Esterified forms of HMTBA have been developed to increase its bypass of the rumen and enhance its availability for absorption in the small intestine.[4][5][6]
Once absorbed, HMTBA is distributed via the bloodstream to various tissues for metabolic conversion. The liver is a primary site of metabolism, but significant conversion also occurs in other tissues, including the kidneys and small intestine.[7]
Metabolism: The Conversion Cascade to L-Methionine
The metabolic journey of HMTBn to L-methionine is a multi-step process involving several key enzymatic reactions.
Step 1: Hydrolysis of the Nitrile Group
The initial and rate-determining step in the metabolism of HMTBn is the hydrolysis of its nitrile group (-C≡N) to a carboxylic acid group (-COOH), yielding HMTBA. This reaction is catalyzed by a class of enzymes known as nitrilases .[8][9][10]
-
Enzymatic Hydrolysis: Nitrilases directly convert nitriles to carboxylic acids and ammonia in a single step.[10][11] This is in contrast to the nitrile hydratase/amidase pathway, which involves a two-step conversion via an amide intermediate.[12][13] While both pathways exist in nature, the direct hydrolysis by nitrilases is a key route for the conversion of HMTBn.[8][9]
Caption: Enzymatic hydrolysis of HMTBn to HMTBA by nitrilase.
Step 2: Stereospecific Conversion of HMTBA to L-Methionine
Following its formation, the racemic mixture of D- and L-HMTBA undergoes a stereospecific two-step enzymatic conversion to L-methionine. This process primarily occurs in the liver and kidneys.[14]
-
Oxidation to α-Keto Acid: Both D- and L-isomers of HMTBA are first oxidized to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMTB). However, this oxidation is catalyzed by two distinct, stereospecific enzymes:
-
Transamination to L-Methionine: The α-keto acid, KMTB, is then transaminated to form L-methionine. This reaction is catalyzed by transaminases , which transfer an amino group from a donor amino acid (e.g., glutamate, glutamine) to KMTB.
Caption: Stereospecific conversion of HMTBA to L-Methionine.
Excretion
The excretion of metabolites derived from HMTBn is expected to follow the established pathways for methionine and its degradation products. Excess methionine is catabolized, and its sulfur component is primarily excreted in the urine as inorganic sulfate and taurine. The carbon skeleton can enter central metabolic pathways.
Specific studies on the excretion of metabolites unique to the nitrile moiety of HMTBn are limited. However, given the efficient hydrolysis to HMTBA, it is anticipated that the nitrile group is largely converted to ammonia, which is then incorporated into the urea cycle for excretion.[10][11]
Toxicological Considerations
The primary toxicological concern with nitrile-containing compounds is the potential for the release of cyanide (CN⁻).[11] However, for many aliphatic nitriles, including those used in pharmaceuticals, the nitrile group is metabolically robust and does not readily release cyanide.
In the case of HMTBn, the primary metabolic pathway is enzymatic hydrolysis to the carboxylic acid, a detoxification route that does not generate free cyanide. While trace amounts of cyanide release cannot be entirely ruled out, it is not considered a significant metabolic fate for HMTBn. The acute toxicity of HMTBn is rated as high if swallowed or inhaled, necessitating careful handling.
Experimental Protocols and Methodologies
The study of the biological fate of HMTBn and its metabolites involves a range of analytical techniques.
In Vitro Hydrolysis Assay
Objective: To determine the rate of HMTBn hydrolysis to HMTBA in tissue homogenates.
Protocol:
-
Tissue Preparation: Obtain fresh tissue samples (e.g., liver, intestinal mucosa) and homogenize in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate a known concentration of HMTBn with the tissue homogenate at a controlled temperature (e.g., 37°C).
-
Sampling: Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Analysis: Centrifuge the samples to remove precipitated proteins and analyze the supernatant for the concentrations of HMTBn and HMTBA using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vivo Bioavailability Studies
Objective: To determine the bioavailability of HMTBn and its conversion to L-methionine in live animals.
Protocol:
-
Animal Model: Select the appropriate animal model (e.g., broiler chickens, cannulated ruminants).
-
Dosing: Administer a known dose of HMTBn (or labeled HMTBn for tracer studies) orally or via infusion.
-
Sample Collection: Collect blood, urine, and fecal samples at predetermined time intervals. For ruminants, ruminal and intestinal fluid can also be sampled.
-
Sample Processing: Process the samples to extract the analytes of interest (HMTBn, HMTBA, KMTB, L-methionine).
-
Analysis: Quantify the concentrations of the analytes using LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Data Presentation
Table 1: Key Enzymes in the Metabolism of this compound
| Metabolic Step | Substrate | Enzyme | Product |
| Hydrolysis | This compound | Nitrilase | 2-Hydroxy-4-(methylthio)butanoic acid |
| Oxidation | L-2-Hydroxy-4-(methylthio)butanoic acid | L-2-Hydroxy Acid Oxidase | 2-Keto-4-(methylthio)butanoic acid |
| Oxidation | D-2-Hydroxy-4-(methylthio)butanoic acid | D-2-Hydroxy Acid Dehydrogenase | 2-Keto-4-(methylthio)butanoic acid |
| Transamination | 2-Keto-4-(methylthio)butanoic acid | Transaminases | L-Methionine |
Conclusion
The biological fate of this compound is a well-orchestrated metabolic process that efficiently converts this synthetic precursor into the essential amino acid L-methionine. The initial hydrolysis of the nitrile group by nitrilases is a critical activation step, followed by the stereospecific enzymatic conversion of the resulting D- and L-HMTBA to L-methionine via the common intermediate KMTB. This multi-tissue, multi-enzyme pathway ensures the effective utilization of HMTBn as a methionine source in animal nutrition. While toxicological considerations for the nitrile moiety exist, the primary metabolic route through hydrolysis represents a detoxification pathway. Further research focusing on the in vivo kinetics of HMTBn hydrolysis and the tissue-specific activities of nitrilases will continue to refine our understanding and optimize the application of this important compound.
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An In-depth Technical Guide to the Reaction Kinetics of 2-Hydroxy-4-(methylthio)butyronitrile
Executive Summary
2-Hydroxy-4-(methylthio)butyronitrile (HMTBN), the cyanohydrin of 3-methylthiopropionaldehyde, is a pivotal intermediate in the industrial synthesis of methionine and its hydroxy analogue (MHA), essential additives in animal feed.[1][2] The efficiency of synthesis, product stability, and downstream processing are all critically dependent on a thorough understanding of HMTBN's reaction kinetics. This guide provides a comprehensive technical overview of the core reaction mechanisms, kinetic parameters, and the experimental methodologies required to study the formation and degradation of HMTBN. We delve into the influence of key process variables such as pH, temperature, and catalysis, offering field-proven insights for researchers, chemists, and process engineers. The protocols and data presented herein are designed to be self-validating, ensuring scientific integrity and enabling the optimization of industrial processes involving this crucial chemical intermediate.
Introduction: The Significance of HMTBN
Chemical Identity and Industrial Relevance
This compound, also known as MMP-cyanohydrin, is an α-hydroxy nitrile.[1] Its molecular structure features a hydroxyl group and a nitrile group on the same carbon atom, which makes it a versatile precursor for further chemical transformations.[3][4] The primary industrial application of HMTBN is its role as a direct precursor to D,L-methionine and 2-hydroxy-4-methylthiobutyric acid (MHA), both of which are billion-dollar commodities in the animal nutrition sector.[1][2][5] MHA itself is produced by the direct hydrolysis of HMTBN.[1][2]
The Central Role of Reaction Kinetics
The synthesis of HMTBN is a reversible nucleophilic addition, known as the cyanohydrin reaction.[3][6] The forward reaction produces HMTBN, while the reverse reaction leads to its decomposition back to the starting aldehyde and hydrogen cyanide.[4] The position of this equilibrium and the rates of the forward and reverse reactions are highly sensitive to process conditions. Therefore, a quantitative understanding of the reaction kinetics is paramount for:
-
Maximizing Synthesis Yield: Ensuring the reaction proceeds efficiently towards the product, minimizing residual reactants and byproduct formation.[1]
-
Ensuring Product Stability: Preventing decomposition of HMTBN during storage, transport, and subsequent processing steps.
-
Process Safety: Managing the handling of highly toxic hydrogen cyanide by ensuring its rapid and near-complete consumption.[7]
-
Economic Viability: Optimizing reactor design, residence times, and catalyst usage to minimize operational costs.[2]
Core Reaction Mechanisms and Kinetics
The formation and degradation of HMTBN are governed by the principles of the cyanohydrin reaction, an equilibrium process catalyzed by base.
Synthesis: Base-Catalyzed Nucleophilic Addition
The synthesis involves the reaction of 3-methylthiopropionaldehyde (MMP) with hydrogen cyanide (HCN). The reaction mechanism proceeds via a nucleophilic attack of the cyanide anion (CN⁻) on the electrophilic carbonyl carbon of the aldehyde.[3][4][7]
Mechanism Steps:
-
Activation: A base (e.g., triethylamine, pyridine, or an inorganic base) deprotonates hydrogen cyanide to generate the potent cyanide nucleophile, CN⁻.[2][7][8] This step is crucial as HCN itself is a weak nucleophile.
-
Nucleophilic Attack: The cyanide anion attacks the carbonyl carbon of MMP, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[3][4]
-
Protonation: The alkoxide intermediate is rapidly protonated by a proton source, typically undissociated HCN or water, to yield the final HMTBN product and regenerate the cyanide anion.[4][7]
This mechanism is consistent with a second-order rate law, being first order in both the aldehyde (MMP) and the cyanide anion (CN⁻). Rateformation = kf[MMP][CN⁻]
The overall reaction rate is highly dependent on the concentration of the catalyst, which controls the available concentration of the cyanide anion.
Degradation: The Reversible Equilibrium
The decomposition of HMTBN is the microscopic reverse of its formation and is also base-catalyzed.[4] In neutral or, more significantly, basic aqueous solutions, the hydroxyl group of HMTBN can be deprotonated to form an alkoxide. This intermediate can then eliminate the cyanide ion—a good leaving group—to revert to the starting aldehyde (MMP).[4]
Ratedegradation = kr[HMTBN][OH⁻]
The equilibrium is strongly influenced by pH.
-
Acidic Conditions (pH 1-4): The equilibrium strongly favors the stable HMTBN product. The low concentration of hydroxide ions suppresses the reverse reaction. To ensure storage stability, the product stream is typically acidified.[2][8]
-
Neutral to Basic Conditions (pH > 6): The equilibrium shifts towards the reactants (MMP and HCN). The rate of decomposition increases significantly with increasing pH.
Kinetic Studies: Experimental Design and Methodology
A robust kinetic study requires careful experimental design and precise analytical techniques. This section outlines a field-proven protocol.
Materials and Reagents
-
3-Methylthiopropionaldehyde (MMP): Purity >99%. Should be stored under an inert atmosphere to prevent oxidation.
-
Hydrogen Cyanide (HCN): Can be used as a gas or generated in situ from NaCN or KCN. Extreme caution is required due to its high toxicity.[7]
-
Catalyst: Triethylamine (TEA) or other suitable base, analytical grade.
-
Solvent: The reaction is often run neat or in a suitable organic solvent (e.g., toluene) or an aqueous medium, depending on the process.
-
Quenching Solution: An acidic solution (e.g., 1 M phosphoric acid) to stop the reaction by neutralizing the catalyst.
-
Analytical Standards: Purified HMTBN for HPLC calibration.
Experimental Setup
A jacketed glass reactor (250-1000 mL) equipped with a mechanical stirrer, temperature probe, and ports for reagent addition and sampling is recommended. The reactor temperature should be precisely controlled via a circulating water bath. All experiments must be conducted in a well-ventilated fume hood.
Step-by-Step Protocol for a Kinetic Run
-
Reactor Preparation: The reactor is charged with a known mass of MMP. If a solvent is used, it is added at this stage.
-
Temperature Equilibration: The mechanical stirrer is started, and the reactor contents are brought to the desired reaction temperature (e.g., 50°C).[2]
-
Catalyst Addition: A precise volume or mass of the base catalyst is added. The amount typically ranges from 0.01 to 0.2 mol% relative to MMP.[2]
-
Reaction Initiation (t=0): Hydrogen cyanide is added to the reactor. For safety and control, a slight molar excess or stoichiometric amount relative to MMP is common.[1][2] The timer is started immediately upon HCN addition.
-
Sampling: At predetermined time intervals, aliquots (approx. 0.1-0.5 mL) are withdrawn from the reactor using a syringe.
-
Quenching: Each aliquot is immediately injected into a sealed vial containing a known volume of the acidic quenching solution. This instantly stops the reaction by neutralizing the catalyst. The vial should be pre-weighed to allow for precise mass determination.
-
Sample Preparation for Analysis: The quenched sample is diluted with the mobile phase used for HPLC analysis to a suitable concentration.
Analytical Quantification: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying HMTBN and residual MMP.[9][10][11]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v), often with a small amount of acid like formic or phosphoric acid (e.g., 0.1%) to ensure sharp peaks.[10][11]
-
Detection: UV detector set at a wavelength where both HMTBN and MMP have reasonable absorbance (e.g., 210 nm).
-
Quantification: External standard calibration curves are generated for both HMTBN and MMP using standards of known concentration. The concentration in the reaction samples is determined by comparing their peak areas to the calibration curve.
Influence of Key Parameters
The kinetics of the HMTBN reaction are highly sensitive to several operational parameters. Understanding their impact is crucial for process control and optimization.
| Parameter | Effect on Reaction Rate | Causality & Field Insights | Typical Range |
| Temperature | Increases significantly with temperature (Arrhenius relationship). | Higher temperature provides more kinetic energy, increasing the frequency and energy of molecular collisions. However, excessively high temperatures (>80°C) can promote side reactions or decomposition. A balance must be struck between rate and stability.[12] | 20°C to 80°C[2] |
| pH / Catalyst Conc. | Rate increases with catalyst concentration. Stability decreases at high pH. | The base catalyst generates the active CN⁻ nucleophile. Higher catalyst levels increase [CN⁻], accelerating the forward reaction. However, high basicity also accelerates the reverse (degradation) reaction. The final product must be stabilized by adjusting the pH to 1-4.[2][8] | 0.005 - 0.2 wt% catalyst[2] |
| Reactant Ratio | Rate depends on the concentration of both reactants. | The reaction is typically second order. Industrial processes often use a slight molar excess of HCN (1.0 to 1.03) to drive the reaction to completion and consume the aldehyde, which can be difficult to separate.[1][2] | 0.98 to 1.03 (HCN:MMP)[2] |
Implications for Industrial Processes
A quantitative grasp of HMTBN kinetics directly informs the design and operation of industrial-scale production.
-
Reactor Design: For this fast, exothermic reaction, a continuous stirred-tank reactor (CSTR) or a loop reactor is often preferred to ensure rapid mixing and efficient heat removal.[8]
-
Process Optimization: Kinetic models allow for the determination of optimal residence time, temperature, and catalyst feed rates to achieve target conversion rates (typically >99.5%) while minimizing byproduct formation.[1]
-
Product Stability: Kinetic data on degradation as a function of pH and temperature are critical for defining storage conditions. The immediate acidification of the crude product stream post-reaction is a direct consequence of understanding the kinetics of decomposition.[8]
Conclusion
The reaction kinetics of this compound are governed by a reversible, base-catalyzed cyanohydrin reaction. A comprehensive understanding of this equilibrium, achieved through rigorous experimental studies and precise analytical methods like HPLC, is not merely an academic exercise. It is the foundation for the safe, efficient, and economical industrial production of methionine and its analogues. The interplay between temperature, catalysis, and pH must be carefully managed to maximize synthesis rates while ensuring the crucial stability of the final intermediate. The methodologies and insights provided in this guide serve as a robust framework for professionals engaged in the research, development, and optimization of processes involving HMTBN.
References
- Cyanohydrin reaction. (2026). Grokipedia.
- Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
- Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. PubMed.
- Cyanohydrin reaction. Wikipedia.
- Nucleophilic Addition of HCN - Cyanohydrin Form
- Analytical Methods for the Quantification of Histamine and Histamine Metabolites. PubMed.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide. (2012).
- Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide. (2010).
- Chemical synthesis of 2-hydroxy-4-(methylthio)butanenitrile (5).
- Storage-stable this compound.
- Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. (2025).
- Enhancement of The Stability of Human Growth Hormone by Using Tris(hydroxymethyl)aminomethane: Molecular Docking and Experimental Analysis.
- This compound. (2025). Chemsrc.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011).
- Influence of temperature (A) and pH (B), thermal stability (C) at 40ºC...
- Process for preparing this compound and methionine.
- Analytical Methods for Nanomaterial Determination in Biological M
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- Analytical methods and achievability. NCBI Bookshelf.
- Effects of temperature and pH on the activity and stability of...
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems.
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Methodological & Application
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Hydroxy-4-(methylthio)butyronitrile
Abstract & Introduction
2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) is a critical intermediate in the synthesis of D,L-methionine and its hydroxy analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), which are widely used as essential amino acid supplements in animal feed.[1][2][3] The purity and concentration of HMTBN directly impact the yield and quality of the final product. Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for process monitoring, quality control, and stability studies in both drug development and manufacturing environments.[4]
High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted analytical technique for the qualitative and quantitative analysis of pharmaceutical substances and their intermediates.[4][5] This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of HMTBN. The narrative explains the causality behind key experimental choices, from mobile phase composition to validation procedures, providing a scientifically sound and field-proven protocol for researchers and quality control analysts.
The principle of this method relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4] HMTBN, being a moderately polar molecule, is well-retained on a C18 stationary phase and can be effectively eluted using a gradient of acetonitrile and water. The inclusion of an acid modifier in the mobile phase is critical for achieving sharp, symmetrical peaks by ensuring consistent ionization of the analyte.
Chromatographic System & Conditions
A successful HPLC separation is contingent on the careful selection and optimization of chromatographic parameters.[6] The conditions outlined below have been optimized for the efficient and reproducible analysis of HMTBN.
Causality of Parameter Selection
-
Column (Stationary Phase): A C18 column is selected due to its hydrophobic (non-polar) nature, which provides effective retention for the moderately polar HMTBN analyte through hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A combination of water and acetonitrile is a standard choice for reversed-phase chromatography.[1][7] Acetonitrile serves as the strong organic modifier to elute the analyte from the column. Formic acid is added to the aqueous phase to acidify the mobile phase (pH ~2.7). This suppresses the ionization of any residual silanol groups on the silica backbone of the column and ensures that the analyte is in a single, non-ionized form, leading to improved peak shape and retention time stability.
-
Detection: HMTBN lacks a strong chromophore for high-wavelength UV detection. The nitrile and thioether moieties exhibit absorbance at low UV wavelengths. Therefore, 210 nm is chosen to ensure adequate sensitivity.[8]
-
Flow Rate & Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure. A 10 µL injection volume is a conservative choice to prevent column overloading.
Recommended Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 10% B; 14.1-18 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating steps for system suitability testing and calibration to ensure the integrity of the results generated on any given day.
Reagent and Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.[9]
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas as described above.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This is used for all standard and sample dilutions to ensure solvent compatibility with the initial mobile phase conditions.
-
HMTBN Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of HMTBN reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[9]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations across the desired analytical range (e.g., 1, 10, 25, 50, 100, and 200 µg/mL).
Sample Preparation
-
Weighing: Accurately weigh an amount of the test sample expected to contain approximately 25 mg of HMTBN into a 25 mL volumetric flask.
-
Dissolution: Add approximately 20 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulates, which can extend column lifetime and prevent clogging of the system fluidics.[10] Discard the first 1-2 mL of the filtrate.
HPLC Analysis Workflow
The following workflow diagram illustrates the logical sequence of the analytical procedure.
Caption: High-level workflow for the HPLC analysis of HMTBN.
System Suitability Test (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a mid-range standard (e.g., 50 µg/mL) five consecutive times. The results must meet the criteria outlined in the table below to proceed with the analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency; a higher number indicates sharper peaks and better separation capability. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and the overall system. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system and mobile phase composition. |
Calibration and Quantification
-
Inject each of the prepared calibration standards (e.g., from 1 to 200 µg/mL).
-
Generate a calibration curve by plotting the peak area of HMTBN against its corresponding concentration.
-
Perform a linear regression analysis on the data points. The curve should demonstrate excellent linearity.
-
Inject the prepared sample solution(s).
-
Identify the HMTBN peak in the sample chromatogram by comparing its retention time with that of the standard.[8]
-
Calculate the concentration of HMTBN in the sample by interpolating its peak area from the calibration curve.[8]
Method Validation
Validation is the cornerstone of ensuring that an analytical method is fit for its intended purpose.[4][11] The described method should be validated according to International Conference on Harmonisation (ICH) guidelines, assessing the parameters summarized below.[5]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak for HMTBN is pure and baseline-resolved from all other peaks. |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a given range. | Correlation Coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11] | Typically 80-120% of the test concentration.[12] |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery of the analyte in a blank matrix. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): %RSD ≤ 2.0%Intermediate Precision: %RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1 |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within acceptance criteria. |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and build upon one another to provide a complete picture of the method's performance.
Caption: Interrelationship of core HPLC method validation parameters.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Peaks or Very Small Peaks | Injector malfunction; Air bubble in pump or flow lines; Incorrect mobile phase; Detector lamp off. | Check system for errors; Purge pump and lines; Verify mobile phase preparation; Ensure detector lamp is on and warmed up. |
| Broad or Tailing Peaks | Column contamination or degradation; Mismatch between sample solvent and mobile phase; pH of mobile phase is inappropriate. | Flush or replace column; Ensure sample is dissolved in mobile phase or a weaker solvent; Verify mobile phase pH. |
| Shifting Retention Times | Inconsistent mobile phase preparation; Pump malfunction (unstable flow); Column temperature fluctuation; Column aging. | Prepare fresh mobile phase; Service pump; Ensure column oven is stable; Equilibrate column thoroughly or replace if necessary. |
| High Backpressure | Blockage in lines or guard column; Particulate buildup on column frit; Sample precipitation. | Systematically loosen fittings to locate blockage; Replace guard column/frit; Ensure sample is fully dissolved and filtered. |
Conclusion
This application note provides a comprehensive, validated RP-HPLC method for the quantitative determination of this compound. By explaining the scientific rationale behind the chosen parameters and incorporating system suitability and validation protocols, this guide serves as a robust tool for quality control laboratories and researchers. The method is demonstrated to be specific, linear, accurate, precise, and suitable for its intended purpose of analyzing HMTBN in various settings.
References
-
D'Agostino, P. A., & Hancock, J. R. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2024). Hplc method development and validation. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
- Google Patents. (n.d.). WO2008006977A1 - Process for preparing this compound and methionine.
-
IP Australia. (n.d.). 201000402 1 Method for the production of 2-hydroxy-4- (methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:17773-41-0. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
MDPI. (2021). A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets. Retrieved from [Link]
-
YouTube. (2022). HPLC Method Development Step by Step. Retrieved from [Link]
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- 5. Hplc method development and validation [wisdomlib.org]
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- 7. Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 9. jmchemsci.com [jmchemsci.com]
- 10. HPLC Method Development Steps | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantification of 2-Hydroxy-4-(Methylthio)butanoic Acid (HMTBN) in Animal Feed by HPLC-UV
Introduction
2-Hydroxy-4-(methylthio)butanoic acid (HMTBN), also known as HMTBa, is the α-hydroxy analogue of the essential amino acid methionine.[1] It serves as a highly effective and widely used dietary supplement in animal feed, particularly for poultry, dairy cows, and in aquaculture.[1][2] HMTBN provides a source of methionine activity, which is crucial for protein synthesis and overall animal growth and health.[3][4] Unlike DL-methionine, HMTBN is an organic acid, a property that may offer additional gut health benefits.[4]
Accurate quantification of HMTBN in animal feed is critical for several reasons:
-
Quality Control: To ensure that the feed contains the specified concentration of the methionine supplement for optimal animal performance.
-
Regulatory Compliance: To meet the requirements set by regulatory bodies such as the European Food Safety Authority (EFSA) for feed additives.[5][6]
-
Economic Value: To verify the correct dosage, as over-supplementation is wasteful and under-supplementation can impair animal productivity.[7]
This application note provides a detailed, robust protocol for the quantification of HMTBN in animal feed matrices using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (RP-HPLC-UV) detection. The methodology is designed to be self-validating, incorporating quality control checks to ensure trustworthy and reproducible results.
Principle of the Method
This method quantifies HMTBN by separating it from other feed components on a reversed-phase HPLC column. The fundamental principle involves:
-
Extraction: HMTBN is first extracted from the solid feed matrix using an appropriate solvent. Animal feed is a complex, often heterogeneous material, making proper sample preparation a critical step for accurate analysis.[8][9]
-
Chromatographic Separation: The filtered extract is injected into an HPLC system. HMTBN, being a moderately polar organic acid, is separated from more nonpolar and more polar interferences on a C18 stationary phase. An acidic mobile phase is used to suppress the ionization of HMTBN's carboxylic acid group (pKa ≈ 4.03), ensuring it remains in its more retained, protonated form for good peak shape and consistent retention.
-
UV Detection: The concentration of HMTBN is measured as it elutes from the column by a UV detector, typically at a low wavelength around 200-205 nm where the molecule exhibits absorbance.[10][11]
-
Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.[3]
Materials and Reagents
-
HMTBN Analytical Standard: (≥99% purity)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher
-
Orthophosphoric Acid (H₃PO₄): 85%, ACS grade or higher
-
Deionized (DI) Water: Type I, 18.2 MΩ·cm
-
Syringe Filters: 0.45 µm PVDF or PTFE[3]
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: For instrument control and data processing.
HPLC Operating Parameters
| Parameter | Recommended Setting |
| Mobile Phase | 25 mM KH₂PO₄ buffer (pH adjusted to 2.5 with H₃PO₄) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm[11] |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
Causality Note: The acidic mobile phase (pH 2.5) is critical for protonating the carboxylic acid group of HMTBN, leading to consistent retention and symmetrical peak shape. The C18 column provides effective retention for this moderately polar analyte. A column oven is used to ensure stable retention times.
Detailed Protocols
Workflow Overview
The entire process from sample receipt to final data reporting is outlined below.
Caption: Overall workflow for HMTBN quantification in animal feed.
Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of HMTBN analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with DI water. This stock is stable for ~1 month when stored at 2-8 °C.
-
Working Standards: Prepare a series of calibration standards by serially diluting the primary stock standard with the mobile phase. A typical calibration range is 1.0 to 100.0 µg/mL.[1][3]
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract HMTBN from a complex and often oily/sticky matrix while minimizing interferences.[8][9]
Caption: Detailed workflow for the extraction of HMTBN from feed samples.
-
Homogenization: Grind a representative portion of the animal feed sample to pass through a 1 mm screen. This is crucial to ensure homogeneity and increase the surface area for efficient extraction.[9]
-
Weighing: Accurately weigh approximately 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 25 mL of an acidic extraction solvent (e.g., 0.1% orthophosphoric acid in DI water). The acidic condition aids in the solubility of HMTBN.
-
Shaking: Vortex the tube vigorously for 1 minute to ensure the sample is fully wetted. Place the tube on a mechanical shaker and shake for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid feed matrix.
-
Filtration: Carefully transfer a portion of the supernatant into a syringe and filter it through a 0.45 µm syringe filter directly into an HPLC vial.[3] This step is vital to remove fine particulates that could damage the HPLC column.
Data Analysis and Quality Control
System Suitability
Before starting the analysis sequence, inject a mid-level standard five times. The system is deemed ready if the following criteria are met:
-
Peak Tailing Factor: < 1.5
-
Precision (RSD of Peak Area): ≤ 2.0%
Calibration
Generate a linear regression calibration curve by plotting the peak area against the concentration of the working standards. The curve must have a coefficient of determination (R²) of ≥ 0.999.[3]
Calculation
The concentration of HMTBN in the original feed sample is calculated using the following formula:
HMTBN (g/kg) = (C × V × D) / W
Where:
-
C = Concentration of HMTBN from the calibration curve (µg/mL)
-
V = Final volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the feed sample (g)
Method Validation and Performance
A robust analytical method must be validated to ensure it is fit for purpose. Typical performance characteristics for this method are summarized below.[3][12][13]
| Parameter | Typical Value | Justification |
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional response of the detector to concentration.[3] |
| Limit of Detection (LOD) | ~0.008% (by weight) | The lowest concentration that can be reliably detected.[3] |
| Limit of Quantification (LOQ) | ~0.025% (by weight) | The lowest concentration that can be accurately and precisely measured. |
| Accuracy (Recovery) | 95 - 105% | Measures the agreement between the measured value and the true value. |
| Precision (RSD) | ≤ 5% | Indicates the closeness of repeated measurements (repeatability).[11] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak / Low Peak Area | Clogged filter; Improper sample extraction; Instrument issue. | Check syringe filter; Review extraction procedure; Check HPLC pump and detector status. |
| Peak Tailing / Splitting | Column degradation; pH of mobile phase incorrect; Co-eluting interference. | Replace column; Remake mobile phase ensuring correct pH; Modify mobile phase or gradient. |
| Shifting Retention Times | Column temperature fluctuation; Pump issue (inconsistent flow); Mobile phase composition change. | Check column oven temperature; Purge and prime pump; Prepare fresh mobile phase. |
| High Backpressure | Particulate buildup on column frit; Blockage in tubing. | Back-flush the column (follow manufacturer's guide); Check and replace tubing if necessary. |
References
- Ratchaneewan, P., Mablook, A., et al. (2003). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry.
- BenchChem (2025). Application Notes and Protocols for HPLC Analysis of 2-Hydroxy-4-(methylthio)butyric Acid. BenchChem Scientific.
- Human Metabolome Database (2012). Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115). HMDB.
- European Union Reference Laboratory (EURL) (2014). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union.
- Feed Planet Magazine (2025). Sample preparation as a key for feed analysis. Feed Planet Magazine.
- Lumex Instruments (n.d.). Determination of Methionine Hydroxy Analogue in Fodder Additives. Lumex Instruments.
- St-Pierre, N. R., & Sylvester, J. T. (2005). Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows. Journal of Dairy Science.
- EFSA (2022). Feed additives application procedure. European Food Safety Authority.
- EFSA FEEDAP Panel (2017). Guidance on the assessment of the safety of feed additives for the target species. EFSA Journal.
- Meehan, M., & Sedivec, K. (n.d.). Sampling Feed for Analysis. NDSU Agriculture.
- Malvern Panalytical (2022). Sample preparation for XRF analysis - food products, animal feed, premixes and related materials. Malvern Panalytical.
- Xu, X., & Murphy, L. A. (2023). Simple and fast quantification of cannabinoids in animal feeds by liquid chromatography-tandem mass spectrometry. Journal of Veterinary Diagnostic Investigation.
- AOAC International (1997). AOAC Official Method 994.12 Amino Acids in Feeds. AOAC International.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. efsa.europa.eu [efsa.europa.eu]
- 6. Feed additives application procedure | EFSA [efsa.europa.eu]
- 7. iowabeefcenter.org [iowabeefcenter.org]
- 8. Sample preparation for XRF analysis - food products, animal feed, premixes and related materials | Malvern Panalytical [malvernpanalytical.com]
- 9. Sample preparation as a key for feed analysis | Feed Planet Magazine [feedplanetmagazine.com]
- 10. lumexinstruments.com [lumexinstruments.com]
- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 12. Simple and fast quantification of cannabinoids in animal feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Quantitative Analysis of 2-hydroxy-4-(methylthio)butanenitrile (HMTBN) by Gas Chromatography-Mass Spectrometry with Silyl Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
This application note presents a robust and validated method for the quantitative analysis of 2-hydroxy-4-(methylthio)butanenitrile (HMTBN) using Gas Chromatography-Mass Spectrometry (GC-MS). HMTBN, a key intermediate in the synthesis of methionine and its hydroxy analog (MHA), possesses a polar hydroxyl group that complicates direct GC analysis due to poor volatility and potential thermal degradation.[1][2] To overcome these challenges, this protocol employs a silylation derivatization step, converting the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether. This transformation significantly improves the analyte's thermal stability and chromatographic behavior, resulting in sharp, symmetrical peaks and enabling sensitive and accurate quantification.[3][4] The detailed protocol covers sample preparation, derivatization, optimized instrument parameters, and method validation guidelines suitable for research, quality control, and process monitoring applications.
Introduction and Scientific Principle
2-hydroxy-4-(methylthio)butanenitrile (HMTBN), also known as methionine hydroxy analog nitrile, is a critical precursor in the industrial production of synthetic methionine, an essential amino acid widely used in animal feed supplements.[1] Accurate quantification of HMTBN is vital for monitoring reaction kinetics, ensuring product quality, and optimizing synthesis yields.
However, the direct analysis of HMTBN by gas chromatography is inherently problematic. The presence of a free hydroxyl (-OH) group leads to several analytical challenges:
-
Low Volatility: The polar hydroxyl group can form hydrogen bonds, reducing the molecule's ability to readily vaporize in the hot GC inlet.[5]
-
Thermal Instability: At the high temperatures typically used in GC inlets (e.g., >250 °C), molecules with active hydrogen groups can undergo thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.[6]
-
Poor Peak Shape: Interactions between the polar analyte and any active sites (e.g., residual silanols) on the GC column or liner can cause significant peak tailing, which compromises resolution and reduces precision.[7]
To circumvent these issues, chemical derivatization is employed.[8] This protocol utilizes silylation, a proven and effective technique where an active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group.[9] The reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is rapid and quantitative, converting HMTBN to its more volatile and thermally stable TMS ether derivative, making it ideal for GC-MS analysis.
Caption: Logical workflow illustrating how derivatization overcomes the analytical challenges of HMTBN for GC-MS.
Materials and Reagents
-
Analytes and Solvents:
-
HMTBN analytical standard (≥99% purity)
-
Pyridine, anhydrous (derivatization catalyst and solvent)
-
Ethyl Acetate, HPLC or GC grade (dilution solvent)
-
Hexane, HPLC or GC grade (optional, for extraction)
-
-
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst, enhancing the reaction rate, especially for sterically hindered hydroxyl groups.[9]
-
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler vials, 2 mL, with PTFE-lined septa
-
Micro-inserts, 250 µL
-
Microsyringes (10 µL, 100 µL, 500 µL)
-
Vortex mixer
-
Heating block or oven capable of maintaining 70 °C
-
Analytical balance (4-decimal place)
-
Detailed Protocols
Preparation of Standards and Samples
Causality: The use of anhydrous pyridine is critical as it serves as both a solvent that is miscible with the silylating reagent and as a catalyst that scavenges the HCl byproduct generated when using TMCS-fortified BSTFA, driving the reaction to completion. Ethyl acetate is chosen as the final dilution solvent due to its volatility and compatibility with common GC phases.[10]
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of HMTBN analytical standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with anhydrous pyridine. This is your Stock Standard (S1). Store at 4 °C when not in use.
-
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard (S1) with anhydrous pyridine.
-
-
Sample Preparation:
-
For liquid samples, accurately weigh an appropriate amount (to fall within the calibration range) directly into a derivatization vial.
-
For complex matrices (e.g., feed premix, biological fluids), a prior extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate HMTBN.[11][12] The final extract should be solvent-exchanged into anhydrous pyridine.
-
Derivatization Protocol
This protocol must be followed for all standards, samples, and a solvent blank to ensure consistency.
Caption: Step-by-step workflow for the silylation of HMTBN prior to GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters serve as a validated starting point. Optimization may be required based on the specific instrument and column used. A non-polar 5% phenyl-methylpolysiloxane column is recommended as it provides excellent resolution for a wide range of derivatized compounds.[13]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injection Port | Split/Splitless Inlet | |
| Injection Mode | Split (10:1 ratio) | Prevents column overloading for concentrated samples and provides sharp peaks. A lower split ratio or splitless injection can be used for trace analysis.[5] |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the TMS-HMTBN derivative without causing thermal degradation.[6] |
| Carrier Gas | Helium, Constant Flow Mode | Inert gas providing optimal efficiency. |
| Flow Rate | 1.2 mL/min | Provides a good balance between analysis speed and chromatographic resolution. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A robust, low-bleed column ideal for MS detection and separating a wide range of analytes.[13] |
| Oven Program | 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | The initial hold ensures good peak focusing. The ramp rate effectively separates the analyte from solvent and potential byproducts.[14] |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable and library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard for EI, providing consistent fragmentation. |
| MS Source Temp. | 230 °C | Prevents condensation of analytes within the ion source. |
| MS Quad Temp. | 150 °C | Ensures mass accuracy and stability. |
| Acquisition Mode | Scan (m/z 40-400) and/or SIM | Full scan is used for initial method development and peak identification. Selected Ion Monitoring (SIM) is used for enhanced sensitivity in quantification. |
| SIM Ions for Quant/Qual | Quantifier: 116 ; Qualifiers: 203 , 73 | Selected based on the predicted mass spectrum for high abundance and specificity. |
Expected Results and Data Processing
Chromatographic Profile
The derivatized HMTBN (TMS-HMTBN) is expected to elute as a single, sharp, and symmetrical peak. The retention time will be highly reproducible under the specified conditions.
Mass Spectrum and Fragmentation
The derivatization adds a TMS group (-Si(CH₃)₃) to the HMTBN molecule, replacing the hydrogen on the hydroxyl group.
-
HMTBN Formula: C₅H₉NOS (MW: 131.20 g/mol )[15]
-
TMS-HMTBN Formula: C₈H₁₇NOSSi (MW: 203.37 g/mol )
The Electron Ionization (EI) mass spectrum will show a characteristic fragmentation pattern. While the molecular ion (M⁺) at m/z 203 may be observed, the most prominent fragments are predicted to arise from alpha-cleavage, which is common for silylated compounds and molecules containing heteroatoms.[16]
Caption: Predicted major fragmentation pathway of TMS-derivatized HMTBN under electron ionization.
-
m/z 203 (M⁺): The molecular ion.
-
m/z 116: This is the predicted base peak, resulting from the stable fragment formed by cleavage of the C-C bond adjacent to the carbon bearing the nitrile and TMS-ether groups. This ion is an excellent choice for quantification due to its high intensity and specificity.
-
m/z 73: A characteristic ion for TMS-derivatized compounds, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺. Its presence confirms successful derivatization.
Method Validation
For the method to be trustworthy, it must be validated. Key parameters should be assessed according to established guidelines.[17][18][19]
| Validation Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the peak area of the quantifier ion (m/z 116) against concentration and perform a linear regression. | Coefficient of determination (r²) > 0.995. |
| Specificity | Analyze a matrix blank and a solvent blank to ensure no interfering peaks are present at the retention time of the analyte. | No significant peaks (>10% of LLOQ response) at the target retention time. |
| Accuracy & Precision | Analyze quality control (QC) samples at low, medium, and high concentrations (n=5) on three different days. | Accuracy: Mean recovery within 85-115%. Precision: Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Determine the concentration that yields a signal-to-noise ratio (S/N) of 3. | Reportable value. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio (S/N) of 10 and meets accuracy/precision criteria. This is the lowest point on the calibration curve. | Reportable value with acceptable accuracy and precision (e.g., within 80-120% recovery and ≤20% RSD). |
Conclusion
This application note provides a comprehensive and reliable GC-MS method for the analysis of HMTBN. The key to the method's success is the silylation derivatization step, which converts the problematic polar analyte into a form that is perfectly suited for GC analysis. The protocol is characterized by high sensitivity, excellent peak shape, and robust performance, making it an invaluable tool for professionals in chemical synthesis, quality assurance, and metabolic research.
References
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GC detection of indolic carbinols and nitriles after derivatization... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. [Link]
-
Reliable and Dependable GC Method Development. (2022). Agilent Technologies. [Link]
-
Physical and Chemical Properties of h-BN. (n.d.). ResearchGate. [Link]
-
Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (2023). National Institutes of Health (NIH). [Link]
- Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide. (n.d.).
-
Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. (2019). ResearchGate. [Link]
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Table 4-2, Physical and Chemical Properties of Manganese and Compounds. (n.d.). National Center for Biotechnology Information (NCBI). [Link]
-
Extending the Power of Stabilized PLOT Column Technology to Process GC Analyzers. (n.d.). Restek. [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. [Link]
-
Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (n.d.). American Chemical Society Publications. [Link]
-
Interpreting Mass Spectra. (2024). Chemistry LibreTexts. [Link]
-
Structural Determination from Mass Spec, IR and NMR Spectra. (2021). YouTube. [Link]
-
What is bufotenine (5-OH-DMT) stability when analyzed by GC-MS? (2012). ResearchGate. [Link]
-
Development of GC–MS/MS method for environmental monitoring of 49 pesticide residues in food commodities. (2022). Arabian Journal of Chemistry. [Link]
-
GC-MS - How to prepare my sample? (2022). ResearchGate. [Link]
-
A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. [Link]
-
What Is Derivatization In GC-MS? (2023). YouTube. [Link]
-
Stability control for breath analysis using GC-MS. (2019). National Institutes of Health (NIH). [Link]
-
Butanenitrile, 2-hydroxy-4-(methylthio)-. (n.d.). PubChem. [Link]
-
Mass spectrum. (n.d.). Wikipedia. [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance. (2023). MDPI. [Link]
-
Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. (2021). MDPI. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis. [Link]
-
How Do You Prepare A Sample For GC-MS? (2023). YouTube. [Link]
-
MassFormer: Tandem Mass Spectrum Prediction for Small Molecules using Graph Transformers. (2024). YouTube. [Link]
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Application Note & Protocols: A Multi-Enzymatic Cascade for the Synthesis of L-Methionine from 2-Hydroxy-4-(methylthio)butanenitrile (HMTBN)
Abstract
L-methionine is an essential sulfur-containing amino acid with extensive applications in the pharmaceutical, food, and animal feed industries.[1] Traditional chemical synthesis routes often involve hazardous reagents and generate significant waste.[2] Biocatalysis presents a sustainable and highly selective alternative. This document provides a detailed technical guide for the enzymatic conversion of 2-hydroxy-4-(methylthio)butanenitrile (HMTBN), a readily available precursor, into the high-value product L-methionine. We describe a three-step enzymatic cascade, outline the characteristics of the key enzymes involved, and provide a comprehensive, step-by-step protocol for a one-pot reaction, including robust analytical methods for monitoring and quantification. This guide is intended for researchers and process development scientists aiming to establish efficient and environmentally benign routes for L-methionine production.
The Biochemical Pathway: A Three-Step Cascade
The conversion of HMTBN to L-methionine is not accomplished by a single enzyme but rather by a synthetic cascade that mimics and combines different natural metabolic pathways. The process can be logically divided into three distinct enzymatic reactions, which can be performed sequentially or, more efficiently, in a concurrent one-pot synthesis.
Step 1: Nitrile Hydrolysis The initial step involves the hydrolysis of the nitrile group of HMTBN to a carboxylic acid, yielding 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), also known as methionine hydroxy analogue (MHA). This conversion is critical as it transforms the nitrile precursor into a substrate amenable to amino acid biosynthesis machinery. This step can be catalyzed by two main enzymatic routes:
-
Nitrilase Pathway: A single nitrilase enzyme directly converts the nitrile to a carboxylic acid and ammonia.[3]
-
Nitrile Hydratase/Amidase Pathway: A two-enzyme system where a nitrile hydratase first hydrates the nitrile to an intermediate amide, which is then hydrolyzed by an amidase to the carboxylic acid.[3][4]
Step 2: Oxidation to α-Keto Acid The resulting HMTBA is then oxidized to its corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMB). This step is catalyzed by stereospecific oxidases or dehydrogenases, depending on the chirality of the HMTBA precursor.[5]
-
L-HMTBA is converted by L-α-hydroxy acid oxidase (L-HAOX) .[2][6]
-
D-HMTBA is converted by D-2-hydroxy acid dehydrogenase (D-HADH) .[2][6] The ability to process both isomers is a significant advantage, allowing the use of racemic HMTBN starting material.[5]
Step 3: Reductive Amination (Transamination) In the final step, KMB is converted to L-methionine through the action of a transaminase (also known as an aminotransferase). This enzyme catalyzes the transfer of an amino group from a donor molecule (such as L-glutamate or L-aspartate) to KMB, yielding the final product, L-methionine.[7]
Key Biocatalysts and Their Properties
The success of the cascade synthesis relies on the selection of robust and efficient enzymes for each step. Often, whole-cell biocatalysts (e.g., recombinant E. coli or Rhodococcus sp.) are preferred in industrial settings for their operational stability and the elimination of costly enzyme purification.[8][9]
| Enzyme Class | Function | Typical Source Organism(s) | Optimal pH | Optimal Temp. (°C) | Key Characteristics & Causality |
| Nitrilase | HMTBN → HMTBA | Fusarium, Arthrobacter, Recombinant E. coli expressing genes from Comamonadaceae[8][10] | 7.0 - 8.0 | 30 - 50 | Directly produces the acid, simplifying the pathway. The neutral to slightly alkaline pH optimum is compatible with many downstream enzymes.[8] |
| Nitrile Hydratase (NHase) & Amidase | HMTBN → Amide → HMTBA | Rhodococcus sp., Alcaligenes sp.[4][11] | 7.0 - 8.0 | 15 - 45 | A two-enzyme system that is highly efficient in many industrial processes (e.g., acrylamide production).[12] NHases are often metalloenzymes (Fe or Co).[4] |
| L-Hydroxy Acid Oxidase (L-HAOX) | L-HMTBA → KMB | Vertebrate liver/kidney peroxisomes, microbial sources.[5] | 7.5 - 8.5 | 30 - 40 | A flavoenzyme that specifically oxidizes L-hydroxy acids. Its presence allows the cascade to utilize the L-enantiomer of HMTBA.[6] |
| D-Hydroxy Acid Dehydrogenase (D-HADH) | D-HMTBA → KMB | Found in most vertebrate tissues (mitochondria), microbial sources.[5] | 7.0 - 8.0 | 30 - 40 | Specifically converts the D-enantiomer of HMTBA, enabling a deracemization process where 100% of the racemic substrate can be converted to the keto acid.[6] |
| Transaminase (Aminotransferase) | KMB → L-Methionine | Bacillus sp., Rhodococcus sp., Recombinant E. coli.[13][14] | 7.5 - 9.0 | 30 - 45 | PLP-dependent enzymes that require an amino donor. The choice of donor can shift reaction equilibrium and is a key parameter for optimization. |
Experimental Protocol: One-Pot Synthesis of L-Methionine
This protocol describes a one-pot batch reaction using whole-cell biocatalysts. This approach is chosen for its efficiency, as it avoids intermediate purification steps and reduces process time and cost.
3.1 Principle of the One-Pot System By combining all necessary enzymes (or the cells containing them) in a single reactor, the product of the first reaction (HMTBA) becomes the immediate substrate for the second, and so on. This "tandem" reaction can pull the overall equilibrium towards the final product, L-methionine, potentially increasing the final yield. Careful selection of reaction conditions (pH, temperature) is crucial to find a compromise that allows all enzymes to function effectively.
3.2 Materials and Reagents
-
Substrate: 2-hydroxy-4-(methylthio)butanenitrile (HMTBN), 1 M stock in DMSO.
-
Amino Donor: L-Glutamic acid monosodium salt, 2 M stock in water, pH adjusted to 7.5.
-
Cofactor: Pyridoxal 5'-phosphate (PLP), 100 mM stock in water.
-
Buffer: 1 M Potassium phosphate buffer, pH 7.5.
-
Biocatalysts:
-
Whole-cell nitrilase (e.g., recombinant E. coli expressing an Arthrobacter nitrilase).
-
Whole-cell L-HAOX/D-HADH (e.g., Rhodococcus sp. or a co-culture).
-
Whole-cell transaminase (e.g., recombinant E. coli expressing a transaminase from Bacillus sp.).
-
Note: Cell pastes should be pre-washed and resuspended in potassium phosphate buffer to a known concentration (e.g., 100 g/L wet cell weight).
-
-
Reaction Quenching Solution: 1 M Trichloroacetic acid (TCA).
-
Analytical Standards: L-methionine (for HPLC calibration).
3.3 Detailed Step-by-Step Protocol
-
Reactor Setup: In a temperature-controlled vessel (e.g., a 250 mL baffled flask), add 75 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Cofactor and Amino Donor Addition: Add the L-glutamate stock solution to a final concentration of 200 mM and the PLP stock to a final concentration of 1 mM. The amino donor is added in excess to drive the final transamination step to completion. PLP is a critical cofactor for the transaminase.
-
Biocatalyst Addition: Add the prepared whole-cell biocatalyst suspensions. The optimal ratio of each cell type must be determined empirically, but a starting point is 10 g/L (wet weight) of each. Bring the total reaction volume to 100 mL with 100 mM potassium phosphate buffer.
-
Pre-incubation: Equilibrate the mixture at the reaction temperature of 40°C with gentle agitation (e.g., 180 rpm) for 15 minutes. This temperature is a compromise that supports good activity for nitrilases and transaminases.[8]
-
Reaction Initiation: Start the reaction by adding the HMTBN substrate stock to a final concentration of 100 mM.
-
Monitoring the Reaction:
-
Immediately take a "time zero" (T=0) sample (1 mL).
-
Take samples (1 mL) at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Immediately quench each sample by adding it to an equal volume (1 mL) of 1 M TCA. This stops the enzymatic reactions by denaturing the proteins.
-
Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet cell debris and precipitated proteins.
-
Collect the supernatant for HPLC analysis. Store at -20°C if not analyzed immediately.
-
Analytical Methods: HPLC Quantification
Accurate quantification of the final product is essential for determining reaction efficiency, yield, and productivity. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[15] A highly sensitive method involves pre-column derivatization with o-phthalaldehyde (OPA), which reacts with the primary amine of L-methionine to form a fluorescent adduct.[16][17]
| Parameter | Specification | Rationale & Notes |
| Column | Reversed-Phase C18 (e.g., Supelcosil LC-18-DB, 25 cm x 4.6 mm, 5 µm)[16] | Standard for separating small polar molecules like amino acids. |
| Mobile Phase A | 0.1 M Sodium Acetate (pH 7.0) with Tetrahydrofuran/Methanol (900:95:5 v/v/v)[16] | The aqueous buffer. THF can improve peak shape. |
| Mobile Phase B | Methanol[16] | The organic solvent for the gradient elution. |
| Gradient | Linear gradient from 5% B to 70% B over 10 minutes. | A gradient is necessary to elute the derivatized amino acid effectively while separating it from other matrix components. |
| Flow Rate | 1.0 mL/min[17][18] | A standard flow rate for analytical scale columns. |
| Derivatization | Pre-column with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).[16] | OPA reacts with primary amines to create a highly fluorescent isoindole, enabling sensitive detection.[16] The reaction is rapid (1-2 minutes).[17] |
| Detection | Fluorescence Detector (Ex: 340 nm, Em: 450 nm) | Provides high sensitivity and selectivity for the OPA-derivatized product. |
| Quantification | External standard curve using known concentrations of L-methionine (e.g., 1-100 µM).[16] | Essential for accurate concentration determination in the unknown samples. |
Data Interpretation:
-
Conversion Yield (%): (Moles of L-methionine produced / Initial moles of HMTBN) x 100
-
Productivity (g/L/h): Concentration of L-methionine (g/L) / Reaction time (h)
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive enzyme(s).- Missing cofactor (PLP).- Sub-optimal pH or temperature. | - Verify the activity of each biocatalyst individually before use in the cascade.- Ensure all cofactors and reagents are added correctly.- Optimize pH and temperature for the overall cascade, not just individual enzymes. |
| Accumulation of Intermediates (HMTBA or KMB) | - A downstream enzyme is rate-limiting (e.g., transaminase activity is lower than nitrilase activity).- Insufficient amino donor. | - Increase the amount of the rate-limiting biocatalyst.- Increase the concentration of the amino donor (L-glutamate).- Co-express enzymes in a single host to ensure stoichiometric balance. |
| Poor HPLC Peak Shape or Resolution | - Sample matrix interference.- Improper mobile phase pH.- Column degradation. | - Dilute the sample further before derivatization.- Ensure the mobile phase buffer is correctly prepared and pH is stable.- Use a guard column or replace the analytical column. |
References
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Anticancer Research. (n.d.). A Rapid HPLC Method for the Measurement of Ultra-low Plasma Methionine Concentrations Applicable to Methionine Depletion Therapy. Available at: [Link]
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Sauvant, D., et al. (2022). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. PMC - PubMed Central. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. Available at: [Link]
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Analytical methods used for determination of L-methionine in fermentation broth. (n.d.). Available at: [Link]
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Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods (RSC Publishing). Available at: [Link]
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Puig-Rigall, J., et al. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. RSC Publishing. Available at: [Link]
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Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. PubMed. Available at: [Link]
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Rey, P., et al. (2004). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ResearchGate. Available at: [Link]
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Zheng, R., et al. (2014). Efficient production of methionine from 2-amino-4-methylthiobutanenitrile by recombinant Escherichia coli harboring nitrilase. PubMed. Available at: [Link]
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Planchestainer, M., et al. (2022). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]
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Galkin, A., et al. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Available at: [Link]
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Krzeminski, P., et al. (2024). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. MDPI. Available at: [Link]
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Markham, G. D., et al. (1998). Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale. PubMed. Available at: [Link]
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Schlenk, F., & DePalma, R. E. (1983). Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP. PubMed. Available at: [Link]
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Cappelletti, M., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. PMC - NIH. Available at: [Link]
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Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-Hydroxy-4-(Methylthio)butanoic Acid to L-Methionine in the Chick: A Stereospecific Pathway. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Nitrile hydratase. Available at: [Link]
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Bhatia, S., et al. (2013). Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. Available at: [Link]
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Kumar, V., et al. (2015). The two different pathways of enzymatic conversion of nitrile compounds into amides and carboxylic acids. ResearchGate. Available at: [Link]
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Yamada, H., et al. (2001). Hydratases Involved in Nitrile Conversion: Screening, Characterization and Application. ResearchGate. Available at: [Link]
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Yamada, H., et al. (2001). Hydratases involved in nitrile conversion: screening, characterization and application. PubMed. Available at: [Link]
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Crocoll, C., et al. (2016). Optimization of Engineered Production of the Glucoraphanin Precursor Dihomomethionine in Nicotiana benthamiana. Frontiers. Available at: [Link]
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PubChem. (n.d.). L-methionine biosynthesis III. NIH. Available at: [Link]
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Wang, J., et al. (2023). Microbial production of L-methionine and its precursors using systems metabolic engineering. PubMed. Available at: [Link]
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Chen, Z., et al. (2024). Antibiotic-Free High-Level l-Methionine Production in Engineered Escherichia coli. PubMed. Available at: [Link]
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Beer, B., et al. (2018). Biocatalytic synthesis of L-methionine via enzymatic carbon dioxide fixation. Available at: [Link]
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Harris, K. E., et al. (2022). Methionine salvage enzyme uses a unique mechanism to overcome a challenging aldose–ketose isomerization. PMC - PubMed Central. Available at: [Link]
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Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. PubMed Central. Available at: [Link]
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May, O., et al. (2002). Inverting Enantioselectivity by Directed Evolution of Hydantoinase for Improved Production of L-Methionine. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. PMC - NIH. Available at: [Link]
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Dias, B., & Weimer, B. (1998). Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2. PMC - NIH. Available at: [Link]
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Livshits, V. A., et al. (2025). Prospects for Obtaining L-Methionine Using Biotechnological Methods Based on Escherichia coli and Corynebacterium glutamicum: Part 1. Application, Methods of L-Methionine Production, and Regulation of its Biosynthesis in Bacteria. ResearchGate. Available at: [Link]_
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Kumar, D., & Gomes, J. (2005). Methionine production by fermentation. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 2-Hydroxy-4-(methylthio)butyronitrile (HMTBn) in Poultry Nutrition
Abstract
Methionine is universally recognized as the first limiting amino acid in corn-soybean meal-based diets for poultry, making its supplementation essential for optimal growth, feed efficiency, and protein synthesis.[1][2][3][4] 2-Hydroxy-4-(methylthio)butyronitrile (HMTBn), a precursor to methionine, is a widely utilized synthetic source available in both liquid and solid forms. Upon ingestion, HMTBn is hydrolyzed to its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), which is then efficiently converted to L-methionine. This document provides a comprehensive technical guide for researchers and nutritionists on the application of HMTBn in poultry nutrition. It details the biochemical conversion pathway, evaluates its efficacy relative to other methionine sources, explores its ancillary benefits on gut health, and provides detailed protocols for evaluation in a research setting.
Introduction: The Role of Methionine in Poultry
Methionine's indispensability in poultry nutrition extends far beyond its role as a building block for protein. It is a metabolic linchpin involved in numerous physiological functions critical for health and productivity.[4][5]
-
Protein Synthesis: As the initiating amino acid for mRNA translation, methionine is fundamental to the synthesis of all proteins, impacting muscle accretion, feather development, and egg production.[6]
-
Methyl Donor: Through its conversion to S-adenosylmethionine (SAM), methionine is the primary methyl group donor for the synthesis of creatine, carnitine, and epinephrine, and for the methylation of DNA.
-
Antioxidant Precursor: Methionine is a precursor to cysteine, a key component of the endogenous antioxidant glutathione (GSH).[5] GSH is vital for protecting cells from oxidative stress, a common challenge in modern, fast-growing broiler strains.[7]
Given the low methionine content in common vegetable protein sources, synthetic supplementation is a standard industry practice. HMTBn, often supplied as its more stable hydroxy acid analogue HMTBa, represents a significant share of the market for supplemental methionine.[2][3]
Mechanism of Action: Biochemical Conversion to L-Methionine
Unlike DL-methionine, which contains a direct amino group, HMTBn (as HMTBa after hydrolysis) is a hydroxy analogue. Its conversion to the biologically active L-methionine form is a highly efficient, stereospecific two-step enzymatic process that occurs primarily in the liver and kidneys, but also in other tissues like the intestinal mucosa.[8][9][10]
-
Oxidation to Keto-Methionine: The D- and L-isomers of HMTBa are oxidized to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB). This first step is unique in that it utilizes two distinct enzymes simultaneously:
-
L-HMTBa is oxidized by L-2-hydroxy acid oxidase (L-HAOX) , a peroxisomal flavoenzyme.[8][9]
-
D-HMTBa is oxidized by D-2-hydroxy acid dehydrogenase (D-HADH) , a mitochondrial enzyme.[8][9] This dual-enzyme system allows for the simultaneous and rapid conversion of both isomers, a key biochemical advantage.[8][9]
-
-
Transamination to L-Methionine: The keto-analogue, KMB, is then converted to L-methionine via the action of transaminases, which donate an amino group from other amino acids like glutamine.[11]
This pathway provides a biochemical basis for the high biological efficacy of HMTBn, as both isomers are readily converted into the usable L-methionine form.[8][9]
Caption: Metabolic conversion of HMTBn to L-Methionine in poultry.
Performance and Bioefficacy
The ultimate measure of a methionine source is its ability to support key performance indicators in poultry. Numerous studies have compared HMTBn (typically as HMTBa) with DL-methionine (DL-Met). The general consensus is that HMTBn is an equally effective source of methionine on an equimolar basis.
A study conducted at the Schothorst Feed Research Institute found that HMTBa and DL-Met provided equal methionine value (100%) for broilers up to 38 days of age.[12][13] The research indicated that when supplemented on an equimolar basis, both sources were equally effective at 90% to 110% of the required doses in improving growth performance.[12][13] Interestingly, some data suggest nuanced advantages for HMTBa, such as higher efficacy for bodyweight gain at high supplementation levels in starter diets and heavier bird weights in the finisher phase.[12][13]
| Performance Metric | Basal Diet (Deficient) | DL-Methionine Supplemented | HMTBa Supplemented | Source |
| Body Weight Gain (g) | 2250 | 2550 | 2565 | Synthesized from[12],[13] |
| Feed Conversion Ratio (FCR) | 1.75 | 1.58 | 1.57 | Synthesized from[12],[13] |
| Mortality (%) | 4.5 | 2.8 | 2.7 | Synthesized from[14],[15] |
Table 1: Representative performance of broilers fed diets with different methionine sources. Values are illustrative based on typical outcomes reported in comparative studies.
Beyond Methionine: Ancillary Physiological Benefits
The chemical nature of HMTBn as a hydroxy acid confers benefits that extend beyond its role as a methionine precursor.
Gut Health and Integrity
HMTBa is an organic acid and exhibits antimicrobial properties.[16][17] This can contribute to a healthier gut environment by modulating the gut microflora. Studies have shown that supplementing drinking water with HMTBa in combination with other acidifiers can lower the pH of the gastrointestinal tract, increase the abundance of beneficial bacteria (e.g., Ruminococcaceae), and decrease pathogenic bacteria.[16] Furthermore, research using an in vitro Caco-2 cell model demonstrated that HMTBa can protect and improve intestinal epithelial barrier function, preventing the increase in paracellular permeability ("leaky gut") induced by oxidative stress.[18] This effect is attributed to its preferential diversion to the transsulfuration pathway, which boosts the production of antioxidant metabolites like taurine and glutathione.[18]
Antioxidant and Stress Response
Fast-growing broilers are under constant physiological and metabolic stress, leading to the overproduction of reactive oxygen species (ROS). Methionine metabolism is central to the body's antioxidant defense system. By efficiently supplying the building blocks for glutathione, HMTBn supplementation can enhance the bird's ability to cope with stressors.[7] In studies involving heat stress, supplementing with 130% of the required methionine level, whether from DL-Met or HMTBa, enhanced hepatic glutathione concentrations and the plasma's ferric reducing ability.[7] This indicates an improved redox status, which is crucial for maintaining performance under challenging environmental conditions.[4][7]
Protocols for Evaluation
Validating the efficacy and application of HMTBn requires robust experimental design and analytical methods.
Protocol: Broiler Feeding Trial for Efficacy Evaluation
This protocol outlines a standard methodology to compare the bioefficacy of HMTBn against a reference source like DL-Methionine.
Objective: To determine the relative bioavailability and performance effects of HMTBn compared to DL-Methionine in broiler chickens.
Materials:
-
Day-old broiler chicks (e.g., Ross 308 or Cobb 500).
-
Environmentally controlled poultry housing with floor pens or battery cages.
-
Basal diet: A corn-soybean meal-based diet formulated to be deficient in methionine and total sulfur amino acids (TSAA) but adequate in all other nutrients.
-
Methionine sources: HMTBn (liquid or solid) and DL-Methionine (powder).
-
Feed mixing equipment.
-
Calibrated scales for weighing birds and feed.
Experimental Design:
-
Animal Allocation: A completely randomized design is typically used.[19] Randomly allocate chicks to dietary treatment groups (e.g., 8-10 replicate pens per treatment, 15-20 birds per pen).
-
Dietary Treatments:
-
T1: Basal Diet (Negative Control).
-
T2: Basal Diet + Graded Level 1 DL-Met.
-
T3: Basal Diet + Graded Level 2 DL-Met.
-
T4: Basal Diet + Graded Level 3 DL-Met.
-
T5: Basal Diet + Graded Level 1 HMTBn (on an equimolar basis to T2).
-
T6: Basal Diet + Graded Level 2 HMTBn (on an equimolar basis to T3).
-
T7: Basal Diet + Graded Level 3 HMTBn (on an equimolar basis to T4).
-
-
Feeding and Management:
Data Collection and Analysis:
-
Performance: Record body weight (BW) and feed intake (FI) per pen on days 0, 10, 21, and 35 (or end of trial). Calculate Body Weight Gain (BWG), Feed Conversion Ratio (FCR, corrected for mortality), and mortality.
-
Carcass Analysis (Optional): At the end of the trial, select a subset of birds from each pen to determine carcass yield, breast meat yield, and abdominal fat pad weight.[1]
-
Statistical Analysis: Analyze data using ANOVA appropriate for a completely randomized design. Use orthogonal contrasts or regression analysis to compare the dose-response of the two methionine sources.
Caption: A typical workflow for a broiler feeding trial to evaluate HMTBn.
Protocol: Analysis of HMTBn in Poultry Feed
Objective: To accurately quantify the concentration of HMTBn (as HMTBa) in a compound feed sample to ensure proper dosing.
Principle: While various methods exist, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the gold standard for its specificity and sensitivity.[20][21]
Materials:
-
Feed sample, finely ground (to pass a 1 mm screen).
-
Extraction solvent (e.g., a mixture of methanol and water, or a dilute acid solution).
-
HPLC system with a C18 reverse-phase column.
-
Mass Spectrometer (MS/MS) or UV detector.
-
Certified HMTBa reference standard.
-
Syringe filters (0.45 µm).
-
Vortex mixer and centrifuge.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5 g of the ground feed sample into a centrifuge tube.
-
Add a precise volume of extraction solvent (e.g., 50 mL).
-
Vortex vigorously for 2-3 minutes to ensure thorough mixing.
-
Place on a shaker for 30 minutes to facilitate extraction.
-
-
Extraction and Clarification:
-
Centrifuge the sample at ~4000 x g for 10 minutes to pellet solid material.
-
Draw off the supernatant (the liquid extract).
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove fine particulates that could damage the HPLC column.
-
-
Chromatographic Analysis:
-
Prepare a calibration curve using the certified HMTBa reference standard at several concentrations.
-
Inject the filtered sample extract onto the HPLC system.
-
The mobile phase and gradient conditions will depend on the specific method, but generally involve a mixture of an aqueous buffer and an organic solvent like acetonitrile.
-
Detection is achieved by monitoring for the specific mass-to-charge ratio of HMTBa (for LC-MS/MS) or its UV absorbance at a specific wavelength.[20]
-
-
Quantification:
-
Identify the HMTBa peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the concentration in the sample by comparing the peak area against the calibration curve generated from the standards.
-
Calculate the final concentration in the feed, accounting for the initial sample weight and extraction volume.
-
Self-Validation: The protocol's integrity relies on the use of a certified reference standard for the calibration curve, ensuring accuracy. Running a blank (extraction solvent only) and a spiked sample (a known amount of standard added to a control feed sample) can validate the method's specificity and recovery rate.
Conclusion
This compound is a highly effective and biochemically efficient precursor for L-methionine in poultry. Its unique dual-enzyme conversion pathway ensures rapid and complete utilization of both its D- and L-isomers. Extensive research confirms its bioefficacy is equivalent to DL-methionine for supporting growth performance and feed efficiency. Furthermore, its chemical properties as an organic acid and its role in the transsulfuration pathway provide additional benefits to gut health and the animal's antioxidant status, making it a multifaceted tool for modern poultry nutrition. Rigorous evaluation through controlled feeding trials and accurate analytical verification in feed are essential for its optimal application.
References
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The Poultry Site. (2015). Study Compares Two Methionine Sources in Broiler Diets. [Link]
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Tan, L., et al. (2022). Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks. Journal of Animal Science and Biotechnology. [Link]
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Martín-Venegas, R., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry. [Link]
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Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. The Journal of Nutrition. [Link]
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Damron, B. L., & Flunker, L. K. (1992). 2-Hydroxy-4 (methylthio) butanoic acid as a drinking water supplement for broiler chicks. Poultry Science. [Link]
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Batonon-Alavo, D. I., et al. (2015). Comparison of methionine sources around requirement levels using a methionine efficacy method in 0 to 28 day old broilers. Journal of Animal Science and Biotechnology. [Link]
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Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-Hydroxy-4-(Methylthio)butanoic Acid to L-Methionine in the Chick: A Stereospecific Pathway. ResearchGate. [Link]
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Langer, B. W. Jr. (1965). THE BIOCHEMICAL CONVERSION OF 2-HYDROXY-4-METHYLTHIOBUTYRIC ACID INTO METHIONINE BY THE RAT IN VITRO. Biochemical Journal. [Link]
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Wu, S., et al. (2021). Impact of drinking water supplemented 2-hydroxy-4-methylthiobutyric acid in combination with acidifier on performance, intestinal development, and microflora in broilers. Poultry Science. [Link]
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Jeong, D., et al. (2022). D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells. Journal of Animal Science and Technology. [Link]
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Jeong, D., et al. (2022). D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells. KoreaScience. [Link]
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Aldrich, G., et al. (2022). Use of 2-hydroxy-4-(methylthio)-butanoic acid to inhibit Salmonella and Listeria in raw meat for feline diets and palatability in domestic cats. Journal of Animal Science. [Link]
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Islam, M. R., et al. (2022). Appraisal and validation of a method used for detecting heavy metals in poultry feed in Bangladesh. Veterinary World. [Link]
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Willems, E., et al. (2022). A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Poultry Science. [Link]
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Yin, J., et al. (2021). Role and mechanism of supplemental methionine in metabolic stress of broilers raised at high ambient temperature or stock density. Animal Nutrition. [Link]
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Neumann, C., et al. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. Handbook of Experimental Pharmacology. [Link]
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ResearchGate. (n.d.). Experimental designs, Feeding Trials 1 and 2. [Link]
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Sari, Y., et al. (2023). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. Veterinary World. [Link]
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ResearchGate. (n.d.). A scheme of the protocol for experimental trials. [Link]
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FAO. (n.d.). APPENDIX XVI: METHODS OF FEED ANALYSIS. [Link]
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Alagawany, M., et al. (2022). Methionine in Poultry Nutrition: A Review. Animals. [Link]
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Zeng, Z.K., et al. (2010). Pharmacokinetics and bioavailability of valnemulin in broiler chickens. Journal of Veterinary Pharmacology and Therapeutics. [Link]
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Kalpravidh, M., et al. (2019). Pharmacokinetics and relative bioavailability of tiamulin in broiler chicken as influenced by different routes of administration. Journal of Veterinary Pharmacology and Therapeutics. [Link]
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Liu, L., et al. (2020). Heat stress impacts on broiler performance: a systematic review and meta-analysis. Poultry Science. [Link]
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Lv, C., et al. (2014). Toxicokinetics and Absolute Oral Bioavailability of Melamine in Broiler Chickens. Journal of Veterinary Medical Science. [Link]
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Liu, L., et al. (2020). Heat stress impacts on broiler performance: a systematic review and meta-analysis. Poultry Science. [Link]
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ResearchGate. (n.d.). Experimental design of the feeding trial with broiler chicks. [Link]
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Application Notes and Protocols for Cell Culture Studies with 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN)
A Foreword for the Modern Researcher
In the dynamic landscape of cellular biology and drug development, the precise manipulation of the cellular environment is paramount. The availability of essential nutrients, such as amino acids, dictates not only cellular viability but also fundamental processes ranging from protein synthesis to epigenetic regulation. Methionine, an essential sulfur-containing amino acid, stands as a cornerstone of cellular metabolism. Its role extends beyond being a mere building block of proteins; it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor, thus placing it at the nexus of countless biochemical pathways.
This guide provides a comprehensive overview and detailed protocols for the application of 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) in cell culture. HMTBN, a nitrile analogue of the methionine hydroxy acid, offers a unique tool for researchers to modulate the methionine metabolic axis. Unlike its more common hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), HMTBN presents distinct chemical properties that may influence its uptake, conversion, and overall cellular impact.
These application notes are designed to move beyond a simple recitation of steps. As a senior application scientist, the aim is to provide the "why" behind the "how"—to imbue these protocols with the scientific rationale that underpins robust and reproducible research. We will delve into the mechanistic considerations of HMTBN utilization by cells, explore its potential effects on cellular health and oxidative stress, and provide self-validating experimental designs to ensure the integrity of your findings.
Section 1: The Scientific Foundation of HMTBN in Cellular Metabolism
This compound is structurally analogous to methionine, with a hydroxyl group and a nitrile group in place of the α-amino and carboxyl groups, respectively. For HMTBN to be utilized by cells as a methionine source, it must first be converted to L-methionine. This bioconversion is a multi-step enzymatic process.
The initial and critical step is the hydrolysis of the nitrile group to a carboxylic acid, yielding 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). Subsequently, HMTBA is oxidized to α-keto-4-(methylthio)butyric acid (KMTB). Finally, KMTB is transaminated to form L-methionine, which can then enter the methionine cycle, be incorporated into proteins, or be converted to other essential metabolites. The efficiency of this conversion can be cell-type dependent, influenced by the expression levels of the requisite enzymes. Notably, the liver and kidneys are primary sites of this conversion in vivo.[1]
Figure 1. Simplified metabolic pathway of HMTBN conversion to L-methionine.
Section 2: Experimental Design and Concentration Considerations
The selection of an appropriate concentration range for HMTBN is critical for successful cell culture experiments. Insufficient concentrations may not elicit a biological response, while excessive levels can lead to cytotoxicity.
Recommended Concentration Ranges
Based on studies utilizing the closely related methionine hydroxy analogue (MHA), the following concentration ranges can serve as a starting point for optimization in your specific cell line:
| Compound | Cell Line | Effective Concentration | Observation |
| DL-MHA | Porcine Kidney Fibroblasts | 7.5 mM | Optimal for growth as a sole methionine source. No toxicity observed up to this concentration.[2] |
| HMTBA | Bovine Mammary Epithelial (MAC-T) | 0.6 mM | Increased beta-casein and S6K1 mRNA expression.[3] |
| DL-HMTBA | Murine and Quail Myoblasts | 100 µM (0.1 mM) | Stimulated cell growth. |
| DL-HMTBA | Murine and Quail Myoblasts | 1000 µM (1 mM) | Growth retardation, associated with increased oxidative stress.[1] |
Expert Insight: It is imperative to perform a dose-response curve for your specific cell line to determine the optimal and non-toxic concentration of HMTBN. A good starting point for a pilot experiment would be to test concentrations ranging from 0.1 mM to 10 mM.
Cytotoxicity Profile
Protocol for Determining IC50 of HMTBN:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a series of dilutions of your HMTBN stock solution in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution, starting from a high concentration (e.g., 20 mM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of HMTBN. Include a vehicle control (medium with the same concentration of the solvent used for the HMTBN stock).
-
Incubation: Incubate the cells for a period that is relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or resazurin assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the HMTBN concentration. Use a non-linear regression analysis to determine the IC50 value.
Section 3: Detailed Protocols for Cell Culture Application
Preparation of HMTBN Stock Solution
The preparation of a sterile, high-concentration stock solution is a critical first step to minimize the volume of solvent added to your cell cultures.
Materials:
-
This compound (HMTBN)
-
Dimethyl sulfoxide (DMSO), cell culture grade[6]
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of HMTBN powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 1 M). HMTBN's solubility should be empirically determined, but starting with DMSO is a common practice for organic compounds.[7] If the compound is readily soluble in aqueous solutions, sterile phosphate-buffered saline (PBS) or culture medium can be used.
-
Vortexing: Vortex the solution until the HMTBN is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Self-Validation Check: Before use in experiments, it is advisable to test the solubility and stability of the stock solution by thawing an aliquot and observing for any precipitation.
Supplementing Cell Culture Medium with HMTBN
This protocol outlines the steps for supplementing a basal medium that is deficient in methionine with HMTBN.
Materials:
-
Methionine-free cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS), dialyzed if necessary to remove endogenous methionine
-
Other required supplements (e.g., L-glutamine, penicillin-streptomycin)
-
HMTBN stock solution
Protocol:
-
Prepare Basal Medium: Start with methionine-free basal medium.
-
Add Supplements: Add FBS to the desired final concentration (e.g., 10%). For studies where precise control over methionine levels is crucial, the use of dialyzed FBS is recommended to minimize the introduction of undefined amounts of methionine.[8] Add other necessary supplements.
-
Add HMTBN: Thaw an aliquot of the HMTBN stock solution. Dilute the stock solution directly into the supplemented medium to achieve the desired final concentration. For example, to make 100 mL of medium with a final HMTBN concentration of 1 mM from a 1 M stock solution, add 100 µL of the stock solution to 99.9 mL of medium.
-
Mixing and Storage: Gently mix the final medium and store at 4°C. It is recommended to prepare fresh HMTBN-supplemented medium regularly.
Figure 2. Workflow for preparing HMTBN-supplemented cell culture medium.
Section 4: Investigating the Impact of HMTBN on Cellular Oxidative Stress
Methionine residues in proteins are susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide.[2][9] The enzymatic reduction of methionine sulfoxide back to methionine is a key cellular defense mechanism against oxidative damage.[9] While HMTBN can serve as a precursor to methionine, its metabolic conversion, particularly at high concentrations, may influence the cellular redox state. One study has shown that oversupplementation with DL-HMTBA can lead to elevated levels of extracellular hydrogen peroxide, an indicator of oxidative stress.[1]
Protocol for Assessing Intracellular ROS Levels
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells cultured with and without HMTBN
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Culture cells in a 96-well black, clear-bottom plate with the desired concentrations of HMTBN for the appropriate duration. Include a positive control group treated with a known ROS inducer like H₂O₂.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS.
-
Incubation with DCFH-DA: Add DCFH-DA diluted in serum-free medium to a final concentration of 5-10 µM. Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of the HMTBN-treated groups to the control group.
Expert Insight: It is crucial to include appropriate controls in oxidative stress assays. A vehicle control, a positive control for ROS induction, and a negative control (unloaded cells) are essential for accurate interpretation of the results. There are several commercially available kits for measuring various oxidative stress markers, including superoxide, hydroxyl radicals, and nitric oxide.[3][10][11]
Figure 3. Workflow for assessing intracellular ROS levels using DCFH-DA.
Section 5: Concluding Remarks and Future Directions
This compound represents a valuable tool for researchers investigating the intricacies of methionine metabolism and its impact on cellular physiology. The protocols and insights provided in this guide are intended to serve as a robust foundation for your cell culture studies. By carefully considering experimental design, optimizing concentrations, and employing self-validating assays, you can generate high-quality, reproducible data.
Future research in this area could explore the differential effects of HMTBN compared to L-methionine and HMTBA on specific signaling pathways, such as the mTOR pathway, which is a key regulator of cell growth and proliferation. Furthermore, investigating the impact of HMTBN on epigenetic modifications through its influence on the SAM cycle would be a promising avenue of research. The use of stable isotope-labeled HMTBN could also provide deeper insights into its metabolic fate within the cell.
References
-
Schreiner, C. L., & Jones, E. E. (1987). Metabolism of methionine and methionine hydroxy analogue by porcine kidney fibroblasts. The Journal of Nutrition, 117(9), 1541–1549. [Link]
-
Wen, C., Chen, Y., Wang, L., Wu, P., Chen, F., & Yang, L. (2023). Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro. International Journal of Molecular Sciences, 24(6), 5965. [Link]
-
Langer, B. W. (1965). THE BIOCHEMICAL CONVERSION OF 2-HYDROXY-4-METHYLTHIOBUTYRIC ACID INTO METHIONINE BY THE RAT IN VITRO. Biochemical Journal, 95(3), 683–687. [Link]
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Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB Journal, 23(2), 464–472. [Link]
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Ruan, H., Tang, X. D., Chen, X. H., & Jones, D. P. (2007). Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology, 583(Pt 2), 431–439. [Link]
-
Martín-Venegas, R., Brufau, M. T., Mercier, Y., Geraert, P., & Ferrer, R. (2011). Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor. The British Journal of Nutrition, 105(6), 821–829. [Link]
-
Jeon, H. L., Lee, H. G., & Choi, Y. J. (2022). D-Methionine and 2-hydroxy-4- methylthiobutanoic acid i alter beta- casein, proteins and metabolites linked in milk protein synt. Journal of Animal Science and Technology, 64(3), 482–493. [Link]
-
D'Aniello, C., Cermola, F., Palamaro, L., & De Riso, L. (2021). L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Antioxidants, 10(9), 1467. [Link]
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Chemsrc. (2023). This compound. Chemsrc. [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. [Link]
-
Parvez, S., Yadagiri, G., & Kumar, S. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Measuring Oxidants and Oxidative Stress in Biological Systems. Springer. [Link]
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Application Note: A Validated Protocol for Determining the Stability of HMTBN in Animal Feed Matrices
Introduction: The Critical Role of Methionine Analogs in Animal Nutrition
2-hydroxy-4-(methylthio)butanoic acid (HMTBN), often referred to as HMTBa or methionine hydroxy analog (MHA), is a widely utilized synthetic source of methionine in the animal feed industry.[1][2] As an essential amino acid, methionine is critical for protein synthesis, metabolic functions, and overall animal health and productivity. HMTBN provides a cost-effective and biologically efficient alternative to DL-methionine. However, the journey from manufacturing to consumption is fraught with challenges that can compromise its integrity. The complex environment of animal feed, which includes fluctuating temperatures, moisture, and reactive components like trace minerals, can lead to the degradation of active ingredients.[3][4][5]
Therefore, rigorous stability testing of HMTBN within the final feed matrix is not merely a quality control measure; it is a fundamental requirement to guarantee nutritional efficacy, ensure animal welfare, and comply with regulatory standards.[6][7] This application note provides a comprehensive, field-proven protocol for assessing HMTBN stability in feed, designed for researchers, animal nutritionists, and quality assurance professionals. We will delve into the causality behind the methodological choices, ensuring a robust and self-validating system.
Scientific Principle: A Multi-Faceted Approach to Stability Assessment
The core of this protocol is to quantify the concentration of HMTBN in a feed matrix over time under controlled storage conditions that simulate real-world scenarios. This involves two primary study types:
-
Real-Time Stability Studies: Samples are stored under recommended conditions (e.g., 25°C / 60% Relative Humidity [RH]) for the proposed shelf-life of the product.[8]
-
Accelerated Stability Studies: Samples are subjected to elevated stress conditions (e.g., 40°C / 75% RH) to speed up degradation and predict long-term stability in a shorter timeframe.[6][8]
Quantification is achieved using a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.[9][10] The "stability-indicating" nature of the method is crucial; it must be able to resolve the intact HMTBN from any potential degradation products. To validate this, a forced degradation study is performed, where HMTBN is intentionally degraded under harsh chemical and physical conditions.[11][12] This ensures that the analytical method is specific for the active compound, providing trustworthy and accurate results.
Experimental Workflow for HMTBN Stability Testing
The overall process, from sample preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: Workflow for HMTBN stability testing in feed.
Materials and Reagents
-
HMTBN Reference Standard: Purity ≥98%.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (≥18 MΩ·cm).
-
Reagents: Phosphoric Acid (ACS Grade), Sodium Hydroxide, Hydrochloric Acid, Hydrogen Peroxide (30%).
-
Feed Matrix: A representative batch of the target animal feed or premix, pre-screened to be negative for HMTBN.
-
Equipment:
-
HPLC system with UV/PDA detector.
-
Analytical balance (4 decimal places).
-
pH meter.
-
Centrifuge.
-
Vortex mixer and/or orbital shaker.
-
Syringe filters (0.45 µm, PVDF or nylon).
-
Environmental stability chambers.
-
Standard laboratory glassware.
-
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for HMTBN Quantification
This reversed-phase HPLC method is designed to be stability-indicating. The selection of a C18 column provides excellent retention for the moderately polar HMTBN, while the acidic mobile phase ensures the analyte is in a single, non-ionized form for sharp, symmetrical peaks.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining moderately polar analytes like organic acids. |
| Mobile Phase | Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid | Simple isocratic mobile phase for robust separation. Acid suppresses ionization for better peak shape. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times. |
| Injection Volume | 20 µL | Standard volume for good sensitivity without overloading the column. |
| Detection | UV at 210 nm | HMTBN has UV absorbance at lower wavelengths; 210 nm provides good sensitivity.[13] |
| Column Temp. | 30°C | Maintains consistent retention times and improves reproducibility. |
| Run Time | ~10 minutes | Sufficient to elute HMTBN and any early-eluting degradation products. |
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous portion by adding 1.0 mL of phosphoric acid to 1 L of deionized water. Mix with acetonitrile in the specified ratio (e.g., 800 mL aqueous phase with 200 mL acetonitrile). Filter and degas before use.
-
Standard Preparation:
-
Accurately weigh ~25 mg of HMTBN reference standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with the mobile phase to create a 1000 µg/mL stock solution.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from approximately 10 µg/mL to 200 µg/mL.
-
-
System Suitability: Before analysis, inject the mid-level standard (e.g., 100 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be <2.0%.
-
Calibration: Inject the calibration standards in duplicate and construct a linear regression curve of peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.
Protocol 2: Sample Preparation and Extraction from Feed
The goal is to efficiently extract HMTBN from the complex feed matrix while minimizing the co-extraction of interfering substances. An aqueous acidic solution is used as the extraction solvent because HMTBN is an acid and is readily soluble in this medium.
Procedure:
-
Homogenization: Grind the feed sample to pass through a 1 mm screen to ensure uniformity.[14]
-
Extraction:
-
Accurately weigh 5.0 g of the homogenized feed sample into a 50 mL centrifuge tube.
-
Add 25.0 mL of the extraction solvent (e.g., 0.1M HCl or mobile phase).
-
Cap tightly and vortex for 30 seconds to disperse the sample.
-
Place on an orbital shaker for 30 minutes to ensure thorough extraction.
-
-
Clarification:
-
Centrifuge the tube at 4000 x g for 10 minutes to pellet solid material.
-
Carefully draw off the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis. This step is critical to protect the HPLC column from particulates.
Protocol 3: Real-Time and Accelerated Stability Study
This protocol simulates the aging of the product to determine its shelf-life. The conditions are based on internationally recognized guidelines for stability testing.[6][8]
| Study Type | Storage Conditions | Minimum Duration | Recommended Time Points |
| Real-Time | 25°C ± 2°C / 60% RH ± 5% RH | Proposed Shelf-Life | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 1, 2, 3, 6 months |
Procedure:
-
Sample Preparation: Prepare a single, large batch of fortified feed by spiking a known amount of HMTBN into the blank feed matrix to achieve the target concentration. Homogenize thoroughly.
-
Packaging: Divide the spiked feed into smaller containers that mimic the final market packaging. This is crucial as packaging can significantly affect stability.[8]
-
Time Zero (T0) Analysis: Immediately analyze at least three replicate samples from the batch to establish the initial concentration. This value serves as the 100% baseline.
-
Storage: Place the packaged samples into calibrated environmental chambers set to the conditions specified in the table above.
-
Analysis: At each designated time point, remove three replicate samples from each storage condition and analyze them using Protocols 1 and 2.
Protocol 4: Forced Degradation Study (Method Validation)
This study is essential for demonstrating the trustworthiness of the analytical method by proving its specificity.[11] It confirms that if HMTBN degrades, the resulting products will not be mistakenly quantified as intact HMTBN.
Procedure: Prepare separate 100 µg/mL solutions of HMTBN and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 4 hours. Methionine and its analogs are known to be sensitive to oxidation.[11][12]
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
Photostability: Expose the solution to a high-intensity light source (as per ICH Q1B guidelines) for a defined period.
Analysis: Analyze each stressed sample by HPLC-UV, alongside an unstressed control sample. The goal is to achieve 10-30% degradation of the parent HMTBN peak. The chromatogram should show a decrease in the HMTBN peak area and the appearance of new peaks (degradants) at different retention times, demonstrating analytical specificity.
Data Analysis and Interpretation
-
Concentration Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area) to calculate the concentration of HMTBN in each sample at each time point.
-
Percent Recovery: Express the stability of HMTBN as a percentage of the initial (T0) concentration:
-
% Recovery = (Concentration at Tₓ / Concentration at T₀) * 100
-
-
Shelf-Life Estimation: Plot the % recovery versus time for each storage condition. A common approach is to use linear regression to analyze the degradation kinetics.[6] The shelf-life is often defined as the time at which the HMTBN concentration falls to 90% of its initial labeled amount.
Conclusion
This application note provides a robust, scientifically grounded framework for the stability testing of HMTBN in animal feed. By integrating a validated, stability-indicating HPLC-UV method with systematic real-time and accelerated storage studies, users can confidently determine product shelf-life. The emphasis on causality, self-validation through forced degradation, and adherence to established analytical principles ensures that the data generated is accurate, reliable, and suitable for regulatory submission and internal quality control. This protocol empowers researchers and manufacturers to guarantee that the nutritional promise of HMTBN is delivered effectively to the animal.
References
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from BioPharm International website. [Link]
-
ResearchGate. (n.d.). Methionine Forced Degradation Study. [Scientific Diagram]. Retrieved from ResearchGate. [Link]
-
University of Missouri Agriculture Experiment Station Chemical Laboratories. (n.d.). Method References. Retrieved from aescl.missouri.edu. [Link]
-
Eurofins. (n.d.). Feed Shelf Life and Stability Testing. Retrieved from Eurofins website. [Link]
-
Koenig, K. M., et al. (1988). Degradation of Methionine Hydroxy Analog in the Rumen of Lactating Cows. Journal of Dairy Science, 71(2), 525-529. [Link]
-
European Union Reference Laboratory for Feed Additives. (2011). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from European Union website. [Link]
-
Utah State University. (n.d.). Investigation of Methionine and Lysine Derivatives as a Source of Rumen-Protected Amino Acids for Lactating Dairy Cows. Retrieved from DigitalCommons@USU. [Link]
-
PowderTechnology.info. (2024). Stability Testing of Animal Feed. Retrieved from PowderTechnology.info. [Link]
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Kaever, V., et al. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. Handbook of Experimental Pharmacology, 241, 3-19. [Link]
-
Robert, J. C., et al. (2007). Determination of rumen degradability and ruminal effects of three sources of methionine in lactating cows. Journal of Dairy Science, 90(2), 779-789. [Link]
-
AOAC International. (1997). AOAC Official Method 994.12 Amino Acids in Feeds. Retrieved from Scribd. [Link]
-
AOAC International. (2019). Official Methods of Analysis (21st ed.). Retrieved from AOAC International. [Link]
-
International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients (ICCF). (n.d.). Guidance Document 4: Stability Testing of Feed Ingredients. Retrieved from ICCF website. [Link]
-
Lumex Instruments. (n.d.). Determination of Methionine Hydroxy Analogue in Fodder Additives. Retrieved from Lumex Instruments website. [Link]
-
Islam, M. S., et al. (2022). Appraisal and validation of a method used for detecting heavy metals in poultry feed in Bangladesh. PLoS ONE, 17(1), e0262084. [Link]
-
de Oliveira, J. E., et al. (2024). Stability of vitamin A at critical points in pet-feed manufacturing and during premix storage. Frontiers in Animal Science, 5. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (n.d.). Appendix XVI: Methods of Feed Analysis. Retrieved from FAO website. [Link]
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Lee, H., et al. (2016). Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed. Food Chemistry, 201, 156-161. [Link]
-
Galasso, M., et al. (2024). Analytical Methods for the Identification of Edible and Feed Insects: Focus on DNA-Based Techniques. Foods, 13(5), 724. [Link]
-
Feed Strategy. (n.d.). Stability of vitamins in pelleting. Retrieved from Feed Pelleting Reference Guide. [Link]
-
ResearchGate. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Request PDF]. Retrieved from ResearchGate. [Link]
-
Kansas State University Department of Animal Sciences & Industry. (n.d.). Vitamin stability. Retrieved from K-State Animal Science website. [Link]
-
LabLynx, Inc. (2024). Animal Feed Quality Control Testing: Safety and Nutrition. Retrieved from LabLynx website. [Link]
-
WATTPoultry. (2016). Understanding vitamin stability in animal feed premixes. Retrieved from WATTAgNet. [Link]
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Application Notes & Protocols for the Use of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) as a Methionine Source in Aquaculture Feed
Abstract
The relentless expansion of aquaculture necessitates the strategic replacement of finite marine resources like fishmeal with sustainable, plant-based protein sources. This shift, however, introduces nutritional challenges, primarily the deficiency of essential amino acids, with methionine often being the first limiting one.[1][2][3] 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a hydroxy analogue of methionine, has emerged as a widely utilized and effective synthetic methionine source to bridge this nutritional gap.[4][5] Unlike traditional DL-methionine which possesses an amino group, HMTBa features a hydroxyl group on the alpha-carbon, classifying it as an organic acid.[4][6] This structural difference influences its absorption, metabolism, and confers additional benefits beyond being a simple amino acid precursor.[7][8] Once ingested, HMTBa is efficiently converted into L-methionine by the animal's enzymatic machinery, supporting critical metabolic functions such as protein synthesis.[1][3][4] This document provides a comprehensive guide for researchers, nutritionists, and formulation experts on the effective application of HMTBa in aquaculture feeds. It details the underlying biochemical mechanisms, presents evidence-based application protocols for key species, and outlines robust methodologies for evaluating its efficacy in both research and commercial settings.
Introduction: The Role of Methionine in Aquaculture Nutrition
Methionine is an indispensable sulfur-containing amino acid, playing a pivotal role in the synthesis, structure, and function of proteins.[1] Beyond its fundamental role in protein accretion, methionine serves as a precursor for other vital metabolites. It is a methyl donor for numerous metabolic reactions and is crucial for the synthesis of cysteine, taurine, and glutathione, which are essential for antioxidant defense and overall cellular health.[9] As the aquaculture industry pivots towards plant-based proteins, which are inherently low in methionine, supplementation with a bioavailable methionine source is critical to maintain growth performance, feed efficiency, and animal welfare.[1][2][10] HMTBa offers a cost-effective and efficient solution to this challenge.[4][11]
Mechanism of Action: From HMTBa to Functional L-Methionine
The bio-efficacy of HMTBa hinges on its conversion to L-methionine within the animal's body. This is a two-step enzymatic process primarily occurring in the liver and kidneys.[4][6]
-
Oxidation: Both D- and L-isomers of HMTBa are first oxidized to an intermediate keto-analogue, α-keto-γ-methylthiobutyric acid (KMB).[6]
-
Transamination: KMB is then converted to L-methionine through a transamination reaction, where an amino group is transferred from another amino acid. The enzymes responsible for this step are ubiquitous in animal tissues.[6][12]
This metabolic pathway ensures the steady availability of L-methionine for protein synthesis and other metabolic demands.
Caption: Figure 1. Metabolic conversion of HMTBa to L-Methionine.
Comparative Efficacy: HMTBa vs. DL-Methionine
The choice between HMTBa and DL-methionine is a subject of ongoing research, with studies showing comparable or, in some cases, superior efficacy for HMTBa depending on the species and culture conditions.[1][9] A meta-analysis of 23 published studies concluded that, when properly dosed, HMTBa significantly improves final weight, weight gain, protein efficiency ratio, and feed efficiency in fish.[4][5] For penaeid shrimp, studies have demonstrated that HMTBa and DL-methionine have similar efficacies in practical diets.[1]
However, the distinct chemical properties of HMTBa may offer unique advantages:
-
Organic Acid Effect: As an organic acid, HMTBa can help lower the pH in the upper gastrointestinal tract, which may improve protein digestibility by activating pepsin and inhibit the growth of pathogenic bacteria.[7][8]
-
Absorption Mechanism: HMTBa is absorbed via diffusion, which differs from the active transport mechanism for DL-methionine.[13] This may be advantageous under certain physiological or stress conditions.
-
Slower Release: Some evidence suggests HMTBa provides a more sustained release of methionine to the tissues, which may align better with the metabolic needs of the animal.[14]
It is crucial to note that the relative bioavailability can vary. Some studies in poultry suggest a lower bioavailability for HMTBa compared to DL-methionine on a weight-for-weight basis, a factor that must be considered in feed formulation.[15]
Application Guidelines & Recommended Inclusion Levels
The optimal inclusion level of HMTBa depends on several factors, including the species, developmental stage, basal diet composition (especially the level and type of plant protein), and culture conditions.
Table 1: General Recommended HMTBa Inclusion Levels in Aquaculture Feeds
| Species Group | Basal Diet Characteristics | Recommended HMTBa Inclusion (% of diet) | Target Total Methionine + Cysteine (% of diet) |
| Marine Shrimp (Litopenaeus vannamei, Penaeus monodon) | High inclusion of soybean meal (>30%), low fishmeal (<10%) | 0.10% - 0.25% (as 84% HMTBa product) | 0.70% - 0.90% |
| Salmonids (Rainbow Trout, Atlantic Salmon) | Plant-protein based diets, fishmeal <15% | 0.15% - 0.30% (as 84% HMTBa product) | 0.80% - 1.20% |
| Tilapia (Oreochromis niloticus) | All-plant protein diets | 0.10% - 0.20% (as 84% HMTBa product) | 0.65% - 0.85% |
| Common Carp (Cyprinus carpio) | Soybean meal or rapeseed meal based diets | 0.08% - 0.18% (as 84% HMTBa product) | 0.60% - 0.80% |
Note: These are starting recommendations. It is imperative to conduct dose-response trials to determine the precise requirement for specific formulations and conditions. The values refer to commercial HMTBa products, often available as a calcium salt with ~84% HMTBa activity.[11]
Experimental Protocol: Evaluating the Efficacy of HMTBa in an Aquaculture Feeding Trial
This protocol provides a standardized framework for researchers to accurately assess the impact of HMTBa supplementation on the performance of an aquaculture species.
Objective
To determine the effect of graded levels of dietary HMTBa on growth performance, feed utilization, and relevant physiological parameters of a target aquaculture species (e.g., juvenile Rainbow Trout, Oncorhynchus mykiss).
Experimental Design
-
Basal Diet: Formulate a basal diet that is adequate in all nutrients except for methionine, using plant-based proteins to ensure it is methionine-deficient.
-
Treatments:
-
T1: Basal diet (Negative Control)
-
T2: Basal diet + X% HMTBa
-
T3: Basal diet + 2X% HMTBa
-
T4: Basal diet + 3X% HMTBa
-
T5: Basal diet + 4X% HMTBa
-
T6: Basal diet + equivalent level of DL-Methionine (Positive Control)
-
-
Replication: A minimum of three replicate tanks per treatment is required for statistical power.
-
Animals: Use healthy, uniformly sized juvenile fish, acclimated to the experimental system for at least two weeks. Stocking density should be consistent across all tanks.[11]
-
Duration: The feeding trial should last for a minimum of 8-12 weeks to observe significant growth differences.[6][16]
Caption: Figure 2. Workflow for an HMTBa Efficacy Trial.
Step-by-Step Methodology
-
Diet Preparation: a. Analyze all raw ingredients for proximate composition and amino acid profile. b. Formulate the basal diet to be approximately 20-30% deficient in methionine. c. Mix all dry ingredients thoroughly before adding oils and water to form a dough. d. Pellet the diets using a laboratory-scale pellet mill with an appropriate die size for the target species.[16] e. Dry the pellets at a low temperature (<50°C) to prevent nutrient degradation and store at -20°C until use.[16][17] f. Take samples of each diet for proximate and amino acid analysis to confirm formulation accuracy.
-
Conducting the Trial: a. Randomly stock pre-weighed, acclimated fish into the experimental tanks. b. Feed the fish their respective experimental diets 2-3 times daily to apparent satiation. Record the amount of feed provided to each tank. c. Monitor and maintain optimal water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite) daily. d. Every two weeks, perform a bulk weighing of fish in each tank (after a 24-hour fast) to monitor growth and adjust feeding rates. e. At the conclusion of the trial, fast the fish for 24 hours. Individually weigh and measure each fish. f. Collect samples for further analysis: whole body for proximate composition, muscle tissue for amino acid profile, blood for hematological or metabolic analysis, and liver/intestine for histological examination.
Data Collection and Analysis
Calculate the following performance indicators for each replicate tank:
-
Weight Gain (WG, %): ((Final weight - Initial weight) / Initial weight) * 100
-
Specific Growth Rate (SGR, %/day): ((ln(Final weight) - ln(Initial weight)) / Number of days) * 100
-
Feed Conversion Ratio (FCR): Total feed intake / Total weight gain
-
Protein Efficiency Ratio (PER): Total weight gain / Total protein intake
-
Survival Rate (%): (Final count / Initial count) * 100
Analyze the data using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences among treatment groups. A broken-line or quadratic regression analysis can be used to estimate the optimal dietary HMTBa level.
Analytical Methods for HMTBa Determination
Verifying the concentration of HMTBa in feeds is crucial for quality control. Several analytical methods are available:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (RP-HPLC-UV) is a common and reliable method for quantifying HMTBa in feed additives, premixes, and finished feeds.[18][19]
-
Capillary Electrophoresis (CE): CE with direct UV detection is a rapid alternative to HPLC, offering analysis times of less than 5 minutes.[20]
-
Titrimetric Methods: Potentiometric titration can be used for quantifying HMTBa in the concentrated feed additive itself.[19]
For detailed laboratory protocols, refer to the methodologies validated by regulatory bodies such as the European Union Reference Laboratory (EURL).[18][19]
Conclusion and Future Perspectives
2-hydroxy-4-(methylthio)butanoic acid is a proven and effective source of methionine for a wide range of aquaculture species. Its unique chemical properties as an organic acid may confer additional benefits to gut health and nutrient digestibility.[8] The successful application of HMTBa relies on accurate diet formulation based on the specific methionine requirements of the target species and the composition of the basal ingredients. The protocols outlined in this document provide a robust framework for researchers and industry professionals to optimize the use of HMTBa, thereby supporting the continued growth and sustainability of the global aquaculture industry. Future research should continue to explore the broader physiological impacts of HMTBa, including its role in modulating gut microbiota, enhancing stress resilience, and improving the oxidative status of cultured species.[9][21]
References
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Nunes, A. J. P., Bharadwaj, A. S., Browdy, C. L., & Venero, J. A. (2010). Methionine hydroxy analog supplements low-fishmeal shrimp diets. Responsible Seafood Advocate. [Link]
-
Wilson, A. E., et al. (2020). Application of meta-analysis towards understanding the effect of adding a methionine hydroxy analogue in the diet on growth performance and feed utilization of fish and shrimp. Aquaculture Nutrition. [Link]
-
Guo, B., et al. (2020). Application of meta-analysis towards understanding the effect of adding a methionine hydroxy analogue in the diet on growth performance and feed utilization of fish and shrimp. WilsonLab. [Link]
-
ResearchGate. (n.d.). Comparison of the physical and chemical properties of HMTBa and DL-Met. ResearchGate. [Link]
-
Gaye, P., et al. (2022). Are the Main Methionine Sources Equivalent? A Focus on DL-Methionine and DL-Methionine Hydroxy Analog Reveals Differences on Rainbow Trout Hepatic Cell Lines Functions. Biology. [Link]
-
GREEN AGRI. (n.d.). Methionine Hydroxy Analogue. GREEN AGRI. [Link]
-
ResearchGate. (n.d.). Comparison of the dose response predictions of HMTBA and DL-Met gain models under commercial conditions. ResearchGate. [Link]
-
Rimoldi, S., et al. (2022). How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout? MDPI. [Link]
-
Chen, W., et al. (2023). Dietary supplementation with 2-hydroxy-4-methyl(thio) butanoic acid and DL-methionine improves productive performance, egg quality and redox status of commercial laying ducks. Animal Nutrition. [Link]
-
Novus International. (n.d.). Minimise condemnations: Protect profits through supplementation of HMTBa. All About Feed. [Link]
-
Nunes, A. J. P., et al. (2014). Supplementation with 2-hydroxy-4-(methylthio)butanoic acid (HMTBa) in low fish meal diets for the white shrimp, Litopenaeus vannamei. Request PDF on ResearchGate. [Link]
-
Smart Farmer Africa. (2023). Understanding the distinctions between methionine sources availability in the animal feed additive sector. Smart Farmer Africa. [Link]
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Guo, B., et al. (2023). HMTBa – economical methionine source with feed acidification benefits. Asian Agribiz. [Link]
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Lumex Instruments. (n.d.). DETERMINATION OF METHIONINE HYDROXY ANALOGUE IN FODDER ADDITIVES. Lumex Instruments. [Link]
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European Union Reference Laboratory. (n.d.). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]
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European Union Reference Laboratory. (2016). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union. [Link]
-
Forster, I. P., & Dominy, W. G. (2006). Efficacy of Three Methionine Sources in Diets for Pacific White Shrimp, Litopenaeus vannamei. Request PDF on ResearchGate. [Link]
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Batistel, F., et al. (2024). 2-Hydroxy-4-(Methylthio)-Mutanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites of High-Producing Holstein Cows. MDPI. [Link]
-
Dahal, A., et al. (2023). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. MDPI. [Link]
-
Rimoldi, S., et al. (2022). How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout? PMC - NIH. [Link]
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Protocols.io. (2024). Standardised Methods for Feed Tabs Preparation to Assess Feeding Rate and Exposure to Insoluble Substances in Parhyale hawaiensi. Protocols.io. [Link]
-
PubMed. (n.d.). Effect of 2-hydroxy-4-(methylthio)butanoate (HMTBa) on risk of biohydrogenation-induced milk fat depression. PubMed. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species. PMC - NIH. [Link]
-
Dahal, A., et al. (2023). Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. NIH. [Link]
-
ACS Publications. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. ACS Publications. [Link]
-
PubMed. (2019). Effect of 2-hydroxy-4-(methylthio) butanoate (HMTBa) supplementation on rumen bacterial populations in dairy cows when exposed to diets with risk for milk fat depression. PubMed. [Link]
-
Wang, Y., et al. (2021). Effects of Dietary Supplementation with 2-Hydroxy-4-(methylthio)-butanoic Acid Isopropyl Ester as a Methionine Supplement on Nitrogen Utilization in Steers. MDPI. [Link]
-
IFFO. (n.d.). Feeding Trials with Various Qualities of Fish Meal with Shrimp. IFFO. [Link]
-
PubMed. (n.d.). Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows. PubMed. [Link]
-
PubMed. (2023). DL-methionyl-DL-methionine as an efficient methionine source for promoting zootechnical performance and methionine-related pathways in the whiteleg shrimp (Penaeus vannamei). PubMed. [Link]
-
ResearchGate. (n.d.). Experimental design of the 110-day feeding trial. ResearchGate. [Link]
-
PubMed. (2020). Effects of rumen-protected methionine or methionine analogs in starter on plasma metabolites, growth, and efficiency of Holstein calves from 14 to 91 d of age. PubMed. [Link]
-
Global Seafood Alliance. (2017). Effect of dietary methionine on Pacific white shrimp juveniles. Global Seafood Alliance. [Link]
-
Request PDF on ResearchGate. (n.d.). Dietary inclusion of crystalline D- and L-methionine: Effects on growth, feed and protein utilization, and digestibility in small and large Atlantic salmon (Salmo salar L.). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-4-(methylthio)butyronitrile
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues related to byproduct formation, and answer frequently asked questions. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your experimental outcomes.
I. Overview of HMTBN Synthesis and Key Byproducts
The primary industrial synthesis of HMTBN involves the base-catalyzed nucleophilic addition of hydrogen cyanide (HCN) to 3-(methylthio)propanal (MMP). This reaction, a cyanohydrin formation, is efficient but sensitive to reaction conditions that can lead to the formation of various byproducts, impacting yield, purity, and product stability.[1][2]
The core reaction is as follows:
-
CH₃SCH₂CH₂CHO + HCN --(Base Catalyst)--> CH₃SCH₂CH₂CH(OH)CN (3-(methylthio)propanal + Hydrogen Cyanide --> this compound)
Understanding the landscape of potential byproducts is the first step in troubleshooting and optimizing this synthesis.
| Byproduct Category | Specific Examples | Formation Mechanism | Impact on Synthesis |
| Unreacted Starting Materials | 3-(methylthio)propanal (MMP), Hydrogen Cyanide (HCN) | Incomplete reaction due to improper stoichiometry, insufficient reaction time, or poor mixing. | Reduced yield and potential for downstream side reactions. |
| MMP-Related Impurities | High-boiling MMP oligomers (e.g., aldol adducts) | Self-condensation of MMP under basic conditions. | Increased viscosity, reduced yield, and potential for discoloration. |
| HCN-Related Impurities | Polymeric prussic acid, Formic acid | Polymerization or hydrolysis of excess HCN.[3] | Formic acid is corrosive; polymers can contaminate the product.[3] |
| Degradation Products | Reversion to MMP and HCN | Equilibrium-driven, base-catalyzed retro-cyanohydrin reaction. Promoted by water.[4] | Reduced product stability and yield. |
| Color Bodies | Complex condensation products | Base-catalyzed decomposition of MMP and HMTBN.[4] | Product discoloration, indicating significant impurity levels. |
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your HMTBN synthesis experiments, providing probable causes and actionable solutions based on established chemical principles.
Probable Causes:
-
Sub-optimal Molar Ratio: An incorrect molar ratio of HCN to MMP is a primary cause of low yield. An excess of MMP will leave it unreacted, while a significant excess of HCN can lead to the formation of its own breakdown products, such as polymeric prussic acid, without improving the yield of HMTBN.[3]
-
Product Decomposition: HMTBN is in equilibrium with its starting materials (MMP and HCN). This equilibrium can be shifted back towards the reactants under certain conditions, particularly in the presence of excess base or water, leading to a lower net yield of the desired product.[4]
-
Inadequate Mixing: If the reactants are not mixed efficiently, localized areas of high or low reactant concentration can lead to incomplete conversion or an increase in side reactions.
Solutions:
-
Optimize Stoichiometry: Carefully control the molar ratio of HCN to MMP. Industrial processes often operate with a slight excess of HCN, but a ratio close to stoichiometric (e.g., 0.98 to 1.03 moles of HCN per mole of MMP) is recommended to minimize waste and byproduct formation.[3]
-
Control pH Post-Reaction: The cyanohydrin formation is base-catalyzed, but the product is more stable under acidic conditions. After the reaction is complete, carefully add an acid (e.g., sulfuric acid) to adjust the pH of the product mixture to between 1 and 4. This quenches the catalyst and shifts the equilibrium towards the more stable HMTBN.[4]
-
Ensure Homogeneous Reaction Conditions: Utilize efficient stirring or a loop reactor to ensure thorough mixing of the reactants and catalyst, maintaining a uniform temperature and concentration throughout the reaction vessel.[4]
Probable Causes:
-
Aldehyde Side Reactions: Basic catalysts, while necessary for the cyanohydrin formation, can also promote the self-condensation of MMP (an aldol-type reaction). These condensation products can further react to form colored, high-molecular-weight oligomers.
-
Product and Aldehyde Decomposition: Certain catalysts, particularly at higher concentrations or temperatures, can accelerate the decomposition of both the starting aldehyde (MMP) and the HMTBN product, leading to the formation of complex, colored impurities.[4]
Solutions:
-
Optimize Catalyst Concentration: Use the minimum effective concentration of the base catalyst. A lower catalyst loading can significantly reduce the rate of side reactions while still promoting the desired cyanohydrin formation at a reasonable rate.[3]
-
Maintain Low Reaction Temperature: The cyanohydrin formation is exothermic. Employ effective cooling to maintain a low and stable reaction temperature. This will disfavor the competing aldol condensation and decomposition reactions, which typically have higher activation energies.
-
Minimize Reaction Time: Once the reaction has reached completion, promptly work up the reaction mixture by neutralizing the catalyst with acid. Prolonged exposure to basic conditions will increase the likelihood of discoloration.
Probable Causes:
-
Residual Catalyst: Even trace amounts of the basic catalyst can continue to promote the retro-cyanohydrin reaction, leading to the slow decomposition of HMTBN back to MMP and HCN.
-
Presence of Water: Water can facilitate the decomposition of HMTBN and also lead to the hydrolysis of HCN to formic acid, which can be corrosive.[3][4]
-
Inappropriate pH: As mentioned, HMTBN is inherently less stable at the basic pH required for its synthesis.
Solutions:
-
Thorough Catalyst Neutralization: Ensure the complete neutralization of the base catalyst by acid addition at the end of the reaction. A final pH between 2 and 3 is often optimal for stability.[4]
-
Anhydrous Conditions: Use anhydrous reagents and solvents where possible, and protect the reaction from atmospheric moisture. If water is present in the final product, consider methods for its removal.
-
Proper Storage: Store the purified and stabilized HMTBN in a cool, dry, and dark environment in a tightly sealed container to minimize degradation.
III. Visualizing the Reaction and Byproduct Pathways
To better understand the chemical transformations occurring during HMTBN synthesis, the following diagrams illustrate the main reaction pathway and the formation of key byproducts.
Caption: Main reaction pathway for HMTBN synthesis.
Caption: Key byproduct formation pathways in HMTBN synthesis.
IV. Frequently Asked Questions (FAQs)
-
What is the best catalyst for HMTBN synthesis? Low-molecular-weight amines, such as triethylamine, are commonly used due to their miscibility with the reaction medium and catalytic efficiency.[4] The choice of catalyst should be balanced with its potential to cause side reactions.
-
Can this synthesis be performed without a solvent? Yes, the synthesis is often carried out neat, as MMP is a liquid. This avoids the need for solvent removal and reduces waste.
-
How can I monitor the progress of the reaction? Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material (MMP) and the appearance of the product (HMTBN).
-
What is the typical purity of crude HMTBN? With optimized conditions, molar yields based on MMP can be very high, often in the range of 99.50% to 99.99%.[3] However, this does not account for residual catalyst or stabilizing acid.
-
Is HMTBN used directly, or is it an intermediate? HMTBN is a key intermediate. It is most commonly hydrolyzed to produce 2-hydroxy-4-(methylthio)butyric acid (HMTBA), a widely used methionine supplement in animal feed.[1][2] It can also be used in the synthesis of D,L-methionine itself.[3]
V. Experimental Protocol: HPLC-UV Analysis of HMTBN
This protocol provides a general framework for the quantitative analysis of HMTBN. It is based on methods used for its hydrolysis product, HMTBA, and should be validated for your specific application.[5][6]
Objective: To quantify the concentration of HMTBN in a reaction mixture and identify the presence of unreacted MMP.
1. Materials and Reagents:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HMTBN standard
-
MMP standard
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the more nonpolar components. A typical gradient might be 95:5 A:B to 30:70 A:B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for HMTBN and MMP)
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Prepare a stock solution of the HMTBN standard in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples.
4. Sample Preparation:
-
Quench a small aliquot of the reaction mixture by diluting it in a known volume of acidic mobile phase (e.g., 95:5 A:B) to stop the reaction and stabilize the HMTBN.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Identify the HMTBN and MMP peaks based on their retention times compared to the standards.
-
Quantify the concentration of HMTBN in the samples by interpolating their peak areas from the calibration curve.
Sources
- 1. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 4. gccpo.org [gccpo.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation of 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) in Solution
Welcome to the technical support center for 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving HMTBN in solution. As a crucial intermediate in various synthetic pathways, understanding its stability and degradation is paramount for reproducible and accurate results.
Section 1: Understanding HMTBN Stability - A Proactive Approach
Before delving into troubleshooting, it's essential to understand the inherent stability characteristics of HMTBN. Proactive measures based on this knowledge can prevent many common issues.
Key Factors Influencing HMTBN Degradation
The stability of HMTBN in solution is not absolute and is significantly influenced by several factors:
-
pH: The pH of the solution is a critical determinant of HMTBN stability. As a cyanohydrin, it is susceptible to hydrolysis, a reaction that is often catalyzed by both acids and bases.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and potential thermal decomposition.
-
Light Exposure: While specific photodegradation studies on HMTBN are not extensively available, compounds with similar functional groups can be sensitive to UV light.
-
Presence of Oxidizing and Reducing Agents: The thioether group in HMTBN is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. Conversely, certain reducing agents might also interact with the molecule.
-
Solution Composition: The choice of solvent, buffer system, and the presence of other excipients can impact the stability of HMTBN.
The Primary Degradation Pathway: Hydrolysis
The most well-documented degradation pathway for HMTBN in aqueous solution is hydrolysis to 2-hydroxy-4-(methylthio)butyric acid (HMTBA).[1] This reaction involves the conversion of the nitrile group to a carboxylic acid.
Caption: Primary hydrolysis pathway of HMTBN to HMTBA.
Section 2: Troubleshooting Guide - Question & Answer Format
This section addresses specific problems you might encounter during your experiments with HMTBN solutions.
Issue 1: Rapid Loss of HMTBN Concentration in a Newly Prepared Aqueous Solution
Q: I prepared a fresh aqueous solution of HMTBN, but my initial analytical run shows a significantly lower concentration than expected, and I see a new peak corresponding to HMTBA. What is happening?
A: This is a classic sign of rapid hydrolysis of HMTBN to HMTBA. The rate of this hydrolysis is highly dependent on the pH of your solution.
Possible Causes & Solutions:
-
Uncontrolled pH: If you dissolved HMTBN in unbuffered water, the resulting pH could be in a range that promotes rapid hydrolysis.
-
Recommendation: Always use a buffered system to maintain a stable pH. For general stock solutions, a slightly acidic pH (e.g., pH 4-6) is often a good starting point to minimize base-catalyzed hydrolysis. However, the optimal pH will depend on your specific experimental needs.
-
-
Inappropriate Buffer: Some buffer components can actively participate in or catalyze degradation.
-
Recommendation: Conduct a buffer screening study to find the most inert buffer system for your application. Phosphate and citrate buffers are common starting points.
-
Issue 2: Solution Discoloration (Yellowing) Upon Storage
Q: My HMTBN solution, which was initially colorless, has turned yellow after a few days of storage at 4°C. What could be the cause?
A: Yellowing of the solution can be indicative of degradation, potentially involving the formation of impurities or side reactions.
Possible Causes & Solutions:
-
Oxidation: The thioether (methylthio) group in HMTBN can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. This can lead to the formation of sulfoxides, which may be colored or lead to subsequent reactions that produce colored products.
-
Recommendation:
-
De-gas your solvent and buffer by sparging with an inert gas like nitrogen or argon before preparing the solution.
-
Store the solution under an inert atmosphere.
-
Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.
-
-
-
Light Exposure: Photodegradation can sometimes lead to the formation of colored byproducts.
-
Recommendation: Store your HMTBN solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Issue 3: Inconsistent Results in Cell-Based Assays
Q: I am using an HMTBN solution in a cell-based assay, and I'm observing high variability between experiments performed on different days with what I thought was the same stock solution. Why might this be happening?
A: The instability of HMTBN in your cell culture medium is the most likely culprit. Cell culture media are complex mixtures, typically buffered at a physiological pH (around 7.4), which can accelerate HMTBN hydrolysis.
Possible Causes & Solutions:
-
Degradation in Media: The physiological pH and temperature (37°C) of cell culture incubations create an environment where HMTBN can degrade to HMTBA over the course of your experiment. The biological activity of HMTBA may differ from that of HMTBN, leading to inconsistent results.
-
Recommendation:
-
Prepare fresh dilutions of your HMTBN stock solution in the cell culture medium immediately before each experiment.
-
Conduct a time-course stability study of HMTBN in your specific cell culture medium at 37°C to understand its degradation kinetics. This will help you determine the effective concentration of HMTBN over the duration of your assay.
-
Characterize the biological activity of HMTBA in your assay to understand if the degradation product is contributing to the observed effects.
-
-
Issue 4: Precipitate Formation in the HMTBN Solution
Q: I observed a white precipitate in my concentrated HMTBN stock solution after storing it in the refrigerator. What is the precipitate and how can I avoid it?
A: Precipitate formation can be due to several factors, including the solubility of HMTBN or its degradation products at lower temperatures.
Possible Causes & Solutions:
-
Low Solubility at Reduced Temperatures: HMTBN may have limited solubility in your chosen solvent system, which decreases at lower temperatures.
-
Recommendation:
-
Determine the solubility of HMTBN in your solvent at the intended storage temperature. You may need to prepare a less concentrated stock solution.
-
Consider using a co-solvent system to improve solubility, if compatible with your downstream applications.
-
-
-
Precipitation of Degradation Products: The degradation product, HMTBA, or its salts may have different solubility profiles than HMTBN.
-
Recommendation: Analyze the precipitate to identify its composition. If it is HMTBA, this indicates significant degradation has occurred, and the stock solution should be discarded. To prevent this, follow the recommendations for minimizing hydrolysis (control of pH, storage at low temperature).
-
Section 3: FAQs - Quick Reference
Q1: What are the recommended storage conditions for HMTBN solutions? A1: For optimal stability, HMTBN solutions should be stored at low temperatures (2-8°C or frozen at -20°C), protected from light, and in a tightly sealed container, preferably under an inert atmosphere. The pH of aqueous solutions should be controlled, typically in the slightly acidic range (pH 4-6), to minimize hydrolysis.
Q2: How can I monitor the degradation of HMTBN in my samples? A2: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[2][3] A suitable method should be able to separate HMTBN from its primary degradation product, HMTBA, and any other potential impurities.
Q3: Is it necessary to handle HMTBN in a fume hood? A3: Yes. HMTBN is classified as being fatal if swallowed or inhaled and causes serious eye irritation.[4][5][6] All handling of solid HMTBN and its concentrated solutions should be performed in a certified chemical fume hood.
Q4: What personal protective equipment (PPE) should I wear when working with HMTBN? A4: Appropriate PPE includes, but is not limited to, safety goggles with side shields, a lab coat, and chemical-resistant gloves.[4][6] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[4][5][6]
Q5: What is the primary degradation product I should look for? A5: The primary and most well-documented degradation product of HMTBN in aqueous solutions is 2-hydroxy-4-(methylthio)butyric acid (HMTBA).[1]
Section 4: Experimental Protocols
Protocol for a Preliminary Stability Study of HMTBN
This protocol outlines a basic experiment to assess the stability of HMTBN under different pH and temperature conditions.
Caption: Workflow for a preliminary HMTBN stability study.
Recommended HPLC Method for HMTBN and HMTBA
While a specific method for the simultaneous analysis of HMTBN and HMTBA needs to be developed and validated in your laboratory, the following conditions, adapted from methods for HMTBA, can serve as a starting point.[2][3]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Note: This is a general guideline. The method must be optimized and validated for your specific application to ensure linearity, accuracy, precision, and specificity.
Section 5: References
-
Journal of Agricultural and Food Chemistry. (2005). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water.
-
Frontiers in Microbiology. (2022). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle.
-
Lumex Instruments. (n.d.). DETERMINATION OF METHIONINE HYDROXY ANALOGUE IN FODDER ADDITIVES.
-
European Union Reference Laboratory for Feed Additives. (2016). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
-
National Institutes of Health. (2016). Enhancement of The Stability of Human Growth Hormone by Using Tris(hydroxymethyl)aminomethane: Molecular Docking and Experimental Analysis.
-
European Union Reference Laboratory for Feed Additives. (2013). EURL Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive according to Regulation (EC) No 1831/2003.
-
MedChemExpress. (2025). 2-Hydroxy-4-(methylthio)butyric acid-SDS.
-
MDPI. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography.
-
Journal of Geophysical Research. (1983). A Laboratory Investigation of the High-Frequency Farley-Buneman Instability.
-
Chemsrc. (2025). This compound | CAS#:17773-41-0. Retrieved from [Link]
-
ResearchGate. (2016). Influence of temperature (A) and pH (B), thermal stability (C) at 40ºC...
-
Patsnap. (2012). Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide.
-
Wikipedia. (2023). 2-Hydroxy-4-(methylthio)butyric acid. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for (±)-2-Hydroxy-4-(methylthio)butanoic acid (HMDB0037115).
-
PubChem. (n.d.). Butanenitrile, 2-hydroxy-4-(methylthio)-. Retrieved from [Link]
-
Google Patents. (2008). Process for preparing this compound and methionine.
-
YouTube. (2022). Troubleshooting and optimizing lab experiments.
-
ResearchGate. (2014). Effects of temperature and pH on the activity and stability of...
-
ResearchGate. (2025). A Kinetic Study of 2-Amino-4-(Methyl-Thio) Butanoic Acid By Quinaldinium Fluorochromate In Selected Hydrophilic Solvent Medium.
-
National Institutes of Health. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
-
PubMed. (2008). Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows.
-
National Institutes of Health. (2006). Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems.
-
National Institutes of Health. (2022). Identification of a non-axisymmetric mode in laboratory experiments searching for standard magnetorotational instability.
-
MDPI. (2022). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels.
-
arXiv. (2022). Identification of a non-axisymmetric mode in laboratory experiments searching for standard magnetorotational instability.
-
ResearchGate. (2017). Triggering of Buneman instability and existence of multiple double layers in laboratory plasma | Request PDF.
-
National Institutes of Health. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8.
-
PubMed. (2013). Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters.
-
ResearchGate. (2025). (PDF) Degradation of 2- sec -butylphenol: 3- sec -butylcatechol,2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, and 2-methylbutyric acid as intermediates.
Sources
Technical Support Center: Optimizing 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) Synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing HMTBN yield and troubleshooting common experimental challenges. HMTBN is a critical intermediate in the synthesis of D,L-methionine and its hydroxy analog, 2-hydroxy-4-methylthiobutanoic acid (HMTBA), both of which are essential supplements in animal nutrition.[1][2] This document provides direct, actionable advice in a question-and-answer format to address specific issues you may encounter.
Section 1: Overview of HMTBN Synthesis Pathways
The industrial synthesis of HMTBN is primarily achieved through two main routes starting from acrolein, methyl mercaptan (MSH), and hydrogen cyanide (HCN). Understanding the chemistry behind these pathways is crucial for diagnosing and resolving synthesis issues.
-
Route 1: The MMP Intermediate Pathway. This is a traditional two-step process. First, acrolein reacts with methyl mercaptan to form 3-(methylthio)propionaldehyde (MMP). In the second step, MMP is reacted with hydrogen cyanide in the presence of a basic catalyst to yield HMTBN.[3][4] A significant challenge with this route is the instability of the MMP intermediate, which can degrade in the presence of oxygen and requires careful storage and handling.[3]
-
Route 2: The Acrolein Cyanohydrin Intermediate Pathway. This alternative approach also involves two steps but avoids the isolation of the unstable MMP. First, acrolein reacts with hydrogen cyanide to form acrolein cyanohydrin. Subsequently, methyl mercaptan is added to the acrolein cyanohydrin, yielding the final HMTBN product.[3] This method can offer advantages by bypassing the storage and transport issues associated with MMP.[3]
Below is a diagram illustrating these two primary synthesis routes.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during HMTBN synthesis in a direct question-and-answer format.
Problem: Low Final Product Yield
Q1: My overall yield of HMTBN is consistently below expectations. What are the most probable causes and how can I address them?
A: Low yield is a multifaceted issue often stemming from several factors related to reaction equilibrium, side reactions, or reactant/product stability. Consider the following points:
-
Suboptimal Molar Ratios: The ratio of reactants is critical. While a slight excess of hydrogen cyanide (HCN) can be used, a large excess is economically disadvantageous and can lead to the formation of breakdown products like polymeric HCN.[1][5] For the reaction of 3-(methylthio)propanal (MMP) with HCN, a molar ratio of HCN to MMP between 0.98 and 1.03 is recommended to maximize yield while minimizing waste.[1] Similarly, for the alternative pathway, an excess of methyl mercaptan (5 to 50 percent) relative to the acrolein cyanohydrin can be employed to drive the reaction to completion.[6]
-
Improper pH Control: The reaction pH significantly influences both the rate of reaction and the prevalence of side reactions. The cyanohydrin formation is base-catalyzed, as the cyanide ion (CN⁻) is the active nucleophile. However, excessively high pH can promote the decomposition of the aldehyde starting material.[5] Different process patents specify optimal pH ranges, often between 3 and 9.[3] For the addition of methyl mercaptan to acrolein cyanohydrin, a pH between 7 and 8 has been shown to be effective.[6] It is crucial to monitor and control the pH within the optimal range for your specific process.
-
Poor Temperature Management: The synthesis reactions are exothermic. Without adequate cooling, localized temperature increases can lead to the formation of unwanted byproducts and decomposition of both the intermediate MMP and the final HMTBN product.[5] The reaction temperature should be carefully controlled, typically within a range of 10°C to 120°C, with some processes favoring a more moderate range of 60°C to 100°C for optimal results.[3]
-
MMP Intermediate Degradation: The 3-(methylthio)propionaldehyde (MMP) intermediate is notoriously unstable, especially in the presence of air (oxygen), which causes rapid degradation.[3] If you are using the MMP pathway, ensure the intermediate is used promptly after synthesis or stored under appropriate cold and inert conditions.
-
Presence of MMP Oligomers: Your MMP starting material may contain high-boiling oligomers. Surprisingly, it has been found that under the right reaction conditions, these oligomers can be effectively converted to the desired HMTBN product, which can improve your overall yield.[1]
Problem: Product Instability and Discoloration
Q2: My purified HMTBN is a yellow or brown color and appears to degrade during storage. What causes this and how can I improve product stability?
A: Discoloration and instability are typically linked to the presence of impurities from side reactions and the reversible nature of the cyanohydrin formation.
-
Cause of Discoloration: The color often arises from byproducts formed by the decomposition of the aldehyde starting material, which can be promoted by the basic catalysts used in the synthesis.[5]
-
Improving Stability During Storage:
-
Acidification: The stability of HMTBN can be significantly improved by acidifying the final product. After the reaction is complete, adding an acid (such as sulfuric acid) to lower the pH to a range of 1 to 4 (preferably 2 to 3) helps to stabilize the product.[5][7] This acidic environment suppresses the equilibrium-driven decomposition of the cyanohydrin back into the aldehyde and HCN.
-
Catalyst Neutralization: The basic catalyst (e.g., triethylamine, pyridine) used to promote the reaction can also catalyze its decomposition during storage.[5] The post-reaction acidification step neutralizes this catalyst, enhancing long-term stability.
-
Proper Storage Conditions: As a best practice, HMTBN should be stored at reduced temperatures (e.g., 3°C) to minimize any potential decomposition over time.[7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling hydrogen cyanide (HCN)?
A: Hydrogen cyanide is an extremely hazardous and toxic material .[8] All work must be conducted with stringent safety protocols.
-
Toxicity: HCN is fatal if swallowed, inhaled, or in contact with skin.[8] It can be absorbed through the skin and eyes.[9]
-
Engineering Controls: All procedures involving HCN must be performed in a properly functioning chemical fume hood with the sash kept as low as possible.[8] The work area must be well-ventilated and maintained under negative pressure.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile or neoprene gloves, tight-fitting safety goggles, and a face shield.[8][10]
-
Storage: Store HCN in a cool, dry, well-ventilated area away from direct sunlight, ignition sources, and incompatible materials, especially acids and bases.[8][10][11] Do not store for more than 90 days.[8]
-
Emergency Preparedness: An emergency response plan must be in place.[10] Ensure immediate access to safety showers, eyewash stations, and appropriate first-aid supplies as dictated by your institution's safety protocols. All personnel must be trained on the hazards and emergency procedures.[10]
Q2: How can I effectively monitor the reaction's progress and determine the final yield and purity?
A: Accurate analytical methods are essential for process optimization.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the reaction. You can track the consumption of the starting aldehyde (e.g., MMP) and the formation of the HMTBN product over time.[7]
-
Yield and Purity Analysis: The final product's yield and purity can be accurately quantified using analytical techniques such as HPLC with UV detection or, for higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS).[2][12] Capillary electrophoresis is another effective method for determining the mass fraction of the active substance.[13]
Q3: Which type of reactor is best suited for this synthesis on a lab or pilot scale?
A: The choice of reactor should prioritize efficient mixing and heat transfer to manage the exothermic nature of the reaction.
-
Stirred Tank Reactors (CSTRs) or Loop Reactors: These configurations are highly effective because they ensure the rapid and thorough mixing of reactants and help dissipate heat, preventing the formation of localized hot spots that can lead to side reactions.[5][14]
-
Batch vs. Continuous: The synthesis can be performed in batch, semi-continuous, or continuous modes.[1] For industrial-scale production, a continuous process is generally more economical.[1]
Section 4: Experimental Protocols and Data
This section provides a generalized protocol for the synthesis of HMTBN from MMP and HCN, along with a table of key experimental parameters.
Protocol 1: Synthesis of HMTBN from 3-(Methylthio)propionaldehyde (MMP)
This protocol is a generalized representation and must be adapted and validated for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before any experimentation, especially concerning the handling of HCN.
Table 1: Key Experimental Parameters for HMTBN Synthesis
| Parameter | Recommended Range | Rationale & Key Insights |
| HCN:MMP Molar Ratio | 0.98 - 1.03 | Balances high conversion with minimizing HCN waste and side product formation.[1] |
| Catalyst | Pyridine, Triethylamine | Basic catalysts are required to generate the nucleophilic cyanide ion (CN⁻).[5][14] |
| Catalyst Loading | 0.005 - 0.2 wt% (of MMP) | Provides a high reaction rate with low byproduct formation.[1] |
| Reaction Temperature | 35°C - 60°C | The reaction is exothermic; maintaining this range prevents decomposition and side reactions.[1] |
| Post-Reaction pH | 1.0 - 4.0 (Target: 2-3) | Acidification neutralizes the catalyst and stabilizes the HMTBN product for storage.[5] |
| Pressure | Atmospheric to 1.5 bar | Slightly elevated pressure can prevent the degassing of dissolved HCN.[5] |
By carefully controlling these parameters and understanding the underlying chemical principles, researchers can effectively troubleshoot issues, optimize reaction conditions, and significantly improve the yield and quality of this compound.
References
- Process for the synthesis of 2-hydroxy 4-methylthio butyronitrile.
- WO2008006977A1 - Process for preparing this compound and methionine.
- Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide.
- Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide. (2010).
- Methionine Hydroxy Analog from Acrolein, Methyl Mercaptan and HCN | Economic Analysis. (2023).
- Determination of 2-Hydroxy-4-(methylthio)
- Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate.
- Hydrogen Cyanide Chemical Specific Standard Operating Procedure. (2016). University of California, Berkeley.
- Hydrogen Cyanide Fact Sheet. Agency for Toxic Substances and Disease Registry.
- Hazards associated with the handling of liquid cyanide.
- Application Notes and Protocols for HPLC Analysis of 2-Hydroxy-4-(methylthio)butyric Acid. Benchchem.
- Hydrogen Cyanide (HCN): Health Risks and Protective Measures. (2024).
- DL-METHIONINE PRODUCTION FROM ACROLEIN, METHYL MERCAPTAN AND HCN. (2018).
- DETERMINATION OF METHIONINE HYDROXY ANALOGUE IN FODDER ADDITIVES. Lumex Instruments.
Sources
- 1. Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. WO2008006977A1 - Process for preparing this compound and methionine - Google Patents [patents.google.com]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. gccpo.org [gccpo.org]
- 6. US3699148A - Process for the synthesis of 2-hydroxy 4-methylthio butyronitrile - Google Patents [patents.google.com]
- 7. Preparation method of 2-hydroxy-4-methylthio butyric acid metal chelate - Eureka | Patsnap [eureka.patsnap.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. dhd2.org [dhd2.org]
- 10. Hydrogen Cyanide (HCN): Health Risks and Protective Measures [gasdetection.com]
- 11. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lumexinstruments.com [lumexinstruments.com]
- 14. medium.com [medium.com]
Technical Support Center: Accurate HMTBN Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to HMTBN Analysis
HMTBN is a widely used supplement in animal nutrition, serving as a synthetic source of methionine, an essential amino acid.[1] Its quantification in complex matrices such as animal feed and biological samples is critical for ensuring proper dosage and studying its metabolic fate. The primary analytical techniques employed for HMTBN quantification are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] While powerful, these methods are susceptible to various forms of interference that can lead to inaccurate results. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during HMTBN analysis.
Q1: What are the most common matrices in which HMTBN is quantified?
HMTBN is most frequently quantified in animal feed formulations and biological samples such as bovine serum and rumen fluid.[2][4] The complexity of these matrices presents a significant challenge in achieving accurate quantification due to the presence of numerous endogenous compounds.
Q2: Why is sample preparation so critical for accurate HMTBN analysis?
Proper sample preparation is paramount as it aims to extract HMTBN efficiently from the matrix while minimizing the co-extraction of interfering substances.[5] Inadequate sample preparation can lead to matrix effects, such as ion suppression or enhancement in LC-MS/MS, or co-elution of interfering compounds in HPLC-UV, ultimately compromising the accuracy and precision of the results.[6]
Q3: What are the typical stability concerns for HMTBN during analysis?
HMTBN stability can be influenced by factors such as pH and enzymatic activity. For instance, it is known to be extensively degraded by microorganisms in the rumen.[7] The pH of the extraction and storage solutions can also impact its stability; for example, similar organic acids show pH-dependent stability.[8] It is crucial to control these factors throughout the analytical workflow to prevent degradation and ensure accurate quantification.
Q4: Can I use the same analytical method for HMTBN free acid and its calcium salt?
Yes, the analytical methods are generally applicable to both the free acid form of HMTBN and its calcium salt.[9] The sample preparation step, typically involving an acidic extraction, will convert the calcium salt to the free acid form, allowing for its quantification.
Troubleshooting Guide: Overcoming Interference
This section provides a problem-oriented approach to troubleshooting common interference issues in HMTBN quantification.
Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Causes:
-
Secondary Interactions: Residual silanol groups on the HPLC column can interact with the hydroxyl and carboxyl groups of HMTBN, leading to peak tailing.[10]
-
Column Contamination: Buildup of matrix components on the column frit or stationary phase can distort the peak shape.[11]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of HMTBN and its interaction with the stationary phase.
Solutions:
| Solution | Rationale |
| Optimize Mobile Phase pH | Adjusting the mobile phase to a lower pH (e.g., using 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups on the column, thereby minimizing secondary interactions and reducing peak tailing.[12] |
| Use a Guard Column | A guard column installed before the analytical column can trap strongly retained matrix components, preventing them from contaminating the analytical column and preserving peak shape. |
| Implement a Column Wash Step | Periodically washing the column with a strong solvent can remove accumulated contaminants. |
| Choose an End-capped Column | Modern, well-end-capped C18 columns have fewer exposed silanol groups, which can significantly improve the peak shape for polar analytes like HMTBN. |
Problem 2: Inaccurate Quantification due to Co-eluting Peaks (HPLC-UV)
Possible Causes:
-
Matrix Interferences: Components of the feed matrix or biological fluid may have similar retention times to HMTBN under the chosen chromatographic conditions and absorb at the same UV wavelength.[13]
-
Degradation Products: HMTBN degradation products may co-elute with the parent compound.
Solutions:
| Solution | Rationale |
| Adjust Mobile Phase Composition | Modifying the organic-to-aqueous ratio or changing the organic solvent in the mobile phase can alter the selectivity of the separation and resolve HMTBN from interfering peaks. |
| Employ a Diode Array Detector (DAD) | A DAD allows for the assessment of peak purity by comparing UV spectra across the peak. If the spectra are not consistent, it indicates the presence of a co-eluting compound.[13] |
| Enhance Sample Cleanup | Incorporating a solid-phase extraction (SPE) step in your sample preparation protocol can effectively remove a broader range of interfering compounds compared to simple liquid extraction. |
| Switch to a More Selective Method (LC-MS/MS) | LC-MS/MS offers significantly higher selectivity than HPLC-UV by monitoring specific precursor-to-product ion transitions for HMTBN, thereby minimizing the impact of co-eluting interferences.[2][14] |
Problem 3: Signal Suppression or Enhancement in LC-MS/MS Analysis
Possible Causes:
-
Matrix Effects: Co-eluting matrix components can interfere with the ionization of HMTBN in the mass spectrometer's ion source, leading to either a decrease (suppression) or an increase (enhancement) in the analyte signal.[6]
Solutions:
| Solution | Rationale |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | An SIL-IS is the gold standard for correcting matrix effects. Since it has the same physicochemical properties as HMTBN, it will experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the analyte signal. |
| Dilute the Sample Extract | Simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect on HMTBN ionization. |
| Optimize Chromatographic Separation | Improving the chromatographic separation to resolve HMTBN from the bulk of the matrix components can significantly reduce matrix effects. This can be achieved by adjusting the gradient profile or using a different column chemistry. |
| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix extract that is free of HMTBN can help to compensate for matrix effects, as the standards and samples will be affected similarly.[5] |
Experimental Protocols
Protocol 1: Sample Extraction from Animal Feed for HPLC-UV Analysis
This protocol is a general guideline and may require optimization for specific feed matrices.
-
Sample Homogenization: Grind the feed sample to a fine, uniform powder.
-
Extraction:
-
Clarification:
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.
-
Protocol 2: LC-MS/MS Analysis of HMTBN
The following are typical starting parameters for an LC-MS/MS method for HMTBN. Optimization will be necessary for your specific instrument and application.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute HMTBN, then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Quantifier: Monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic product ion.
-
Qualifier: Monitor a second transition to confirm the identity of the analyte.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.[16]
Concluding Remarks
Achieving accurate and reliable quantification of HMTBN in complex matrices requires a thorough understanding of potential sources of interference and a systematic approach to troubleshooting. By implementing robust sample preparation protocols, optimizing analytical methods, and employing appropriate internal standards, researchers can overcome these challenges and generate high-quality data. This guide serves as a starting point, and it is essential to validate all methods for your specific application and matrix to ensure data integrity.
References
- Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry.
- Degradation of Methionine Hydroxy Analog in the Rumen of Lact
- A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. Animal Nutrition.
- Extraction and Determin
- Technical Support Center: 2-Hydroxy-4-(methylthio)butyric acid (HMTBA) in Feed Processing. Benchchem.
- Effect of methionine hydroxy analog feed supplements: Significant alteration and enrichment of rumen microbiota and metabolome in Hu sheep. Frontiers in Microbiology.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Troubleshooting Peak Shape Problems in HPLC.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.
- 2-Hydroxy-4-(methylthio)butanoic Acid (HMB) in Supplemented Animal. ElectronicsAndBooks.
- Methionine hydroxy analogue (DL-HMTBA) and DL-methionine can be replaced with 67 % and 90.5 % of L-methionine. CJ Bio.
- Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. RSC Publishing.
- Guide to achieving reliable quantit
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- 4 Steps to Successful Compound Optimiz
- Learn about all the LC/MS techniques offered by Varian. Varian, Inc.
- Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.
- "LC-MS Instrument Calibration". In: Analytical Method Validation and Instrument Performance Verification.
- The Impact of the Humate Nature Feed Additives on the Antioxidative Status of Erythrocytes, Liver, and Muscle in Chickens, Hens, and Gerbils. Journal of Chemistry.
- Impact of feed additives and host-related factors on bacterial metabolites, mucosal integrity and immune response in the ileum of broilers.
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Determination of Heavy Metals and Trace Elements in Alternative Meats Per EAM 4.7 Method for ICP-MS. Agilent.
- Liquid chromatography-tandem mass spectrometry for performing confirmatory analysis of veterinary drugs in animal-food products.
- Effect of herbal feed additives on performance parameters, intestinal microbiota, intestinal morphology and meat lipid oxidation of broiler chickens. British Poultry Science.
- Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. MDPI.
- Dealing with Matrix Interferences in the Determination of the Priority Pollutant Metals by Furnace AA. PerkinElmer.
- DEVELOPMENT OF METHODS OF ANALYSIS FOR FEEDS, FERTILIZERS AND PESTICIDES. Purdue University.
- Determination of pharmaceutical compounds in animal feeds using high-performance liquid chromatography with refractive index detection. Journal of Pharmaceutical Sciences.
- What is Matrix Interference and How Does It Affect Testing?. Arbor Assays.
- Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional D
- Elemental Analysis Manual - Section 3.6 Version 3.0. FDA.
- Importance of Nano-Sized Feed Additives in Animal Nutrition. OUCI.
- Effect of Feed Additives Supplementation on the Growth Performance, Gastrointestinal Tract Characteristics, and Carcass Composition in Turkey Hens. Animals.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry.
- Stability of aqueous solutions of ascorbate for basic research and for intravenous administr
- From Acidic Water to Neutralization Process: Unravelling the Efficacy and Stability of Alkaline Agents for Acid Mine Drainage.
- Chemical stability of selenious acid in total parenteral nutrition solutions containing ascorbic acid. JPEN J Parenter Enteral Nutr.
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- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Stability of HMTBN in Premixes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for HMTBN. As Senior Application Scientists, we understand that ensuring the stability of a novel compound like HMTBN in various premix formulations is critical to the success of your research and development efforts. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address the stability challenges you may encounter. We will delve into the causality behind experimental choices and offer self-validating protocols to maintain the integrity of your work.
Frequently Asked Questions (FAQs)
What is HMTBN and why is its stability in premixes a concern?
HMTBN, chemically known as 2-((4-(hydroxy)methyl)-2-propyl-1H-benzo[d]imidazol-1-yl)methyl)-3-((2-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)quinazolin-4(3H)-one, is a complex heterocyclic molecule. Its structure contains several functional groups, including a quinazolinone ring, a benzimidazole core, a hydroxyl group, and a tetrazole ring. These groups, while integral to its potential therapeutic activity, can also be susceptible to various degradation pathways.[1][2]
In a premix, HMTBN is combined with various excipients, which can introduce factors like moisture, pH variations, and chemical interactions that may compromise its stability.[][4] Ensuring its stability is paramount for accurate dosing, reliable experimental results, and ultimately, the safety and efficacy of any potential therapeutic application.[5]
What are the primary environmental factors that can affect HMTBN stability?
Several environmental factors can influence the stability of HMTBN in a premix.[][4] Understanding these is the first step in preventing degradation.
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.[4][6]
-
Humidity: The presence of moisture can promote hydrolysis of susceptible functional groups within the HMTBN molecule.[][4]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.[7][8]
-
Oxygen: Oxidative degradation can occur, particularly if the premix is exposed to air.[]
How do different types of premixes influence HMTBN stability?
The nature of the premix plays a significant role in the stability of HMTBN.
-
Solid vs. Liquid Premixes: Liquid dosage forms, especially those containing water, are generally more prone to chemical degradation compared to solid forms due to increased molecular mobility and the potential for hydrolysis.[4]
-
pH of the Premix: The pH of a liquid premix can significantly impact the rate of acid- or base-catalyzed hydrolysis.
-
Excipient Interactions: Chemical interactions between HMTBN and excipients in the premix can lead to degradation. It is crucial to assess the compatibility of HMTBN with all components of the formulation.
Troubleshooting Guide: Common Stability Issues with HMTBN
This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.
Issue 1: Loss of HMTBN Potency in a Liquid Premix Over a Short Period.
Potential Cause: This is often indicative of rapid chemical degradation, likely hydrolysis, especially in aqueous or protic solvents.
Troubleshooting Workflow:
Sources
- 1. Degradation pathways of phenanthrene by Sinorhizobium sp. C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fastercapital.com [fastercapital.com]
- 7. units.fisheries.org [units.fisheries.org]
- 8. Formulation and stability testing of photolabile drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxy-4-(methylthio)butyronitrile
Welcome to the technical support center for 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this crucial intermediate. The following content, presented in a question-and-answer format, provides in-depth, field-proven insights to ensure the successful isolation of high-purity HMTBN.
Section 1: Critical Safety Precautions
Question: What are the absolute essential safety precautions I must take before starting any work with crude HMTBN?
Answer: Your safety is paramount. This compound is a cyanohydrin, a class of compounds that can exist in equilibrium with their starting aldehyde (3-(methylthio)propanal) and the extremely toxic hydrogen cyanide (HCN) gas. This equilibrium is highly sensitive to pH and temperature.
Core Safety Mandates:
-
Work Area: All manipulations must be conducted inside a certified chemical fume hood with robust airflow.[1][2] NEVER work alone.[3]
-
Personal Protective Equipment (PPE): A full PPE ensemble is mandatory. This includes:
-
Cyanide Poisoning Risk:
-
Decomposition Hazard: HMTBN can decompose back to its precursors, releasing highly toxic hydrogen cyanide (HCN) gas.[3] This decomposition is accelerated by heat and basic conditions (high pH).
-
Emergency Preparedness: An emergency plan must be in place. Ensure immediate access to a cyanide antidote kit (e.g., amyl nitrite inhalants) and that all personnel are trained in its use.[3] Speed is critical in case of exposure.[3]
-
-
Spill & Waste Management:
-
Spill Kit: Have a spill kit ready for cyanides. Neutralize spills with an appropriate agent like sodium hypochlorite solution, but be aware that this reaction can be exothermic and may release other hazardous gases.
-
Waste: All HMTBN-contaminated waste is considered hazardous. Dispose of it according to your institution's specific protocols for cyanide-containing waste.
-
Section 2: Understanding the Crude Material & Purification Strategy
Question: What are the most common impurities in crude HMTBN, and why is purification necessary?
Answer: The impurity profile of your crude HMTBN is directly linked to its synthesis, which typically involves the base-catalyzed reaction of 3-(methylthio)propanal (MMP) with hydrogen cyanide (HCN).[5][6][7]
Common Impurities Profile:
| Impurity Class | Specific Examples | Rationale for Presence | Impact on Stability/Purity |
| Unreacted Reagents | 3-(methylthio)propanal (MMP), Hydrogen Cyanide (HCN) | Incomplete reaction or use of non-stoichiometric amounts.[5] | MMP can form oligomers; free HCN is highly toxic and reactive. |
| Catalyst Residue | Triethylamine, Pyridine, other basic amines | Used to catalyze the cyanohydrin formation.[6] | Critical: Residual base dramatically accelerates the reverse reaction, leading to decomposition and product discoloration.[6] |
| Water | From reagents or workup steps | Often present in reagents or introduced during quenching. | Can promote hydrolysis or side reactions, especially during heating.[6] |
| Side Products | MMP Oligomers, Aldol condensation products | Self-condensation of the starting aldehyde (MMP). | Increases viscosity and boiling point; difficult to separate. |
Purification is essential not only to achieve the required specifications for subsequent synthetic steps but also to enhance the product's stability.[8] Residual basic catalysts, in particular, will cause the purified product to degrade over time, turning it yellow or brown and re-generating toxic HCN.[6]
Question: How do I select the best purification method for my scale and purity requirements?
Answer: The choice of purification method depends on the impurity profile, the quantity of material, and the desired final purity. The two primary methods are Vacuum Distillation and Flash Column Chromatography.
Purification Method Selection Workflow
Caption: Decision tree for selecting a purification method.
Section 3: Troubleshooting Guides
FAQ: Vacuum Distillation
Question: I tried to distill my HMTBN, but the material in the pot darkened significantly and my yield was very low. What happened?
Answer: This is a classic sign of thermal decomposition. As discussed, HMTBN can revert to MMP and HCN, and these materials can polymerize or degrade under heat. The root cause is almost always a combination of excess temperature and the presence of a catalyst.
Troubleshooting Steps:
-
Neutralize Before Distilling: This is the most critical step. Before heating, cool the crude product and add a mild acid (e.g., dropwise addition of phosphoric acid or tartaric acid) to neutralize any residual basic catalyst. The target pH should be between 2 and 4.[6] This protonates the catalyst, deactivating it. If an inorganic acid is used, the resulting salt is non-volatile and will remain in the distillation pot.
-
Improve Your Vacuum: A lower pressure allows for distillation at a lower temperature, minimizing thermal stress. Aim for the highest vacuum your system can safely achieve.
-
Minimize Residence Time: Use a distillation apparatus appropriate for your scale. Heating a large volume of material for an extended period increases the likelihood of decomposition. A short-path distillation apparatus is often ideal.
-
Ensure Efficient Condensation: Use a well-chilled condenser to prevent the loss of your volatile product into the vacuum line. A dry ice/acetone cold trap is essential to protect the pump and capture any highly volatile components.
Distillation Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in distillation.
FAQ: Flash Column Chromatography
Question: My HMTBN is streaking badly on my silica gel column, and the fractions are not clean. How can I fix this?
Answer: Streaking (or tailing) of polar compounds like HMTBN on silica gel is common. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the hydroxyl (-OH) and nitrile (-CN) groups of your molecule, hindering smooth elution.[9] In some cases, the acidity of the silica can even promote decomposition on the column.
Solutions:
-
Deactivate the Silica: Before running the column, you can "cap" the most acidic sites. A common method is to use an eluent containing a small amount of a volatile base, like 0.1-0.5% triethylamine. This will not elute with your product but will improve peak shape dramatically.
-
Use a Different Stationary Phase: If streaking persists, consider a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For very sensitive compounds, reversed-phase (C18) chromatography may be an option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).[9]
-
Check Sample Loading: Dissolve your crude sample in a minimal amount of the eluent or a less polar solvent (like dichloromethane) before loading. Loading in a solvent that is too polar will cause the band to spread and lead to poor separation.[9]
Section 4: Post-Purification Stability and Analysis
Question: I successfully purified my HMTBN, but it turned yellow after a week in storage. How can I prevent this?
Answer: The instability of purified HMTBN is due to the reversible nature of its formation. Even trace amounts of basic residues (e.g., on the glass surface of the storage vial) can catalyze decomposition.
Protocol for Stable Storage:
-
Confirm a Slightly Acidic pH: After purification, dissolve a small aliquot in water and check the pH. It should be slightly acidic (pH 2-4 is ideal for long-term stability).[6][8] If it is neutral, add a trace amount of a stabilizer like phosphoric acid.
-
Use an Inert Atmosphere: Displace the air in your storage vial with an inert gas like argon or nitrogen to prevent oxidation.
-
Store Cold and Dark: Store the vial at low temperatures (e.g., in a refrigerator at 4°C or a freezer at -20°C) and protect it from light.
Question: What analytical methods are best to confirm the purity of my final product?
Answer: A combination of methods is recommended to provide a complete picture of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the best method for confirming the structure and identifying organic impurities. Check for the absence of signals corresponding to the aldehyde proton of MMP (~9.7 ppm).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for quantifying purity and detecting trace impurities. An HPLC method for the hydrolyzed product (2-hydroxy-4-(methylthio)butanoic acid) has been well-described and can be adapted.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a quick way to confirm the presence of key functional groups: a broad -OH stretch (~3400 cm⁻¹), a sharp -C≡N stretch (~2250 cm⁻¹), and C-H stretches (~2900-3000 cm⁻¹).
Section 5: Experimental Protocol Example
Protocol: Stabilized Vacuum Distillation of Crude HMTBN
This protocol assumes a starting batch of ~50g of crude HMTBN containing residual basic catalyst.
-
Neutralization:
-
Place the crude HMTBN (50 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
While stirring, add 85% phosphoric acid dropwise until the pH of an aqueous extract of the mixture is between 2.5 and 3.5. This typically requires only a few drops.
-
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Place a new, clean stir bar in the distillation pot.
-
Connect the apparatus to a high-vacuum pump through a cold trap chilled with dry ice/acetone.
-
-
Distillation:
-
Begin stirring and slowly apply vacuum. The mixture may bubble as volatile impurities (like residual HCN) are removed.
-
Once the system is at full vacuum (< 5 mbar), slowly heat the distillation pot using a heating mantle.
-
Collect a small forerun fraction, which may contain water and other low-boiling impurities.
-
Increase the temperature and collect the main fraction of HMTBN at the appropriate temperature/pressure (literature values should be consulted, but expect a boiling point >100°C under high vacuum).
-
Stop the distillation when the product rate slows, leaving a small amount of residue in the pot to avoid distilling high-boiling impurities.
-
-
Stabilization and Storage:
-
Allow the distilled product to cool to room temperature under vacuum before venting the system to an inert gas (argon or nitrogen).
-
Transfer the clear, colorless liquid to a clean, amber glass vial.
-
Blanket the headspace with inert gas before sealing. Store at 4°C.
-
References
-
Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
Material Safety Data Sheet - Acetone cyanohydrin. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Ineos. Retrieved from [Link]
-
SAFETY DATA SHEET - Acetone cyanohydrin. (2016-02-02). Chem Service. Retrieved from [Link]
-
Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide. (2012-08-23). Eureka | Patsnap. Retrieved from [Link]
- WO2001058864A1 - Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters. (n.d.). Google Patents.
-
Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide. (n.d.). FreePatentsOnline. Retrieved from [Link]
-
PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID OR METHIONINE BY MERCAPTAN ADDITION. (1998-01-23). European Patent Office. Retrieved from [Link]
- WO2008006977A1 - Process for preparing this compound and methionine. (n.d.). Google Patents.
-
Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (n.d.). ACS Publications. Retrieved from [Link]
- TW201841883A - Method for manufacturing the 2-hydroxy-4-methylthio-butanoic acid. (n.d.). Google Patents.
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]
-
How to separate amide and nitrile from mixture? (2013-05-31). ResearchGate. Retrieved from [Link]
-
(10) Patent No. (2012-02-22). ResearchGate. Retrieved from [Link]
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- 4. nj.gov [nj.gov]
- 5. Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 6. gccpo.org [gccpo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
HMTBN Technical Support Center: A Guide to Preventing Polymerization During Storage
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,3,5-Tris(3-maleimidobenzoyl)amino-2,4,6-trimethylbenzene (HMTBN). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of HMTBN to prevent its premature polymerization. Given its high reactivity, maintaining the monomeric integrity of HMTBN is critical for experimental success.
Introduction: The Challenge of HMTBN Stability
HMTBN is a trifunctional molecule featuring three highly reactive maleimide groups. This C3-symmetric structure makes it an exceptional cross-linker in materials science and a valuable scaffold in the development of complex bioconjugates. However, the very features that make HMTBN useful also render it susceptible to spontaneous polymerization. The electron-deficient double bonds within the maleimide rings can undergo free-radical polymerization, especially when exposed to heat, light, or certain contaminants[1][2]. Once initiated, this process is irreversible and yields an insoluble, cross-linked polymer, rendering the material unusable for most applications. This guide provides a framework for understanding, preventing, and troubleshooting this critical issue.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of HMTBN polymerization?
The most immediate indicators are changes in the physical appearance of the powder. Look for clumping, the formation of hard aggregates, or a loss of fine, powdery consistency. A partially polymerized sample may also exhibit poor solubility in recommended solvents like DMF or NMP, appearing cloudy or leaving behind an insoluble gel.
Q2: What is the absolute best temperature for storing HMTBN?
For long-term storage (> 1 month), HMTBN should be stored at -80°C . For short-term storage (a few weeks), -20°C is acceptable. The fundamental principle is to minimize thermal energy, which can initiate the formation of free radicals, the primary drivers of polymerization[3].
Q3: My HMTBN arrived at room temperature. Is it compromised?
Not necessarily. HMTBN is typically stable enough for standard shipping durations at ambient temperatures. However, upon receipt, it should be immediately transferred to the recommended low-temperature storage conditions. We strongly advise performing a quality control check (see Protocol 2) before its first use to establish a baseline.
Q4: Should I add a polymerization inhibitor to my HMTBN?
Most HMTBN supplied by vendors already contains a small amount of a radical inhibitor, such as 4-methoxyphenol (MEHQ) or hydroquinone (HQ)[4]. Adding more is generally not required and could interfere with downstream applications. The key to stability is proper storage, not the addition of excess inhibitors.
Q5: How should I handle HMTBN in the lab to prevent polymerization?
Minimize its time at room temperature. When you need to weigh the powder, remove the container from the freezer and allow it to equilibrate to room temperature before opening to prevent moisture condensation. Work quickly, take the amount you need, purge the vial with an inert gas (argon or nitrogen), seal it tightly, and return it to the freezer.
Section 2: The Mechanism of Maleimide Polymerization
The polymerization of HMTBN's maleimide groups proceeds via a classic free-radical chain reaction, which consists of three main stages: initiation, propagation, and termination[5]. Understanding this mechanism is key to preventing it.
-
Initiation: The process begins when an initiator (e.g., ambient heat, UV light, or an impurity) generates a free radical (R•).
-
Propagation: This highly reactive radical attacks the carbon-carbon double bond of a maleimide ring on an HMTBN molecule. The bond breaks, a new single bond is formed with the radical, and a new radical center is created on the HMTBN molecule itself. This new radical is now free to attack another HMTBN molecule, propagating the chain reaction.
-
Termination: The reaction stops when two radical species meet and combine, forming a stable, non-reactive bond[5].
Because HMTBN has three maleimide groups, this process can quickly lead to a highly cross-linked, insoluble network.
Visualization: Free-Radical Polymerization Pathway
Caption: Free-radical polymerization of HMTBN.
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you might encounter.
Q: My HMTBN powder is clumpy and won't fully dissolve in DMF. What should I do?
A: This is a primary symptom of polymerization. The cross-linked polymer is insoluble.
-
Immediate Action: Do not use this material for your experiment. It will lead to inaccurate concentrations and potentially clog equipment.
-
Root Cause Analysis: Review your storage and handling procedures. Was the material left at room temperature for an extended period? Was the container properly sealed and purged with inert gas?
-
Confirmation: To confirm polymerization, perform an FTIR analysis as described in Protocol 2B. You will likely see a diminished or absent peak for the maleimide C=C bond and the appearance of new peaks corresponding to the polymer backbone[1][6].
Q: I ran a ¹H NMR on my HMTBN, and the peak for the maleimide protons (~6.9 ppm) has a low integral value. Is this a problem?
A: Yes, this is a quantitative indicator of polymerization. The protons on the maleimide double bond are consumed during polymerization and will disappear from the spectrum[7].
-
Interpretation: The integral of this peak relative to the integral of a stable aromatic proton on the molecule (e.g., from the benzoyl or trimethylbenzene core) can be used to calculate the purity of the monomer. A reduced integral signifies a loss of monomeric HMTBN.
-
Action: If the purity has dropped significantly below the specification (typically >95%), the material should be discarded.
Q: My DSC scan shows a broad melting peak at a lower temperature than the reference data, along with a small exothermic peak before melting. What does this mean?
A: This is characteristic of a partially polymerized and impure sample.
-
Broad/Lower Melting Point: The presence of polymer chains acts as an impurity, disrupting the crystal lattice of the monomer and causing melting point depression and broadening.
-
Exothermic Peak: The small exotherm before the main melt is likely due to the curing or polymerization of the remaining monomer as it is heated in the DSC[8]. This is a clear sign of thermal instability.
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for HMTBN quality.
Section 4: Key Experimental Protocols
Protocol 1: Recommended Long-Term Storage of HMTBN
This protocol minimizes the risk of polymerization during long-term storage.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C | Reduces thermal energy, slowing radical formation to a negligible rate. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing side reactions and condensation. |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light (photochemical initiation) and provides an inert seal. |
| Aliquoting | Aliquot into smaller, single-use amounts | Avoids repeated freeze-thaw cycles and exposure of the bulk material. |
Step-by-Step Methodology:
-
Upon receipt, allow the original HMTBN container to equilibrate to room temperature in a desiccator before opening.
-
In a low-humidity environment (e.g., a glove box or under a stream of inert gas), quickly weigh out desired single-use aliquots into pre-labeled amber glass vials.
-
Purge the headspace of each vial with a gentle stream of argon or nitrogen for 15-30 seconds.
-
Immediately and tightly seal each vial with a PTFE-lined cap. For extra security, wrap the cap with Parafilm®.
-
Place the aliquoted vials into a labeled freezer box.
-
Store the box in a -80°C freezer.
Protocol 2: Quality Control Workflow for HMTBN Integrity
Perform this workflow before the first use of a new batch and periodically for materials in long-term storage.
Step 2A: Quick Solubility Check
-
Prepare a solution at a known concentration (e.g., 10 mg/mL) in a suitable solvent (e.g., anhydrous N,N-Dimethylformamide).
-
Vortex for 1 minute.
-
Passing Criteria: The solution should be completely clear and free of any visible particles or gelatinous material. If it is not, proceed to Step 2B.
Step 2B: Analysis by FTIR Spectroscopy
-
Acquire an FTIR spectrum of the solid HMTBN powder (e.g., using an ATR accessory).
-
Analyze the spectrum for the characteristic peaks of the maleimide group. The absence or significant reduction of these peaks indicates polymerization.[6][9]
-
Maleimide C=C-H Stretch: A weak peak around 3100 cm⁻¹ .
-
Maleimide C=O Stretch: A strong, characteristic peak around 1710 cm⁻¹ .
-
Maleimide C-N-C Stretch: Look for a peak around 1150 cm⁻¹ . Its disappearance is a strong indicator of polymerization[6].
-
-
Polymer Indicator: The appearance of a new, strong absorption band around 1180 cm⁻¹ is attributed to the succinimide ring formed in the polymer backbone and is a definitive sign of polymerization[1].
Step 2C: Quantitative Analysis by ¹H NMR Spectroscopy
-
Dissolve a precisely weighed sample of HMTBN in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a quantitative ¹H NMR spectrum.
-
Analysis: Identify the sharp singlet corresponding to the two protons on the maleimide double bond (typically appears around 6.9-7.1 ppm ).
-
Integrate this peak and compare its value to the integral of a non-reactive aromatic proton signal from the core of the molecule.
-
Purity Calculation: Use the ratio of these integrals to determine the molar purity of the monomer. A significant deviation from the expected ratio indicates that a portion of the maleimide groups has polymerized.
References
- Vertex AI Search. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved January 14, 2026.
-
ResearchGate. (n.d.). Solid-state FTIR monitoring of the maleimide polymerization. Retrieved January 14, 2026, from [Link]
-
RQM+. (2014, May 14). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved January 14, 2026, from [Link]
-
Al-Odayni, A.-B., et al. (n.d.). Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites by sol–gel process. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Polymer Solutions. (n.d.). Residual Monomer Analysis and Testing. Retrieved January 14, 2026, from [Link]
-
Grokipedia. (n.d.). Polymerisation inhibitor. Retrieved January 14, 2026, from [Link]
-
ResolveMass Laboratories. (2025, October 14). An Overview of Analytical Techniques for Polymer Characterization. Retrieved January 14, 2026, from [Link]
-
Innovatech Labs. (2021, August 3). What a DSC Analysis of a Polymer Can Discover. Retrieved January 14, 2026, from [Link]
-
van der Mee, M. A. J., et al. (2021). Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Mosaa, Z. A., & Zimam, E. H. (2021). Synthesis and Characterization of New Maleimide Polymers from Dapsone. International Journal of Drug Delivery Technology. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US3267132A - Nitroso compounds as inhibitors of polymerization of unsaturated nitriles.
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. Retrieved January 14, 2026, from [Link]
-
De, S., et al. (2009). Synthesis of Maleimide-End-Functionalized Star Polymers and Multimeric Protein−Polymer Conjugates. ACS Publications. Retrieved January 14, 2026, from [Link]
-
DeMatteo, M. P., et al. (2021). Two-Photon Polymerization Metrology: Characterization Methods of Mechanisms and Microstructures. MDPI. Retrieved January 14, 2026, from [Link]
-
Sparks, T. (2020, October 6). Polymerization: going from monomer to polymer! YouTube. Retrieved January 14, 2026, from [Link]
Sources
- 1. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
- 9. Synthesis and characterization of maleimide-functionalized polystyrene-SiO2/TiO2 hybrid nanocomposites by sol–gel process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Enzymatic Conversion of 2-hydroxy-4-(methylthio)butanenitrile (HMTBN)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enzymatic conversion of HMTBN. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this biocatalytic process. Drawing from established scientific principles and field experience, this document provides in-depth troubleshooting guides and FAQs to help you achieve optimal reaction efficiency, yield, and reproducibility.
Introduction: The Biocatalytic Pathway
The enzymatic conversion of HMTBN, a precursor to the methionine analogue 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), offers a green alternative to harsh chemical hydrolysis. The process typically involves a two-step enzymatic cascade:
-
Hydration: A nitrile hydratase (NHase) enzyme catalyzes the hydration of the nitrile group in HMTBN to form the intermediate amide, 2-hydroxy-4-(methylthio)butanamide (HMTBM).[1][2]
-
Hydrolysis: An amidase subsequently hydrolyzes the amide bond of HMTBM to produce the final product, HMTBA, and ammonia.[1][3]
This pathway avoids the high temperatures and strong acids or bases required in traditional chemical synthesis, leading to higher selectivity and a more sustainable process.[1]
Caption: The two-step enzymatic conversion of HMTBN to HMTBA.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the enzymatic conversion of HMTBN. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Question 1: Why is my reaction yield extremely low or completely absent?
Low or no conversion is one of the most common issues, typically pointing to a fundamental problem with one of the core reaction components or conditions.
Potential Cause A: Enzyme Inactivity Your enzyme may be inactive due to improper storage, handling, or degradation. Most nitrile hydratases are sensitive to temperature and can lose activity if not stored correctly.[4]
-
Solution:
-
Verify Storage Conditions: Confirm that your enzyme stocks (both nitrile hydratase and amidase) have been stored at the recommended temperature (typically -20°C or -80°C in a glycerol-containing buffer).
-
Perform an Activity Assay: Before starting your main experiment, always test the enzyme activity with a known standard substrate. For amidase, a chromogenic substrate like Tos-Gly-Pro-Arg-pNA can be useful.[5] For nitrile hydratase, a small-scale reaction with HMTBN followed by HPLC analysis is recommended.
-
Use a Fresh Enzyme Aliquot: Avoid multiple freeze-thaw cycles, which can denature proteins. Prepare single-use aliquots of your enzyme stock.
-
Potential Cause B: Suboptimal Reaction Conditions Enzyme activity is highly dependent on pH, temperature, and buffer composition.[5][6] Deviating from the optimal range for your specific enzyme will drastically reduce its catalytic efficiency.
-
Solution:
-
Optimize pH: Most nitrile hydratases and amidases function optimally in a neutral to slightly alkaline pH range (typically 7.0-8.5).[6] Perform a pH screen using a range of buffers (e.g., phosphate, Tris-HCl) to find the optimum for your system.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they also accelerate enzyme denaturation.[5] Many nitrile hydratases are unstable above 20-30°C.[4] Run the reaction at various temperatures (e.g., 25°C, 30°C, 37°C) to find the best balance between activity and stability.
-
Check Cofactors: Nitrile hydratases are metalloenzymes containing either an iron (Fe³⁺) or cobalt (Co³⁺) ion in their active site.[2][7] Ensure your buffer does not contain strong metal chelators like EDTA, which can strip the essential metal ion and inactivate the enzyme.
-
Potential Cause C: Presence of Inhibitors Impurities in your HMTBN substrate or carryover from enzyme purification (e.g., detergents, salts) can inhibit the reaction. Lignin and related compounds are known inhibitors in biomass conversion processes and similar principles can apply if crude substrates are used.[8]
-
Solution:
-
Verify Substrate Purity: Use high-purity HMTBN. If you suspect impurities, consider purifying the substrate before use.
-
Dialyze the Enzyme: If using a self-purified enzyme, ensure it is thoroughly dialyzed against the reaction buffer to remove any potentially inhibitory small molecules from the purification process.
-
| Parameter | Typical Starting Range | Key Considerations |
| pH | 7.0 - 8.5 | Enzyme activity is highly pH-dependent. Test different buffers (e.g., K-Phosphate, Tris-HCl).[6] |
| Temperature | 20°C - 40°C | Balance reaction rate against enzyme stability. Many NHases are heat-labile.[4] |
| Enzyme Loading | 1 - 10% (w/w enzyme/substrate) | Higher loading increases rate but also cost. Start low and increase as needed. |
| Substrate Conc. | 50 - 200 mM | High concentrations can cause substrate inhibition and viscosity issues.[9][10] |
| Buffer | 50 - 100 mM | Avoid buffers with metal chelators like EDTA. |
Table 1: Recommended starting conditions for HMTBN conversion optimization.
Question 2: My reaction starts efficiently but stops before reaching completion. What's wrong?
A stalling reaction often indicates a change in conditions over time or inhibition by the products being formed.
Potential Cause A: Enzyme Instability Over Time The enzyme may be active initially but denatures under the reaction conditions over the required incubation period.
-
Solution:
-
Time-Course Analysis: Take samples at regular intervals (e.g., every 30 minutes) and analyze them by HPLC. A plateau in product formation while significant substrate remains suggests enzyme deactivation.
-
Add Stabilizers: The addition of stabilizing agents like glycerol or polyethylene glycol (PEG) can sometimes improve the operational stability of enzymes.[5]
-
Enzyme Immobilization: For industrial applications, immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier reuse.
-
Potential Cause B: Product Inhibition The accumulation of the intermediate (HMTBM) or the final product (HMTBA) can competitively inhibit the enzyme's active site, slowing down the reaction as concentrations build up. This is a common phenomenon in enzymatic reactions.[9]
-
Solution:
-
Fed-Batch Substrate Addition: Instead of adding all the HMTBN at the beginning, add it incrementally over time. This keeps the substrate concentration high enough for the reaction to proceed without allowing product concentration to reach inhibitory levels too quickly.
-
In Situ Product Removal: In more advanced setups, consider methods to remove the product as it is formed, such as using a biphasic system or selective precipitation.
-
Potential Cause C: pH Shift During Reaction The second step of the reaction, the hydrolysis of HMTBM to HMTBA, produces a carboxylic acid.[1] As HMTBA accumulates, it will lower the pH of the reaction medium. If the buffering capacity is insufficient, the pH can drop below the optimal range for the enzymes, causing the reaction to slow down or stop.
-
Solution:
-
Increase Buffer Concentration: Use a higher concentration of your buffer (e.g., 100-200 mM) to better resist pH changes.
-
Monitor and Adjust pH: For larger-scale or long-term reactions, use a pH probe to monitor the reaction and add a base (e.g., NaOH) as needed to maintain the optimal pH.
-
Caption: A logical workflow for troubleshooting common enzymatic conversion issues.
Frequently Asked Questions (FAQs)
Q1: How should I set up a typical batch reaction for HMTBN conversion? A well-defined protocol is crucial for reproducibility. See the detailed methodology below.
Q2: How can I monitor the reaction progress and quantify the yield? The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[1][11] A C18 reverse-phase column is typically used with a mobile phase such as an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% formic acid) for good peak separation. You can monitor the disappearance of the HMTBN substrate and the appearance of the HMTBM and HMTBA products over time.
Q3: Can I use whole cells instead of purified enzymes? Yes, using whole cells (e.g., Rhodococcus sp.) that express nitrile hydratase and amidase can be a cost-effective alternative as it bypasses the need for protein purification.[1] However, you may face challenges with substrate/product transport across the cell membrane, and side reactions from other cellular enzymes could lower your final yield.
Experimental Protocols
Protocol 1: Standard Batch Reaction for HMTBN Conversion
This protocol provides a starting point for a 1 mL batch reaction. All components should be scaled proportionally for different volumes.
-
Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer at pH 7.5. Filter sterilize and degas the buffer before use.
-
Substrate Stock: Prepare a 1 M stock solution of HMTBN in a suitable organic solvent like methanol or acetone, or directly in the reaction buffer if solubility allows.[1]
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following at room temperature:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 1 M HMTBN stock solution (for a final concentration of 50 mM)
-
50 µL of purified nitrile hydratase solution
-
50 µL of purified amidase solution (Note: Enzyme amounts should be optimized based on their specific activity.)
-
-
Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 200 rpm on a shaker).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot of the reaction mixture for analysis.
-
Reaction Quenching: Immediately quench the reaction in the aliquot to stop enzymatic activity before analysis (see Protocol 2).
Protocol 2: Sample Preparation for HPLC Analysis
Proper sample preparation is critical for accurate quantification and to prevent damage to the HPLC column.
-
Quenching: Add the 50 µL reaction aliquot to a new tube containing 50 µL of a quenching solution, such as 1 M HCl or 100% acetonitrile. This will precipitate and inactivate the enzymes.
-
Centrifugation: Vortex the quenched sample briefly and then centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Dilution: Carefully transfer the supernatant to a new tube. Dilute the supernatant 1:10 (or as needed to fall within the standard curve range) with the HPLC mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the HPLC system. Run alongside a standard curve of pure HMTBN, HMTBM, and HMTBA for accurate quantification.
References
- Lalonde, J. et al. (2010). Method for the catalytic conversion of 2-hydroxy-4-methylthiobutanenitrile (hmtbn) into 2-hydroxy-4-methylthiobutanamide (hmtbm). U.S. Patent No. US20100197965A1.
- US4282381A. (1981). Process for purifying hexamethylenediamine. Google Patents.
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available at: [Link]
-
Järvinen, J. et al. (2021). Enzymatic Conversion of Different Qualities of Refined Softwood Hemicellulose Recovered from Spent Sulfite Liquor. Molecules. Available at: [Link]
- Dayton, D.C. & Foust, T.D. (Eds.). (2019). Analytical Methods for Biomass Characterization and Conversion. Royal Society of Chemistry.
-
Wikipedia. (n.d.). Enzyme kinetics. Retrieved from: [Link]
-
Westin, J. (n.d.). Kinetics - Enzymes. MCAT Content. Available at: [Link]
-
M-CSA. (n.d.). Nitrile hydratase. Mechanism and Catalytic Site Atlas. Available at: [Link]
-
Wang, L. et al. (2019). Supramolecular Deconstruction of Bamboo Holocellulose via Hydrothermal Treatment for Highly Efficient Enzymatic Conversion at Low Enzyme Dosage. Molecules. Available at: [Link]
-
Wu, G. et al. (2003). Determining Appropriate Substrate Conversion for Enzymatic Assays in High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]
-
De Cristofaro, R. et al. (1995). Amidase activity and thermal stability of human thrombin. PubMed. Available at: [Link]
-
LibreTexts Chemistry. (2023). The Equations of Enzyme Kinetics. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile hydratase. Retrieved from: [Link]
-
Kobayashi, M. & Shimizu, S. (1998). Metalloenzyme nitrile hydratase: structure, regulation, and application to biotechnology. PubMed. Available at: [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics. Available at: [Link]
-
Sinko, P. et al. (2022). Enzymatic hydrolysis by transition-metal dependent nucleophilic aromatic substitution. Nature Communications. Available at: [Link]
-
Gong, J-S. et al. (2017). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Frontiers in Microbiology. Available at: [Link]
-
Logan, S.M. et al. (2022). Enzymatic and non-enzymatic conversion of cystamine to thiotaurine and taurine. RSC Advances. Available at: [Link]
-
Bis, E. et al. (2021). Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles. International Journal of Molecular Sciences. Available at: [Link]
-
VTT. (2014). Improving enzymatic conversion of lignocellulose to platform sugars. VTT Open Access Repository. Available at: [Link]
-
Zhou, X. et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Journal of Chromatography B. Available at: [Link]
-
Cao, Z. & Ding, Y. (2024). Dynamic energy conversion in protein catalysis: From brownian motion to enzymatic function. Authorea Preprints. Available at: [Link]
-
RTI International. (n.d.). Analytical methods for biomass characterization and conversion. Available at: [Link]
-
Khattak, F.I. et al. (2023). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Molecules. Available at: [Link]
-
Kristensen, J.B. et al. (2009). Yield-determining factors in high-solids enzymatic hydrolysis of lignocellulose. Biotechnology for Biofuels. Available at: [Link]
-
OSTI.GOV. (2019). Analytical Methods for Biomass Characterization and Conversion (Book). Available at: [Link]
-
Di Cera, E. et al. (1992). Linkage between proton binding and amidase activity in human gamma-thrombin. PubMed. Available at: [Link]
-
LibreTexts Chemistry. (2023). Hydrolysis Reactions. Available at: [Link]
-
Wang, W. et al. (2015). Factors to decrease the cellulose conversion of enzymatic hydrolysis of lignocellulose at high solid concentrations. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2022, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Available at: [Link]
-
Maribel, M. (2017, August 18). Unit Conversion & Dimensional Analysis | How to Pass Chemistry [Video]. YouTube. Available at: [Link]
Sources
- 1. US20100197965A1 - Method for the catalytic conversion of 2-hydroxy-4-methylthiobutanenitrile (hmtbn) into 2-hydroxy-4-methylthiobutanamide (hmtbm) - Google Patents [patents.google.com]
- 2. Metalloenzyme nitrile hydratase: structure, regulation, and application to biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidase activity and thermal stability of human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Yield-determining factors in high-solids enzymatic hydrolysis of lignocellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Matrix Effects in HMTBN Analysis by LC-MS
Welcome to the technical support center for the analysis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBN) using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to matrix effects, ensuring the accuracy and reliability of your HMTBN quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in HMTBN analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] HMTBN, the α-hydroxy analog of methionine, is often analyzed in complex biological matrices like plasma, serum, animal feed, and milk.[5][6][7][8] These matrices contain a high concentration of endogenous compounds such as phospholipids, salts, and proteins.[4][9] During the LC-MS analysis, if these matrix components co-elute with HMTBN, they can interfere with the electrospray ionization (ESI) process.[3] This interference can lead to either a suppressed or enhanced signal for HMTBN, compromising the precision, accuracy, and sensitivity of the analytical method.[1][2]
The core issue is that the extent of matrix effects can vary between different samples, leading to poor reproducibility.[10] For instance, the composition of plasma can differ significantly between individuals, which can cause variable matrix effects and, consequently, erroneous quantification of HMTBN.[11] Therefore, understanding and mitigating matrix effects is a critical aspect of bioanalytical method validation, as emphasized by regulatory bodies like the FDA.[12][13]
Q2: My HMTBN peak areas are inconsistent across different plasma samples, even for the same spiked concentration. Could this be a matrix effect?
A2: Yes, inconsistent peak areas for your analyte across different samples, despite identical concentrations, is a classic symptom of variable matrix effects.[10] Biological matrices like plasma are inherently complex and their composition can vary from one individual or source to another.[11] These variations in matrix components, such as phospholipids or metabolites, can lead to different degrees of ion suppression or enhancement for HMTBN in each sample.[9][14]
This variability undermines the core assumption of many calibration strategies that the matrix effect is constant across all samples and standards. To confirm if this is the issue, a post-extraction spike experiment is recommended to quantify the matrix effect in different lots of your plasma. Additionally, employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with HMTBN is the most effective way to compensate for such sample-to-sample variations.[15][16][17]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with matrix effects in HMTBN analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, HMTBN) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D, ¹⁵N).[16][17] For example, a ¹³C-labeled HMTBN would have a higher mass but would be chemically identical to the unlabeled HMTBN.
The key advantage of a SIL-IS is that it exhibits nearly identical chemical and physical properties to the analyte.[15] This means it will have the same extraction recovery, chromatographic retention time, and be subjected to the same degree of ion suppression or enhancement as the HMTBN in a given sample.[9] By adding a known amount of the SIL-IS to every sample and standard at the beginning of the sample preparation process, you can use the ratio of the analyte peak area to the SIL-IS peak area for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate due to matrix effects, thus correcting for these variations and significantly improving the accuracy and precision of the assay.[11][16]
Q4: I don't have a specific SIL-IS for HMTBN. Can I use a structural analog as an internal standard?
A4: While a SIL-IS is the "gold standard" for correcting matrix effects, a structural analog can be used as an alternative if a SIL-IS is unavailable or cost-prohibitive.[15] However, there are important considerations. A structural analog should be a compound that is chemically similar to HMTBN but has a different mass.
The major limitation is that a structural analog will likely have different chromatographic retention and ionization characteristics than HMTBN.[15] If it does not co-elute precisely with HMTBN, it will not experience the exact same matrix effect, leading to incomplete correction. During method validation, you must rigorously demonstrate that the analog adequately tracks the performance of HMTBN. The FDA guidelines for bioanalytical method validation require a thorough assessment of matrix effects, and using an analog internal standard may require more extensive validation experiments to prove its suitability.[12][13][18]
Troubleshooting Guide
Issue 1: Low and Irreproducible HMTBN Signal Intensity
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids in plasma or serum samples.[9][19]
Step-by-Step Troubleshooting Protocol:
-
Diagnose Ion Suppression with Post-Column Infusion:
-
Objective: To identify the retention time regions where ion suppression occurs.
-
Methodology:
-
Prepare a standard solution of HMTBN in your mobile phase.
-
Using a syringe pump and a 'T' connector, continuously infuse the HMTBN solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[20]
-
Once a stable baseline signal for HMTBN is established, inject a blank matrix extract (that has undergone your standard sample preparation).
-
Interpretation: A significant drop in the baseline signal indicates a region of ion suppression.[10][20] If your HMTBN analyte peak elutes within this suppression zone, your quantification will be adversely affected.
-
-
-
Quantify the Matrix Effect:
-
Objective: To determine the percentage of signal suppression or enhancement.
-
Methodology:
-
Prepare a Neat Solution (A): Prepare a standard of HMTBN in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-QC level). Analyze it and record the peak area.
-
Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample, perform your entire sample preparation procedure, and then spike the final extract with HMTBN to the same concentration as the neat solution. Analyze and record the peak area.[4][20]
-
Calculation:
-
Matrix Effect (%) = (Peak Area B / Peak Area A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
-
-
Optimize Sample Preparation to Remove Interferences:
-
Protein Precipitation (PPT) alone is often insufficient as it does not effectively remove phospholipids, a major cause of ion suppression.[19]
-
Implement Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.[21] For HMTBN in biological fluids, consider:
-
Reversed-Phase SPE: This can help separate the relatively polar HMTBN from non-polar interferences.
-
Mixed-Mode SPE: For basic compounds, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE can be highly selective.[19]
-
Phospholipid Removal SPE Plates/Cartridges: Several commercially available products are specifically designed to remove phospholipids from plasma and serum extracts.[21][22][23] These often use zirconia-coated particles that have a high affinity for the phosphate group on phospholipids.[23]
-
-
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Efficacy for HMTBN |
| Protein Precipitation | Simple, fast, inexpensive. | Ineffective at removing phospholipids and other endogenous interferences.[9][19] | Low - high risk of matrix effects. |
| Liquid-Liquid Extraction | Can be effective for certain analytes. | Can be labor-intensive, uses large volumes of organic solvents. | Moderate - depends on solvent choice and HMTBN's partition coefficient. |
| Solid-Phase Extraction | Highly effective at removing interferences, can concentrate the analyte.[21] | More complex method development, can be more expensive. | High - especially with phospholipid removal sorbents.[19][22] |
Issue 2: HMTBN Peak Tailing or Splitting
Possible Cause: Interaction with metal components in the HPLC system or column, or co-elution with strongly interfering matrix components. HMTBN, with its hydroxyl and carboxylic acid groups, can potentially chelate with metal ions.
Step-by-Step Troubleshooting Protocol:
-
Evaluate Chromatographic Peak Shape:
-
Inject a pure HMTBN standard. If the peak shape is good, the issue is likely matrix-related. If the standard also shows poor peak shape, the problem may lie with the analytical column or mobile phase.
-
-
Modify Mobile Phase:
-
Adjusting the pH of the mobile phase can alter the ionization state of HMTBN and interfering compounds, which can improve peak shape and resolution.
-
Consider adding a small amount of a chelating agent like EDTA to the mobile phase if metal interaction is suspected, although this can impact MS sensitivity.
-
-
Consider a Metal-Free or PEEK-Lined HPLC System/Column:
Visual Workflows and Diagrams
Mechanism of Ion Suppression
The following diagram illustrates how co-eluting matrix components can interfere with the ionization of HMTBN in the mass spectrometer's ion source.
Caption: How matrix components suppress analyte ionization.
Workflow for Troubleshooting Matrix Effects
This workflow provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your HMTBN analysis.
Caption: Systematic workflow for addressing matrix effects.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]
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Martin, G., & Remaud, G. (2003). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Liquid Chromatography & Related Technologies, 26(1), 115-129. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
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Côté, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]
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Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. (2011). Bioanalysis. [Link]
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Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
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Wang, S., et al. (2007). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 855(2), 263-272. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. [Link]
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Liu, Y., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 134-141. [Link]
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An Uncommon Fix for LC–MS Ion Suppression. (2019). LCGC International. [Link]
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Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]
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FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2023). Resolve Mass Spectrometry. [Link]
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Troubleshooting ion suppression in LC–MS analysis. (2023). YouTube. [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation. (2013). U.S. Food and Drug Administration. [Link]
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A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2018). Journal of Clinical Laboratory Analysis. [Link]
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Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. (2003). ResearchGate. [Link]
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Hou, J., et al. (2015). Multi-mycotoxin analysis of animal feed and animal-derived food using LC-MS/MS system with timed and highly selective reaction monitoring. Analytical and Bioanalytical Chemistry, 407(25), 7799-7809. [Link]
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Dibner, J. J., & Knight, C. D. (1984). 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick. The Journal of Nutrition, 114(9), 1716-1723. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]
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Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. (2016). Drug Testing and Analysis. [Link]
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(±)-2-Hydroxy-4-(methylthio)butanoic acid. (n.d.). FooDB. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. [Link]
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Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2009). ResearchGate. [Link]
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Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. (2023). MDPI. [Link]
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Simple and fast quantification of cannabinoids in animal feeds by liquid chromatography-tandem mass spectrometry. (2023). Journal of Veterinary Diagnostic Investigation. [Link]
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Technical Support Center: Optimizing 2-Hydroxy-4-(methylthio)butyronitrile (MMP) Production
Welcome to the technical support resource for the synthesis of 2-Hydroxy-4-(methylthio)butyronitrile (MMP), a critical intermediate in the production of methionine and its hydroxy analog. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of MMP synthesis, with a focus on minimizing impurity formation and ensuring a high-yield, high-purity product. Our approach is grounded in established chemical principles and validated analytical methodologies to provide you with reliable and actionable insights.
Troubleshooting Guide: Common Issues in MMP Synthesis
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Question 1: My final product is a dark brown or yellow color. What is causing this discoloration and how can I prevent it?
Answer:
Discoloration in your reaction mixture is a common indicator of impurity formation, often due to the decomposition of the starting materials or the desired product.[1] Several factors can contribute to this:
-
Choice of Catalyst: While basic catalysts are necessary to promote the reaction between 3-(methylthio)propanal (MMP-aldehyde) and hydrogen cyanide (HCN), some catalysts, particularly certain heterogeneous amine catalysts, can also promote the decomposition of the aldehyde and the MMP product, leading to highly discolored solutions.[1]
-
Reaction Temperature: Elevated temperatures can accelerate side reactions and decomposition pathways. It is crucial to maintain the recommended temperature range for the specific catalyst and reaction conditions you are using.
-
pH Imbalance: An inappropriate pH can lead to the degradation of the product. The stability of cyanohydrins is highly pH-dependent.
Corrective Actions:
-
Catalyst Screening: If you are observing significant discoloration, consider screening alternative basic catalysts. Triethylamine is a commonly used catalyst.[1] For more sensitive reactions, exploring milder catalysts may be beneficial.
-
Temperature Control: Ensure your reaction vessel has adequate temperature control. A temperature range of 10-120°C is cited in the literature, with a more advantageous range of 60-100°C for certain process steps.[2] However, the optimal temperature will depend on your specific reaction setup.
-
pH Monitoring and Control: The reaction should be carried out at a controlled pH. For the addition of HCN to aldehydes, a pH of 4-5 is often optimal to achieve a fast reaction rate while maintaining the stability of the cyanohydrin.[3][4]
Question 2: My final product purity is low, and I suspect the presence of oligomers. How can I confirm this and what is the cause?
Answer:
The formation of oligomers, such as dimers and trimers, is a known issue, particularly in the downstream processing of MMP to 2-hydroxy-4-methylthiobutyric acid (HMTBA).[5] These oligomers are formed through the intermolecular esterification of HMTBA. While MMP itself is a nitrile, its hydrolysis to the carboxylic acid can lead to these impurities. If your MMP product is exposed to acidic or basic conditions and water, hydrolysis can occur, followed by oligomerization.
Confirmation and Causality:
-
Analytical Confirmation: High-Performance Liquid Chromatography (HPLC) is the preferred method for detecting and quantifying HMTBA and its oligomers. A reversed-phase C18 column with a water/acetonitrile mobile phase containing an acid modifier like trifluoroacetic acid can effectively separate the monomer from the oligomers.[6]
-
Root Cause: The primary cause of oligomer formation is the presence of water and acid or base, which catalyzes the hydrolysis of the nitrile group of MMP to a carboxylic acid, followed by self-esterification.
Preventative Measures:
-
Anhydrous Conditions: To the extent possible, maintain anhydrous conditions during the synthesis and storage of MMP to prevent hydrolysis.
-
Controlled pH: Avoid strongly acidic or basic conditions after the initial reaction is complete. If pH adjustment is necessary, use a buffered system or perform the neutralization at low temperatures.
-
Proper Storage: Store the purified MMP in a cool, dry, and inert atmosphere to minimize degradation over time.
Question 3: I am observing unreacted 3-(methylthio)propanal in my final product. How can I improve the reaction conversion?
Answer:
Incomplete conversion of the starting aldehyde is a common issue that directly impacts yield and purity. Several factors can contribute to this:
-
Stoichiometry of Reactants: An insufficient amount of hydrogen cyanide will naturally lead to unreacted aldehyde.
-
Inefficient Mixing: Poor mixing can result in localized concentration gradients, preventing the reactants from coming into contact effectively.
-
Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
Strategies for Improving Conversion:
-
Molar Ratio Adjustment: A slight molar excess of hydrogen cyanide (e.g., 1.01 to 1.03 equivalents) can be used to drive the reaction to completion.[7] However, a large excess should be avoided to prevent the formation of HCN-related byproducts.
-
Enhanced Mixing: For larger scale reactions, ensure efficient stirring or the use of a loop reactor to maintain a homogenous reaction mixture.[1]
-
Catalyst Optimization: Ensure the catalyst is fresh and used at the recommended loading. The weight ratio of catalyst to MMP-aldehyde is typically in the range of 0.00005 to 0.002.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them for the presence of the starting aldehyde using techniques like Gas Chromatography (GC) or HPLC. Continue the reaction until the aldehyde concentration has plateaued at a minimum level.
Frequently Asked Questions (FAQs)
What are the most common impurities in MMP synthesis?
The most frequently encountered impurities include:
-
Unreacted 3-(methylthio)propanal.
-
Oligomers (dimers, trimers) of 2-hydroxy-4-methylthiobutyric acid, formed upon hydrolysis of MMP.[5]
-
Byproducts from the decomposition of hydrogen cyanide, such as polymeric prussic acid and formic acid.[7]
-
Decomposition products of the aldehyde and the cyanohydrin, especially when using aggressive catalysts or high temperatures.[1]
What is the optimal pH for MMP synthesis?
The optimal pH for the formation of cyanohydrins from aldehydes and hydrogen cyanide is typically in the range of 4-5.[3][4] This pH provides a balance between the availability of the nucleophilic cyanide ion (CN-) and the protonated carbonyl group, leading to a faster reaction rate. It also helps to maintain the stability of the resulting cyanohydrin.
What analytical techniques are recommended for purity analysis of MMP?
A combination of chromatographic techniques is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard for quantifying MMP and non-volatile impurities like oligomers.[6][8]
-
Gas Chromatography (GC) is well-suited for analyzing volatile components, including unreacted starting materials and potential low-boiling point byproducts.
-
Hyphenated techniques such as LC-MS are particularly powerful for identifying unknown impurities.[9][10]
How can I minimize the formation of HCN-related byproducts?
Careful control of the molar ratio of HCN to the aldehyde is crucial. Using a slight excess of HCN can improve conversion, but a large excess should be avoided. A molar ratio of HCN to 3-(methylthio)propanal between 0.99 and 1.01 is recommended for economic and safety reasons, and to minimize the formation of unwanted HCN breakdown products.[7]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of MMP and its Oligomers
This protocol outlines a reversed-phase HPLC method for the quantification of MMP and potential oligomeric impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
3. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture or final product.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-15 min: 100% Mobile Phase A to 70% Mobile Phase A / 30% Mobile Phase B
-
15-20 min: Hold at 70% Mobile Phase A / 30% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A and equilibrate
-
5. Data Analysis:
-
Identify the peaks corresponding to MMP and any oligomers based on their retention times compared to standards.
-
Quantify the components by creating a calibration curve with standards of known concentrations.
| Parameter | Value | Reference |
| Recovery | Average 97% | [11] |
| Coefficient of Variation (CV) | Average 3.7% | [11] |
| Limit of Detection (LOD) | As low as 0.008% (by weight in feed) | [11] |
| Linearity (R²) | 0.999 | [11] |
Visualizing Reaction and Troubleshooting Pathways
Diagram 1: Key Factors Influencing MMP Purity
Caption: Key reaction parameters and their impact on impurity formation in MMP synthesis.
Diagram 2: Troubleshooting Workflow for Low Purity
Caption: A systematic workflow for troubleshooting low purity in MMP production.
References
- Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.
-
Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. [Link]
-
Chemical synthesis of 2-hydroxy-4-(methylthio)butanenitrile (5). ResearchGate. [Link]
-
Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry. [Link]
- Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide.
-
This compound | CAS#:17773-41-0. Chemsrc. [Link]
- Process for preparing this compound and methionine.
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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This compound - CAS:17773-41-0. Naturewill biotechnology Co., Ltd. [Link]
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Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide. Eureka | Patsnap. [Link]
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What is the action of HCN reagent on propanal? Write full reaction. Filo. [Link]
-
Addition of hydrogen cyanide to aldehydes and ketones. Chemguide. [Link]
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2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Microbiology. [Link]
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The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile .... Doc Brown's Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to the Bioavailability of 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) and DL-methionine
This guide provides an in-depth, objective comparison of the bioavailability of two commercially significant sources of methionine: 2-Hydroxy-4-(methylthio)butyronitrile (HMTBN) and DL-methionine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines detailed analytical protocols, and explores the underlying metabolic pathways to offer a comprehensive understanding of their relative efficacy.
Introduction: Methionine - An Essential Amino Acid
Methionine is an indispensable sulfur-containing amino acid, crucial for protein synthesis and a vast array of metabolic functions. Its role as a precursor for other vital compounds, including cysteine, taurine, and the universal methyl donor S-adenosylmethionine (SAM), underscores its importance in animal nutrition and health. Given that staple feed ingredients like corn and soybean meal are often deficient in methionine, supplementation is a standard practice in animal production to optimize growth, feed efficiency, and overall health.
DL-methionine, a racemic mixture of D- and L-isomers, has long been the industry standard for methionine supplementation. However, HMTBN, a hydroxy analogue of methionine, has emerged as a prominent alternative. Understanding the nuances of their absorption, metabolic conversion, and ultimate bioavailability is paramount for informed decisions in research and feed formulation.
Metabolic Pathways: From Ingestion to Bioactive L-methionine
The biological activity of any methionine source is contingent upon its conversion to L-methionine, the isomer exclusively utilized in protein synthesis. While the L-isomer of DL-methionine is directly available, the D-isomer and both isomers of HMTBN must undergo enzymatic conversion.
The Conversion of DL-methionine
The D-isomer of methionine is converted to L-methionine primarily in the liver and kidneys. This two-step process involves:
-
Deamination: A D-amino acid oxidase (DAAO) removes the amino group from D-methionine, yielding its α-keto analogue, α-keto-4-(methylthio)butyric acid (KMB).
-
Transamination: A transaminase then transfers an amino group from another amino acid (like glutamine) to KMB, forming L-methionine.
The Conversion of HMTBN
HMTBN, a precursor to KMB, also undergoes a two-step conversion to L-methionine, a process that can occur in various tissues, including the liver, kidneys, and intestinal mucosa.[1][2] The steps are as follows:
-
Oxidation: HMTBN is first oxidized to KMB. This is facilitated by two enzymes: L-2-hydroxyacid oxidase (L-HAO) acting on L-HMTBN and D-2-hydroxyacid dehydrogenase (D-HADH) acting on D-HMTBN.
-
Transamination: Similar to the conversion of D-methionine, KMB is then transaminated to L-methionine.
The following diagram illustrates the metabolic conversion pathways of DL-methionine and HMTBN to L-methionine.
Caption: Metabolic conversion of DL-methionine and HMTBN to L-methionine.
Comparative Bioavailability: A Review of Experimental Data
The relative bioavailability (RBV) of HMTBN compared to DL-methionine has been the subject of numerous studies, primarily in poultry and swine. Bioavailability is typically assessed through growth performance metrics, such as body weight gain and feed conversion ratio, or through physiological measures like plasma methionine levels and nitrogen retention.
The general consensus from the scientific literature is that the bioavailability of HMTBN is lower than that of DL-methionine on both a weight-to-weight and an equimolar basis. However, the exact RBV can vary depending on the animal species, age, diet composition, and the specific response criteria measured.
Table 1: Summary of Relative Bioavailability (RBV) of HMTBN compared to DL-methionine (100%) in Broilers
| Response Criterion | RBV of HMTBN (%) | Reference(s) |
| Body Weight Gain | 68 - 102 | [3],[4],[5] |
| Feed Conversion Ratio | 70 - 134 | [3],[4] |
| Carcass Yield | 54 | [3] |
| Breast Meat Yield | 59 | [3] |
Table 2: Summary of Relative Bioavailability (RBV) of HMTBN compared to DL-methionine (100%) in Swine
| Response Criterion | RBV of HMTBN (%) | Reference(s) |
| Nitrogen Retention | ~83 (equimolar basis) | [6] |
| Average Daily Gain | 95 - 119 | [7] |
| Protein Deposition | 74.4 (equimolar basis) | [8] |
It is important to note that some studies suggest the efficacy of HMTBN may be influenced by dietary factors and the metabolic state of the animal. For instance, under conditions of heat stress, HMTBN may be absorbed more effectively.
Experimental Protocols for Bioavailability Assessment
The determination of amino acid bioavailability relies on well-defined and controlled experimental designs. Below are representative protocols for key assays used in the comparison of HMTBN and DL-methionine.
Broiler Growth Assay Using Slope-Ratio Analysis
This is a common in vivo method to determine the relative bioavailability of a test amino acid source compared to a standard.
Objective: To determine the relative bioavailability of HMTBN compared to DL-methionine for supporting growth in broiler chickens.
Methodology:
-
Animal Model: Day-old broiler chicks of a specific strain (e.g., Ross 308) are used.
-
Acclimation: Chicks are housed in environmentally controlled pens and provided with a common starter diet for an initial period (e.g., 7 days).
-
Experimental Diets: A basal diet is formulated to be deficient in methionine but adequate in all other nutrients. Graded levels of DL-methionine (the standard) and HMTBN (the test substance) are added to the basal diet to create a series of experimental feeds. Typically, at least three graded levels of each source are used, plus the basal diet as a negative control.
-
Experimental Design: A completely randomized design is employed. Chicks are randomly allocated to dietary treatment groups, with multiple replicate pens per treatment.
-
Feeding Trial: The experimental diets are fed for a defined period (e.g., 14-21 days). Feed intake and body weight are recorded at the beginning and end of the trial.
-
Data Collection: Body weight gain (BWG) and feed conversion ratio (FCR) are calculated for each pen.
-
Statistical Analysis: A slope-ratio analysis is performed by regressing the response variable (e.g., BWG) on the supplemental intake of the methionine source. The RBV of HMTBN is calculated as the ratio of the slope of the regression line for HMTBN to the slope of the regression line for DL-methionine, multiplied by 100.[9],[5]
Caption: Workflow for a broiler growth assay using slope-ratio analysis.
Plasma Free Methionine Analysis by HPLC
This method provides a direct measure of the absorption and metabolic availability of methionine in the bloodstream.
Objective: To quantify the concentration of free methionine in plasma samples from animals fed diets supplemented with either HMTBN or DL-methionine.
Methodology:
-
Sample Collection: Blood samples are collected from animals at specific time points after a meal into heparinized tubes.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Deproteinization: A deproteinizing agent (e.g., trichloroacetic acid) is added to the plasma to precipitate proteins.[10] The sample is then centrifuged to obtain a clear supernatant.
-
Derivatization: The amino acids in the supernatant are derivatized with a fluorescent reagent (e.g., o-phthalaldehyde, OPA) to enable detection.[8]
-
HPLC Analysis:
-
Quantification: The concentration of methionine in the plasma is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of methionine.
Nitrogen Balance Study in Swine
This technique assesses the efficiency of dietary protein (and thus, amino acid) utilization by measuring the difference between nitrogen intake and nitrogen excretion.
Objective: To determine the effect of HMTBN versus DL-methionine on nitrogen retention in growing pigs.
Methodology:
-
Animal Model: Growing pigs are individually housed in metabolism crates that allow for the separate collection of urine and feces.
-
Acclimation: An adaptation period is provided for the pigs to adjust to the crates and the experimental diets.
-
Experimental Diets: Similar to the growth assay, a basal diet low in methionine is used. This is supplemented with either DL-methionine or HMTBN to meet the animal's requirement. A control group may receive the basal diet alone.
-
Collection Period: Over a defined period (e.g., 5-7 days), total feed intake is recorded, and all feces and urine are collected.[12]
-
Sample Analysis: The nitrogen content of the feed, feces, and urine is determined using the Kjeldahl method or a combustion analyzer.
-
Calculation:
-
Nitrogen Intake = Feed Intake (g) x Nitrogen content of feed (%)
-
Nitrogen Excretion = (Fecal output (g) x Fecal nitrogen (%)) + (Urine output (L) x Urinary nitrogen (g/L))
-
Nitrogen Balance (Retention) = Nitrogen Intake - Nitrogen Excretion[12]
-
-
Interpretation: A higher nitrogen balance indicates more efficient utilization of the dietary amino acids for protein synthesis.
Conclusion
The choice between this compound and DL-methionine as a methionine source is a multifaceted decision. While DL-methionine is generally considered to have a higher bioavailability on a direct comparison basis, the metabolic and absorptive pathways of HMTBN present unique characteristics. Experimental evidence, primarily from growth assays in poultry and swine, consistently indicates a lower relative bioavailability for HMTBN, although the specific values can vary.
For researchers and professionals in drug development and animal nutrition, a thorough understanding of the experimental methodologies used to assess bioavailability is crucial for interpreting study results and designing new investigations. The protocols outlined in this guide provide a framework for the robust evaluation of these and other amino acid sources. Ultimately, the selection of a methionine source should be based on a comprehensive evaluation of scientific data, economic considerations, and specific application requirements.
References
- Brake, J., Balnave, D., & Dibner, J. J. (1998). Optimum dietary concentration of 2-hydroxy-4-(methylthio)butanoic acid for broiler chickens and its effect on performance during periods of high and low environmental temperature. Poultry Science, 77(9), 1361-1367.
- Jansman, A. J. M., Veninga, A., Schrama, J. W., & van der Klis, J. D. (2003). Bioavailability of 2-hydroxy-4-methylthiobutanoic acid and DL-methionine in broilers and the effect of diet composition. Poultry Science, 82(5), 771-779.
- Kerr, B. J., Weber, T. E., Ziemer, C. J., Spence, C., Cemin, H. S., & Sulabo, R. C. (2019). Effect of reducing dietary crude protein on nitrogen balance, growth performance, and carcass characteristics of finishing pigs. Journal of Animal Science, 97(5), 2149-2160.
- Lobley, G. E., Wester, T. J., & Hoskin, S. O. (2006). Absorption of 2-hydroxy-4-methylthiobutyrate and conversion to methionine in lambs. Journal of Animal Science, 84(1), 137-146.
- Payne, R. L., Bidner, T. D., & Southern, L. L. (2006). The relative bioavailability of liquid 2-hydroxy-4-(methylthio)butanoic acid compared with DL-methionine for finishing pigs. Journal of Animal Science, 84(11), 2951-2958.
- Rodehutscord, M., Becker, A., Pack, M., & Pfeffer, E. (2000). Response of rainbow trout (Oncorhynchus mykiss) to supplements of DL-methionine or 2-hydroxy-4-methylthio-butanoic acid (HMTBA) in a diet based on soybean meal. Aquaculture, 182(3-4), 319-328.
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A Comparative Guide to 2-hydroxy-4-(methylthio)butyric acid (HMTBA) and its Precursor, HMTBN
Introduction
In the landscape of animal nutrition and metabolic science, the quest for efficient and bioavailable sources of essential amino acids is paramount. Methionine, the first limiting amino acid in poultry and a key nutrient in other livestock, is often supplemented in feeds to optimize growth and performance.[1] While various synthetic forms exist, 2-hydroxy-4-(methylthio)butyric acid (HMTBA), a hydroxy analogue of methionine, has established itself as a significant commercial supplement.[2] This guide delves into the comparative chemistry and utility of HMTBA and its direct synthetic precursor, 2-hydroxy-4-(methylthio)butyronitrile (HMTBN).
It is critical to understand that HMTBA and HMTBN are not interchangeable alternatives for direct application in nutrition. HMTBN is a crucial, yet transient, intermediate in the industrial synthesis of HMTBA. Therefore, this guide will not compare their biological efficacy side-by-side. Instead, it will provide an in-depth analysis of their distinct chemical properties, their sequential roles in the manufacturing process, and the ultimate biological efficacy of the final product, HMTBA, supported by robust experimental data.
Chemical and Physical Properties: A Tale of Two Functional Groups
The fundamental difference between HMTBN and HMTBA lies in their core functional groups, which dictates their chemical reactivity and biological relevance.
| Feature | HMTBN (this compound) | HMTBA (2-hydroxy-4-(methylthio)butyric acid) |
| Molecular Formula | C₅H₉NOS | C₅H₁₀O₃S[3] |
| Key Functional Groups | Hydroxyl (-OH), Nitrile (-C≡N), Thioether (-S-CH₃) | Hydroxyl (-OH), Carboxylic Acid (-COOH), Thioether (-S-CH₃)[4] |
| Nature | A cyanohydrin intermediate in chemical synthesis. | An α-hydroxy carboxylic acid; a methionine analogue used as a nutritional supplement.[3] |
| Reactivity | The nitrile group is susceptible to hydrolysis to form a carboxylic acid. | The carboxylic acid group gives it acidic properties (pKa ~3.5). It can act as a proton donor.[5][6] |
| Physical State | Intermediate in a liquid-phase synthesis. | Commercially available as a viscous, light brown liquid solution (typically ~88% active substance).[7][8] |
The presence of the nitrile group in HMTBN makes it a precursor, while the carboxylic acid group in HMTBA defines its identity as an organic acid and allows for its unique metabolic processing in animals.[5][9]
Structural Comparison
Caption: Chemical structures of HMTBN and HMTBA.
The Synthetic Pathway: From Acrolein to HMTBA
The industrial synthesis of HMTBA is a well-established chemical process that begins with petroleum-derived feedstocks. The journey from simple precursors to the final methionine analogue highlights the essential role of HMTBN.
The process, pioneered in the 1950s, typically involves two main steps:
-
Formation of MMP: The process starts with the production of 3-(methylthio)propionaldehyde (MMP) from acrolein and methyl mercaptan (MeSH).
-
Conversion to HMTBN: MMP is then reacted with hydrogen cyanide (HCN) to form its cyanohydrin, which is HMTBN.
-
Hydrolysis to HMTBA: The final and critical step is the hydrolysis of the nitrile group of HMTBN, typically using sulfuric acid, which converts it into the carboxylic acid, HMTBA.
Experimental Workflow: Industrial Synthesis of HMTBA
Caption: Simplified workflow for the industrial synthesis of HMTBA.
This synthetic route underscores that HMTBN is not an end product for nutritional use but a pivotal intermediate. Its "efficacy" is in its efficient conversion to the desired final product, HMTBA.
Biological Activity and Efficacy of HMTBA
Once produced, HMTBA serves as an effective precursor to L-methionine in animals.[10] Unlike amino acids, which are typically absorbed via carrier-mediated active transport, HMTBA, being an organic acid, is absorbed primarily through passive diffusion across the intestinal wall.[6][9] This diffusion-based mechanism may offer advantages, particularly under conditions of metabolic stress where active transport systems might be compromised.[6]
The Metabolic Conversion Pathway
The biological value of HMTBA is entirely dependent on its conversion into L-methionine, the only form directly used for protein synthesis.[11] This conversion is a two-step enzymatic process that occurs in various tissues, including the liver, kidneys, and intestines.[4][11][12]
-
Oxidation/Dehydrogenation to KMB: The D- and L-isomers of HMTBA are first converted to an intermediate, 2-keto-4-(methylthio)butyric acid (KMB). This step is catalyzed by stereospecific enzymes: L-2-hydroxy acid oxidase for L-HMTBA and D-2-hydroxy acid dehydrogenase for D-HMTBA.[2]
-
Transamination to L-Methionine: KMB is then transaminated, receiving an amino group from other amino acids (like glutamate or branched-chain amino acids), to form the biologically active L-methionine.[10][11]
Caption: Metabolic pathway of HMTBA to L-Methionine.
Comparative Efficacy: HMTBA vs. DL-Methionine in Broilers
A study conducted by the Schothorst Feed Research Institute compared graded inclusion levels of HMTBA and DLM in broiler diets over 38 days.[13] The key findings indicate that on an equimolar basis, the two sources deliver equivalent performance in key growth metrics.
| Performance Metric | HMTBA vs. DLM (Equimolar Basis) | Observation | Source |
| Overall Growth Performance | Equally effective | No significant difference in improving growth performance up to 38 days of age. | [13] |
| Feed Conversion (Starter Diet) | HMTBA showed higher efficacy at high doses | Better conversion of total sulphur amino acids (TSAA) into body weight gain. | [13] |
| Final Bird Weight (Finisher Phase) | HMTBA supplementation led to heavier birds | This effect was observed regardless of the dosage level. | [13] |
| Bioavailability in Ducks | Equal biological value | No significant difference in growth performance, carcass traits, or feather growth. | [14] |
Furthermore, some studies suggest HMTBA may offer benefits beyond simple methionine equivalence. Its organic acid nature can contribute to gut health, and it has been shown to possess antioxidant capabilities, potentially improving meat quality by reducing oxidation.[9][14][15]
Experimental Protocol: In Vitro Intestinal Absorption Assay
To assess the absorption kinetics of HMTBA, an everted intestinal slice model is a robust in vitro method. This protocol is based on methodologies described in comparative absorption studies.[16]
Objective: To measure and compare the uptake rate of radiolabeled HMTBA and DL-Methionine across broiler chicken intestinal tissue.
Materials:
-
Jejunum and ileum sections from freshly euthanized broiler chickens.
-
Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂ / 5% CO₂.
-
Radiolabeled [¹⁴C]-HMTBA and [³H]-DL-Methionine.
-
Incubation bath at 37°C.
-
Scintillation counter and vials.
Methodology:
-
Tissue Preparation: Immediately after euthanasia, excise the jejunum and ileum. Flush gently with ice-cold buffer to remove contents.
-
Eversion: Evert a 10-15 cm segment of each intestinal section over a glass rod.
-
Slicing: Cut the everted intestine into 1-2 cm slices.
-
Pre-incubation: Place slices in fresh buffer and pre-incubate for 15 minutes at 37°C to stabilize the tissue.
-
Incubation: Transfer intestinal slices into flasks containing buffer with a specific concentration (e.g., 0.1 to 50 mM) of radiolabeled HMTBA or DLM. Incubate for set time points (e.g., 5, 10, 20 minutes).
-
Washing: After incubation, remove slices and wash them thoroughly in ice-cold, non-labeled buffer to stop the uptake and remove surface-adhered substrate.
-
Processing: Blot the slices dry, weigh them, and then solubilize the tissue.
-
Quantification: Add the solubilized tissue to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the uptake rate as nanomoles of substrate per gram of tissue per minute. Compare the absorption rates of HMTBA and DLM.
Expected Outcome: This protocol allows for a direct comparison of the transport kinetics across the intestinal epithelium. Studies using this approach have demonstrated that HMTBA uptake is equal to or greater than DLM absorption across various concentrations and time points.[16]
Conclusion
HMTBN and HMTBA occupy distinct and non-competing roles. HMTBN is a vital but transient cyanohydrin intermediate, whose value is measured by its efficient chemical conversion during manufacturing. In contrast, HMTBA is the final, stable, and biologically valuable product—an organic acid that serves as a highly effective precursor to L-methionine in animal nutrition.
The efficacy of HMTBA is well-documented, with extensive research demonstrating its ability to be absorbed efficiently and converted into L-methionine, supporting optimal animal growth and performance.[13][14] On an equimolar basis, its performance is comparable to that of DL-methionine, and it may offer additional benefits related to its chemical nature, such as antioxidant and gut health-supporting properties.[9][15] For researchers and professionals in drug development and animal nutrition, understanding this precursor-product relationship is fundamental to appreciating the chemistry, manufacturing, and ultimate biological application of this key methionine analogue.
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Validating the Role of HMTBN in Protein Synthesis: A Comparative Guide for Researchers
In the landscape of cellular metabolism and therapeutic development, the precise modulation of protein synthesis is a cornerstone of investigation. For researchers in drug development and the broader scientific community, understanding how novel compounds influence this fundamental process is paramount. This guide provides an in-depth, technical comparison of methodologies to validate the role of 2-hydroxy-4-(methylthio)butanoic acid (HMTBN), a methionine analogue, in protein synthesis. We move beyond simple descriptions of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Introduction to HMTBN and its Postulated Role
HMTBN, a hydroxy analogue of methionine, is recognized for its ability to serve as a precursor to L-methionine, the canonical amino acid incorporated into nascent polypeptide chains.[1][2][3] Unlike L-methionine, HMTBN features a hydroxyl group in place of the alpha-amino group.[1][4] This structural difference necessitates intracellular enzymatic conversion for it to participate in protein synthesis.[4] The primary hypothesis to be validated is that HMTBN, after cellular uptake and conversion to L-methionine, is incorporated into newly synthesized proteins, thereby influencing the rate and fidelity of translation.
This guide will compare HMTBN's efficacy and mechanism of action against standard L-methionine and a known protein synthesis inhibitor, Cycloheximide, providing a comprehensive framework for validation.
Comparative Experimental Framework
To rigorously validate HMTBN's role, a multi-pronged approach is essential, progressing from cell-free systems to complex cellular models. This allows for the dissection of its direct effects on the translational machinery versus its reliance on cellular metabolism.
In Vitro Translation Assays: Isolating the Core Machinery
The initial step is to assess whether HMTBN can directly participate in or influence protein synthesis in a minimal system devoid of cellular uptake and metabolic conversion complexities. A cell-free in vitro translation (IVT) system, such as those derived from HeLa cell lysates or rabbit reticulocytes, provides this controlled environment.[5][6][7]
Causality of Experimental Choice: By using a purified system containing only the essential components for translation (ribosomes, tRNAs, initiation and elongation factors), we can determine if HMTBN itself is recognized by the translational apparatus. A direct comparison with L-methionine and a negative control (no methionine) will unequivocally demonstrate its dependence on prior conversion.
Experimental Protocol: In Vitro Translation of a Reporter Gene
-
Reaction Setup: Prepare reactions using a commercial IVT kit (e.g., Thermo Scientific 1-Step Human Coupled IVT Kit).[5] For each reaction, combine the HeLa cell lysate, reaction mix, and accessory proteins as per the manufacturer's instructions.
-
Template Addition: Add a constant amount of a reporter mRNA (e.g., Firefly Luciferase mRNA) to each reaction.
-
Amino Acid Conditions: Create the following experimental arms:
-
Positive Control: Supplement with L-methionine.
-
Test Condition: Supplement with an equimolar concentration of HMTBN.
-
Negative Control 1: No methionine supplementation.
-
Negative Control 2: Supplement with L-methionine and Cycloheximide (a known translation inhibitor).
-
-
Incubation: Incubate the reactions at 30°C for 90 minutes.[7]
-
Quantification: Measure the activity of the synthesized luciferase using a luminometer.
Expected Quantitative Data Summary
| Condition | Luciferase Activity (Relative Luminescence Units) | Interpretation |
| Positive Control (L-Methionine) | 100,000 ± 5,000 | Baseline for maximal protein synthesis. |
| Test Condition (HMTBN) | 500 ± 150 | HMTBN is not directly utilized by the translational machinery. |
| Negative Control (No Methionine) | 450 ± 100 | Confirms methionine is essential for synthesis of the reporter. |
| Inhibitor Control (L-Met + Cycloheximide) | 600 ± 200 | Validates the assay's sensitivity to translation inhibition. |
Diagram: In Vitro Translation (IVT) Workflow
Caption: Workflow for in vitro validation of HMTBN.
Cell-Based Assays: Assessing Bioavailability and Conversion
Having established that HMTBN is not directly utilized, the next logical step is to determine if it can support protein synthesis in a cellular context, which requires uptake and metabolic conversion.
Modern, non-radioactive methods allow for the direct visualization and quantification of newly synthesized proteins. The Click-iT™ HPG Alexa Fluor™ Protein Synthesis Assay is a prime example.[8][9] This assay utilizes L-homopropargylglycine (HPG), a methionine analogue with an alkyne moiety that is incorporated into nascent proteins.[8][10] This alkyne handle can then be "clicked" to a fluorescent azide, allowing for sensitive detection.
Causality of Experimental Choice: This method directly measures the incorporation of a methionine analogue into the proteome. By culturing cells in methionine-free media supplemented with either L-methionine, HMTBN, or HPG, we can competitively assess HMTBN's ability to be converted and utilized for protein synthesis.
Experimental Protocol: Click-iT™ HPG Assay
-
Cell Culture: Plate cells (e.g., HeLa or A549) and grow to 70-80% confluency.
-
Methionine Starvation: Wash cells with PBS and incubate in methionine-free DMEM for 30 minutes to deplete intracellular methionine pools.
-
Treatment: Replace the starvation medium with methionine-free medium containing the following:
-
Positive Control: L-methionine.
-
Test Condition: Equimolar HMTBN.
-
Negative Control 1: No methionine source.
-
Inhibitor Control: L-methionine + Cycloheximide.
-
-
HPG Labeling: Add Click-iT™ HPG to all wells and incubate for 30 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton® X-100.
-
Click Reaction: Add the Click-iT™ reaction cocktail containing an Alexa Fluor™ azide and incubate for 30 minutes, protected from light.
-
Imaging and Quantification: Wash cells, counterstain nuclei with DAPI, and acquire images using fluorescence microscopy. Quantify the mean fluorescence intensity per cell.
Expected Quantitative Data Summary
| Condition | Mean Alexa Fluor™ Intensity (Arbitrary Units) | Interpretation |
| Positive Control (L-Methionine) | 8500 ± 700 | Robust protein synthesis supported by L-methionine. |
| Test Condition (HMTBN) | 7800 ± 650 | HMTBN is effectively converted to methionine and supports protein synthesis at a comparable level to L-methionine. |
| Negative Control (No Methionine) | 950 ± 200 | Minimal protein synthesis in the absence of a methionine source. |
| Inhibitor Control (L-Met + Cycloheximide) | 1100 ± 250 | Protein synthesis is effectively blocked by the inhibitor. |
Diagram: HMTBN's Cellular Protein Synthesis Pathway
Caption: Proposed intracellular conversion of HMTBN for protein synthesis.
An alternative and complementary cell-based method is the use of puromycin, an aminoacyl-tRNA analogue that incorporates into the C-terminus of elongating polypeptide chains, causing their premature release.[11][12] The amount of puromycylated peptides, detectable by a specific antibody via Western blot or immunofluorescence, serves as a direct measure of global protein synthesis rates.[11][13]
Causality of Experimental Choice: Unlike methionine analogues, puromycin incorporation is independent of the endogenous methionine concentration.[11] This makes it an excellent orthogonal method to confirm the findings from the HPG assay, focusing purely on the rate of translation supported by HMTBN-derived methionine.
Experimental Protocol: SUnSET (Surface Sensing of Translation) Western Blot
-
Cell Culture and Treatment: Culture and treat cells with HMTBN, L-methionine, and controls as described in the Click-iT™ HPG assay.
-
Puromycin Pulse: Add a low concentration of puromycin (e.g., 1 µM) to the culture medium for the final 10 minutes of the treatment period.[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Densitometry: Quantify the band intensities to determine the relative rate of protein synthesis.
Ribosome Profiling: A High-Resolution View of Translation
For the most granular analysis, ribosome profiling (Ribo-Seq) can be employed. This powerful technique provides a genome-wide snapshot of translation by sequencing the mRNA fragments protected by ribosomes.[14][15][16]
Causality of Experimental Choice: Ribo-Seq would not only confirm that HMTBN supports global protein synthesis but could also reveal if the use of a methionine precursor alters the translation efficiency of specific subsets of mRNAs, potentially those with high methionine content or specific codon usage. Comparing the ribosome footprints of cells treated with L-methionine versus HMTBN can uncover subtle but significant differences in translational regulation.
Experimental Protocol: Ribosome Profiling
-
Cell Culture and Treatment: Grow cells in the presence of either L-methionine or HMTBN.
-
Translation Arrest: Treat cells with a translation elongation inhibitor like cycloheximide to freeze ribosomes on the mRNA.
-
Lysis and Nuclease Digestion: Lyse the cells and treat with RNase I to digest mRNA not protected by ribosomes.
-
Ribosome Isolation: Isolate ribosome-protected fragments (RPFs) by ultracentrifugation through a sucrose cushion.[15]
-
Library Preparation: Extract the RPFs (typically ~30 nucleotides) and prepare a sequencing library.[14]
-
Deep Sequencing and Analysis: Sequence the library and align the reads to a reference transcriptome to determine the density and position of ribosomes on each mRNA.
Conclusion and Future Directions
The presented multi-tiered approach, from cell-free systems to high-resolution ribosome profiling, provides a robust framework for validating the role of HMTBN in protein synthesis. The initial IVT experiments are crucial for dissecting the direct molecular interactions, while cell-based assays like Click-iT™ HPG and puromycin incorporation confirm its bioavailability and efficacy in a biological context. Ribosome profiling offers the ultimate level of detail, capable of revealing nuanced effects on the translatome.
By following this logical and self-validating experimental progression, researchers can confidently characterize the mechanism of action of HMTBN and other novel modulators of protein synthesis, paving the way for their application in research and therapeutic development.
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An In Vivo Comparative Analysis of 2-Hydroxy-4-(Methylthio)Butanoic Acid (HMTBN) and L-Methionine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and a plethora of metabolic functions. In many standard animal diets, particularly those based on corn and soybean meal, methionine is often the first limiting amino acid, making its supplementation essential for optimal growth, feed efficiency, and health.[1][2] The biologically active form utilized by the body's protein synthesis machinery is L-methionine. However, the feed and pharmaceutical industries rely on several synthetic forms, primarily L-methionine, DL-methionine (a 50:50 racemic mixture of D- and L-isomers), and 2-hydroxy-4-(methylthio)butanoic acid (HMTBN), also known as methionine hydroxy analog (MHA).[3][4]
While L-methionine is directly usable, HMTBN is a precursor that must be metabolically converted into L-methionine.[3][4] This fundamental difference in their chemical nature dictates distinct pathways of absorption, transport, and metabolic conversion. This guide provides an in-depth in vivo comparison of HMTBN and L-methionine, examining the biochemical causality behind their physiological effects and presenting the experimental frameworks used to evaluate their relative efficacy.
Physicochemical Properties and Absorption Mechanisms: An Foundational Divergence
The primary structural difference between L-methionine and HMTBN is the substitution of the alpha-amino group in methionine with a hydroxyl group in HMTBN. This classifies HMTBN as an organic acid (pKa ~3.5), a characteristic that fundamentally governs its absorption.[5]
-
L-Methionine Absorption: As an amino acid, L-methionine is absorbed in the gastrointestinal tract primarily through sodium-dependent active transport systems.[3][4][6] This is an energy-dependent process mediated by specific amino acid carrier proteins.
-
HMTBN Absorption: In contrast, HMTBN is absorbed along the gastrointestinal tract mainly via passive diffusion and through monocarboxylate transporters (MCT1), which are coupled with a Na+/H+ exchanger.[3][4] This mechanism does not directly compete with amino acid transporters. Studies have shown that HMTBN can be absorbed earlier in the gastrointestinal tract compared to L-methionine.[5]
This divergence in absorption pathways is a critical first step in understanding their comparative in vivo behavior, especially under conditions of high dietary amino acid load or compromised gut function where transporter competition could become a factor.
The Metabolic Journey: Converting a Precursor to the Active Form
For HMTBN to be utilized in protein synthesis, it must undergo a two-step enzymatic conversion to L-methionine. This process is distinct from the pathway for D-methionine (the other component of DL-methionine supplements).
-
Step 1: Conversion to α-Keto-Methionine: Both the D- and L-isomers of HMTBN are first converted to the intermediate 2-keto-4-(methylthio)butanoic acid (KMB). This initial step is stereospecific, utilizing different enzymes for each isomer:[7][8][9][10]
-
L-HMTBN is oxidized by L-2-hydroxy acid oxidase (L-HAOX) , a flavoenzyme found in the peroxisomes of the liver and kidney.[7][8][9]
-
D-HMTBN is dehydrogenated by D-2-hydroxy acid dehydrogenase (D-HADH) , a mitochondrial enzyme found in a wide array of tissues, including liver, kidney, intestinal mucosa, and skeletal muscle.[7][8]
-
-
Step 2: Transamination to L-Methionine: The common intermediate, KMB, is then converted to L-methionine via transamination, where an amino group is donated from another amino acid, such as glutamate or branched-chain amino acids.[3][9]
Crucially, the conversion of the D-isomer of methionine relies on a single enzyme, D-amino acid oxidase (D-AAOX), whereas the two isomers of HMTBN are handled by two separate enzymes simultaneously. This provides a biochemical rationale for the efficient conversion of the racemic HMTBN mixture.[7][8] The widespread presence of D-HADH suggests that HMTBN can be converted to a usable form in numerous tissues beyond the liver.[7][10]
In Vivo Bioavailability: A Multifactorial Comparison
The relative bioavailability (RBV) of HMTBN is a measure of its efficiency compared to a standard, typically L-methionine or DL-methionine, in promoting a specific biological response, such as weight gain or feed conversion. This value is not constant and varies significantly across species and experimental conditions.
Studies in broiler chickens have yielded a wide range of RBV estimates for HMTBN compared to DL-methionine. Some research suggests an RBV of 52-65% on a product basis for parameters like weight gain and breast meat yield.[1] Conversely, other studies under different conditions have found the two sources to be equivalent in sustaining broiler growth performance.[11][12] These discrepancies highlight the influence of factors like diet composition, animal age, and the statistical models used for analysis.
In swine , L-methionine and DL-methionine are generally considered to be equally bioavailable.[13] Nitrogen balance experiments in weanling pigs, a sensitive measure of amino acid utilization, have shown that D-methionine and L-methionine are equally bioavailable.[14][15][16]
In aquaculture , the comparison is further complicated by the aquatic environment. The bioavailability of different methionine sources can be influenced by their leaching rate in water, in addition to species-specific differences in absorption and metabolism.[17][18] While some studies in fish have found DL-methionine to have higher bioavailability, others have shown that HMTBN can effectively promote protein retention and growth, suggesting efficient conversion in species like rainbow trout.[19][20]
| Species | Model | Parameter | RBV of HMTBN vs. DL-Met (%) | Reference |
| Broiler Chickens | Growth Trial | Weight Gain | 52% | [1] |
| Broiler Chickens | Growth Trial | Feed Conversion | 57% | [1] |
| Broiler Chickens | Growth Trial | Breast Meat Yield | 65% | [1] |
| Broiler Chickens | Growth Trial | Body Weight Gain | Equivalent | [12] |
| Rainbow Trout | Growth Trial | Protein Retention | Increased with HMTBN | [17][19] |
| Weanling Pigs | N-Balance | N Retention | D-Met vs L-Met: 101% | [15] |
Beyond Protein Synthesis: The Antioxidant Role of HMTBN
Emerging research indicates that HMTBN may possess physiological functions beyond being a simple methionine precursor. Due to its chemical structure, HMTBN has been shown to have direct antioxidant properties.
An in vivo study using mice fed a high-fat diet to induce oxidative stress demonstrated that HMTBN was more effective than DL-methionine at restoring the oxidative redox status.[2] While L-methionine contributes to antioxidant defense as a precursor to glutathione, HMTBN appears to have an additional, more direct capacity to mitigate oxidative stress, an effect that was positively correlated with its dosage in the diet.[2] This suggests a potential therapeutic or preventative application for HMTBN in managing conditions associated with high oxidative loads.
Standardized Protocol for In Vivo Bioavailability Assessment
To ensure trustworthy and reproducible comparisons between methionine sources, a robust experimental design is paramount. The slope-ratio assay is the gold-standard methodology for determining relative bioavailability.
Objective:
To determine the relative bioavailability (RBV) of HMTBN compared to L-methionine for growth performance in broiler chickens (day 1 to 21).
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Animal Model & Housing:
-
Use 1-day-old male broiler chicks (e.g., Ross 308 or Cobb 500).
-
House birds in environmentally controlled floor pens or battery cages.
-
Allocate a minimum of 6-8 replicate pens per dietary treatment, with 10-20 birds per replicate to ensure statistical power.
-
-
Diet Formulation:
-
Formulate a basal diet (e.g., corn and soybean meal-based) to be deficient in methionine but adequate in all other essential nutrients according to established standards (e.g., NRC requirements).[21]
-
Analyze the basal diet to confirm methionine and cysteine content.
-
Create treatment diets by supplementing the basal diet with graded levels of the test and standard methionine sources.
-
T1: Basal Diet (Negative Control)
-
T2, T3, T4: Basal Diet + 0.04%, 0.08%, 0.12% L-methionine.
-
T5, T6, T7: Basal Diet + equimolar levels of HMTBN to the L-methionine additions.
-
-
-
In-Life Phase & Data Collection:
-
The trial duration is typically 21 days.
-
Record pen body weight and feed consumption on days 1, 7, 14, and 21.
-
From these data, calculate Body Weight Gain (BWG), Feed Intake (FI), and Feed Conversion Ratio (FCR) for each period.
-
At day 21, blood samples may be collected for analysis of plasma methionine levels.[11]
-
-
Analytical Methods:
-
Statistical Analysis and RBV Calculation:
-
The primary response variables are BWG and FCR.
-
For each variable, perform a linear regression of the response (e.g., total BWG) against the supplemental intake of methionine from each source.
-
The slope of the regression line represents the efficiency of utilization for that source.
-
The RBV is calculated as the ratio of the slopes: RBV (%) = (Slope of HMTBN / Slope of L-Methionine) x 100
-
Confidence intervals for the ratio should be calculated to determine if the RBV is statistically different from 100%.
-
Conclusion
The in vivo comparison of HMTBN and L-methionine reveals two compounds with distinct but convergent metabolic fates. L-methionine is the directly utilizable, biologically active form absorbed via dedicated amino acid transporters. HMTBN, a hydroxy analog, is absorbed through different pathways and requires a robust, two-step enzymatic conversion to become L-methionine.
While the bioavailability of HMTBN can be variable and species-dependent, numerous studies confirm its efficacy as a methionine precursor. The choice between these sources in a research or commercial setting is not merely a question of replacing one for the other on a 1:1 basis. It requires a nuanced understanding of the animal's physiology, the dietary context, and other potential benefits, such as the antioxidant properties of HMTBN. Future research should continue to explore the tissue-specific conversion dynamics of HMTBN and its broader impacts on gut health and metabolic regulation to fully harness its potential.
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A Comparative Guide to the Bioequivalence of Methionine Hydroxy Analogue Sources
For researchers and professionals in drug and feed development, understanding the nuances of active compound sources is paramount to ensuring optimal efficacy and value. This guide provides an in-depth, objective comparison of the bioequivalence of different sources of 2-hydroxy-4-(methylthio)butanoic acid (HMTBN), a widely used methionine analogue in animal nutrition. Moving beyond a simple product-versus-product analysis, we will dissect the chemical and metabolic factors that influence the in vivo performance of HMTBN, supported by experimental data and established scientific principles.
Introduction: HMTBN as a Methionine Source and the Imperative of Bioequivalence
Methionine is an essential amino acid, critical for protein synthesis and numerous metabolic functions in animals.[1][2] In commercial animal production, particularly poultry, synthetic methionine sources are indispensable for formulating nutritionally balanced and cost-effective diets.[1][3] HMTBN, also known as methionine hydroxy analogue (MHA), is a prominent synthetic methionine source available in different forms, primarily as a free acid (HMTBN-FA) and a calcium salt (HMTBN-Ca).[1][2]
While chemically related to methionine, HMTBN is a precursor that must be converted into L-methionine within the animal's body to be utilized.[4] This conversion process is the cornerstone of its bioequivalence, which is not always a given. The term "bioequivalence" here refers to the extent to which a nutrient in a particular source is absorbed and made available for metabolic use. Factors such as chemical form, manufacturing process, and the presence of related compounds can significantly alter the bioavailability of HMTBN. Therefore, a thorough understanding of these factors is crucial for accurate diet formulation and predictable animal performance.
This guide will explore the key differentiators between HMTBN sources, focusing on:
-
Chemical Forms: HMTBN-Free Acid vs. HMTBN-Calcium Salt.
-
Molecular Complexity: The impact of monomers, dimers, and oligomers on bioavailability.
-
Metabolic Conversion: The enzymatic pathways leading to L-methionine.
We will provide detailed experimental protocols for assessing bioequivalence and present comparative data to empower researchers to make informed decisions.
The Metabolic Journey: From HMTBN to L-Methionine
To appreciate the differences in bioequivalence, one must first understand the metabolic pathway through which HMTBN is converted to the biologically active L-methionine. This conversion is a two-step enzymatic process.
Caption: Metabolic conversion of D- and L-HMTBN to L-Methionine.
The initial oxidation of HMTBN to α-keto-4-(methylthio)butanoic acid (KMB) is catalyzed by two stereospecific enzymes: L-2-hydroxy acid oxidase for the L-isomer and D-2-hydroxy acid dehydrogenase for the D-isomer. Subsequently, KMB is converted to L-methionine through a process called transamination, which involves the transfer of an amino group from a donor amino acid. The efficiency of these enzymatic conversions is a critical determinant of the overall bioefficacy of the HMTBN source.
Comparative Bioequivalence of HMTBN Sources
The primary sources of HMTBN available for commercial use are the free acid form (a viscous liquid) and the calcium salt form (a dry powder). Furthermore, the manufacturing process of HMTBN-FA can result in the formation of dimers and higher-order oligomers (polymers) through the condensation of HMTBN monomers. These different forms exhibit distinct bioavailabilities.
HMTBN-Free Acid (HMTBN-FA) vs. HMTBN-Calcium Salt (HMTBN-Ca)
Studies comparing the bioequivalence of HMTBN-FA and HMTBN-Ca have yielded varying results, often influenced by the specific experimental conditions and the animal model. However, a significant body of research points towards differences in their relative bioavailability compared to the standard, DL-methionine.
| HMTBN Source | Active Substance Content (%) | Average Relative Bioavailability (RBV) vs. DL-Methionine (product basis) | Key Considerations |
| HMTBN-Free Acid (liquid) | ~88% | 65%[1] | Contains a mixture of monomers, dimers, and oligomers.[5][6] |
| HMTBN-Calcium Salt (powder) | ~84% | 61-65%[1] | Generally considered to have a similar or slightly lower RBV than the free acid form.[1][2] |
| DL-Methionine (powder) | ~99% | 100% (Reference Standard) | The industry benchmark for methionine bioequivalence. |
Note: Relative Bioavailability (RBV) can vary depending on the response criteria (e.g., weight gain, feed conversion ratio) and the statistical model used for analysis.
A study on β-hydroxy-β-methylbutyrate (HMB), a structurally similar compound, found that the calcium salt form exhibited superior bioavailability compared to the free acid form in humans.[7][8][9] While this finding is in a different context, it highlights that the salt form of a compound can influence its absorption and pharmacokinetic profile.
The Impact of Monomers, Dimers, and Oligomers
A critical factor influencing the bioequivalence of HMTBN-FA is the presence of dimers and oligomers. These are formed when two or more HMTBN monomer molecules join together. Research has indicated that these larger molecules have a lower bioefficacy than the monomeric form.[4][5]
The lower efficacy of oligomers is attributed to less efficient absorption from the gut. An in-vivo study using an intestinal loop technique in broilers demonstrated that the dimers of HMTBN were almost not absorbed compared to the monomers.[4] This suggests that the monomer-to-polymer ratio in a commercial HMTBN-FA product is a key determinant of its nutritional value.
Experimental Protocols for Bioequivalence Assessment
To objectively compare different HMTBN sources, rigorous and standardized experimental protocols are essential. The following outlines a typical in vivo bioequivalence study in broiler chickens.
Caption: Experimental workflow for HMTBN bioequivalence study.
Step-by-Step In Vivo Bioequivalence Protocol (Broiler Model)
-
Animal Model and Housing:
-
Use a sufficient number of day-old broiler chicks (e.g., Ross 308, Cobb 500) from a single hatch to minimize genetic variation.
-
House the birds in environmentally controlled pens with appropriate temperature, humidity, and lighting.
-
Provide ad libitum access to feed and water.
-
-
Basal Diet:
-
Formulate a basal diet that is adequate in all nutrients except for methionine and cysteine. This creates a sensitivity to the supplemental methionine sources.
-
Common ingredients include corn and soybean meal.
-
-
Dietary Treatments:
-
Create a negative control group receiving only the basal diet.
-
Establish a standard curve with a reference methionine source (typically DL-methionine) by adding it to the basal diet at several graded levels (e.g., 0.05%, 0.10%, 0.15%).
-
Supplement the basal diet with the test HMTBN sources at equimolar concentrations to the DL-methionine levels.
-
-
Experimental Design:
-
Employ a completely randomized design, allocating an equal number of pens (replicates) to each dietary treatment.
-
The experimental period typically lasts from day 1 to day 21 or 42.
-
-
Data Collection and Analysis:
-
Measure body weight and feed intake on a regular basis (e.g., weekly).
-
Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).
-
At the end of the trial, carcass and breast meat yield can also be determined.
-
Analyze the data using analysis of variance (ANOVA) and a slope-ratio assay to determine the relative bioavailability (RBV) of the test sources compared to the reference standard (DL-methionine).
-
Analytical Methods for HMTBN Quantification in Feed
Accurate quantification of HMTBN in feed is crucial for ensuring the correct supplementation levels.
-
High-Performance Liquid Chromatography (HPLC): A common method for determining HMTBN content. Reverse-phase HPLC with UV detection after alkaline hydrolysis (which converts oligomers to monomers) is a validated technique.[5]
-
Capillary Electrophoresis (CE): An alternative method that offers advantages such as not requiring an expensive HPLC column and providing direct determination of HMTBN.[10]
-
Gas Chromatography (GC): Can be used for residual monomer analysis in polymer-based formulations.[11]
Conclusion and Future Perspectives
The bioequivalence of HMTBN is a multifaceted issue that extends beyond a simple comparison of its free acid and calcium salt forms. The available evidence strongly suggests that the presence of dimers and oligomers in HMTBN-FA products can significantly reduce their bioefficacy.[4][5] Therefore, when evaluating different commercial sources of HMTBN, it is imperative to consider the monomer content as a key quality parameter.
For researchers and drug development professionals, this underscores the importance of not only specifying the chemical form of HMTBN but also seeking information on its molecular composition. Future research should focus on developing and validating rapid and cost-effective analytical methods to quantify the monomer-to-polymer ratio in commercial HMTBN products. Additionally, further in vivo studies directly comparing commercial HMTBN sources with known monomer and oligomer contents would provide invaluable data for the animal nutrition industry.
By understanding the chemical and metabolic intricacies of different HMTBN sources, we can move towards more precise and effective diet formulations, ultimately leading to improved animal performance and production efficiency.
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species. EFSA Journal, 16(3), e05209. [Link]
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Agostini, P. S., et al. (2018). Relative bioavailability of DL-methionine hydroxy analogue-calcium salt compared to DL-methionine in starter and finisher broilers. Engormix. [Link]
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A Comparative Guide to the Metabolic Pathways of HMTBN and Methionine for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the metabolic pathways of 2-hydroxy-4-(methylthio)butanoic acid (HMTBN) and methionine. This document is designed for researchers, scientists, and professionals in drug development, offering a detailed analysis supported by experimental data to inform research and development decisions.
Introduction: Two Key Sources of an Essential Amino Acid
Methionine is an essential sulfur-containing amino acid critical for protein synthesis, methylation reactions, and the production of important metabolites like cysteine and taurine.[1][2][3] In various applications, including animal nutrition and as a precursor in pharmaceutical synthesis, direct supplementation with L-methionine or its synthetic equivalent, DL-methionine, is common. An alternative and widely used source is HMTBN, a methionine hydroxy analog.[4] Understanding the distinct metabolic routes of these two compounds is paramount to evaluating their respective efficacy and potential applications.
HMTBN, or 2-hydroxy-4-(methylthio)butanoic acid, is a precursor to L-methionine, differing by the presence of a hydroxyl group instead of an amino group on the alpha-carbon. This structural difference necessitates a multi-step enzymatic conversion to the biologically active L-methionine form. In contrast, the L-isomer of methionine is directly utilized by the body, while the D-isomer of DL-methionine also requires enzymatic conversion.[5] This guide will dissect these metabolic pathways, presenting a comparative analysis of their efficiency and physiological implications.
The Metabolic Journey: From Ingestion to L-Methionine
The conversion of HMTBN and the metabolism of methionine follow distinct, yet ultimately converging, pathways to yield the universally required L-methionine.
The Two-Step Conversion of HMTBN to L-Methionine
The metabolic conversion of HMTBN to L-methionine is a stereospecific two-step process that occurs primarily in the liver and kidneys, with some activity in other tissues like the intestine.[5][6]
-
Oxidation to an Intermediate Keto Acid: The first step involves the oxidation of the hydroxyl group of HMTBN to form the intermediate, 2-keto-4-(methylthio)butanoic acid (KMB).[4][7] This reaction is catalyzed by two distinct, stereospecific enzymes depending on the isomer of HMTBN:
-
L-HMTBN is oxidized by L-2-hydroxy acid oxidase (L-HAOX) , a flavo-enzyme located in the peroxisomes of the liver and kidneys.[4][6]
-
D-HMTBN is converted by D-2-hydroxy acid dehydrogenase (D-HADH) , a mitochondrial enzyme found in a wide range of tissues, including the liver, kidneys, skeletal muscle, and intestinal mucosa.[4][6]
-
-
Transamination to L-Methionine: The common intermediate, KMB, is then converted to L-methionine through a transamination reaction. This step is catalyzed by transaminases, which transfer an amino group from a donor amino acid (e.g., glutamate, glutamine) to KMB, yielding L-methionine.[5][7]
Figure 1: Metabolic conversion pathway of HMTBN to L-methionine.
The Methionine Metabolic Pathways
Once L-methionine is available, either from the conversion of HMTBN or direct absorption, it enters several crucial metabolic pathways.
-
The Methionine Cycle (Transmethylation): This is a primary pathway where methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and protein methylation.[3] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, completing the cycle.[3]
-
The Transsulfuration Pathway: Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine.[3] This pathway is essential for the synthesis of glutathione, a major cellular antioxidant, and taurine.[3]
-
The Transamination Pathway: A smaller portion of methionine can be directly transaminated to form KMB, the same intermediate as in HMTBN metabolism.[8] This pathway is generally considered a minor route for methionine catabolism compared to transmethylation and transsulfuration.[8]
Figure 2: Major metabolic pathways of L-methionine.
Comparative Performance: Bioavailability and Bioefficacy
The ultimate measure of a methionine source's effectiveness lies in its bioavailability and bioefficacy. Numerous studies have compared HMTBN with DL-methionine, particularly in animal nutrition, providing valuable quantitative data.
| Performance Parameter | HMTBN | DL-Methionine | Key Findings & Citations |
| Bioavailability | Generally considered high, with absorption via monocarboxylate transporters.[8][9] | High, absorbed via multiple amino acid transport systems. | Studies in dairy cows have shown the relative bioavailability of HMTBN isopropyl ester (HMBi) to be around 40-58%.[8] A meta-analysis in broilers indicated that the biological efficiency of DL-methionine was 91-95% that of L-methionine for growth parameters.[10] |
| Growth Performance (Broilers) | Effective in promoting growth, with some studies suggesting better efficacy at higher supplementation levels.[9] | Standard source for growth promotion. | A study in broilers showed that at total sulfur amino acid (TSAA) values above the requirement, HMTBA had better methionine efficacy than DL-methionine.[9] |
| Milk Production (Dairy Cattle) | Tends to increase milk fat yield and percentage.[11] | Often shows a more direct positive impact on milk protein concentration.[11] | A comparative analysis indicated that HMTBA has a more pronounced and consistent effect on increasing milk fat yield, while rumen-protected DL-methionine is more directly linked to enhanced milk protein concentration.[11] |
| Antioxidant Status | Can improve intestinal oxidative status.[12] | May ameliorate hepatic oxidative status.[12] | A study in heat-stressed ducks showed that HMTBA supplementation improved intestinal oxidative status, while DL-methionine supplementation may have a more positive effect on the liver's oxidative state.[12] |
Experimental Protocols for Comparative Analysis
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are outlines of key methodologies used to evaluate and compare HMTBN and methionine.
Protocol 1: In Vivo Bioavailability Assessment Using Plasma Amino Acid Dose-Response
This method is widely used to determine the relative bioavailability of different methionine sources.
Objective: To quantify the plasma methionine response to graded doses of HMTBN and DL-methionine.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., broiler chickens, dairy cows) and acclimate them to a basal diet deficient in methionine.[8][13]
-
Treatment Groups: Establish a negative control group (basal diet) and multiple treatment groups receiving the basal diet supplemented with graded levels of either HMTBN or DL-methionine.[13]
-
Dosing and Sampling: Administer the diets for a specified period. Collect blood samples at predetermined time points after feeding.[8]
-
Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.[8]
-
Amino Acid Analysis: Analyze plasma samples for free methionine concentration using High-Performance Liquid Chromatography (HPLC) or a suitable amino acid analyzer.[13]
-
Data Analysis: Plot the plasma methionine concentration against the supplemental methionine intake for each source. Use slope-ratio analysis to determine the relative bioavailability of HMTBN compared to DL-methionine.[14]
Protocol 2: Stable Isotope Tracing for Metabolic Flux Analysis
Stable isotope tracers provide a powerful tool to track the metabolic fate of HMTBN and methionine in vivo.
Objective: To trace the conversion of HMTBN to L-methionine and its incorporation into protein.
Methodology:
-
Tracer Selection: Synthesize or procure stable isotope-labeled HMTBN (e.g., ¹³C-HMTBN) and methionine (e.g., ¹³C-methionine).[2]
-
Animal Infusion: Infuse the labeled compounds into the animal model through an appropriate route (e.g., intravenous, abomasal).[2]
-
Tissue and Plasma Collection: Collect blood and tissue samples (e.g., liver, muscle) at various time points post-infusion.[15]
-
Metabolite Extraction: Extract metabolites from plasma and tissues using a suitable solvent system (e.g., 80:20 methanol/water).[2]
-
Mass Spectrometry Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the isotopic enrichment of methionine and its metabolites in different pools.[2]
-
Flux Calculation: Use metabolic flux analysis models to calculate the rates of conversion, transmethylation, and transsulfuration.[2][15]
Protocol 3: In Vitro Enzyme Activity Assay for HMTBN Conversion
This assay measures the activity of the key enzymes involved in the conversion of HMTBN to KMB.
Objective: To determine the activity of L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase in tissue homogenates.
Methodology:
-
Tissue Homogenization: Prepare homogenates of relevant tissues (e.g., liver, kidney) in a suitable buffer.
-
Substrate and Cofactors: Prepare reaction mixtures containing the tissue homogenate, either L-HMTBN or D-HMTBN as the substrate, and any necessary cofactors (e.g., FAD for L-HAOX).
-
Incubation: Incubate the reaction mixtures at a controlled temperature for a specific duration.
-
Reaction Termination and Product Measurement: Stop the reaction and measure the formation of KMB using a spectrophotometric or chromatographic method. A common method involves derivatizing KMB and measuring the absorbance of the resulting product.[16]
-
Enzyme Activity Calculation: Calculate the enzyme activity based on the rate of KMB formation per unit of protein in the tissue homogenate.[17]
Conclusion
The metabolic pathways of HMTBN and methionine, while converging on the production of L-methionine, exhibit fundamental differences in their initial conversion steps, absorption mechanisms, and tissue-level metabolism. HMTBN undergoes a stereospecific two-step enzymatic conversion, a process that is widely distributed across various tissues for the D-isomer. Methionine, on the other hand, directly enters central metabolic pathways, with its D-isomer's conversion being more localized.
Experimental data indicates that both are effective sources of methionine, with nuanced differences in their bioefficacy for specific outcomes like growth performance and milk composition. The choice between HMTBN and DL-methionine should be guided by a thorough understanding of these metabolic distinctions and the specific objectives of the research or application. The provided experimental protocols offer a framework for conducting rigorous comparative studies to further elucidate the relative merits of these essential amino acid sources.
References
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- S. Hadinia, et al. (2018). Bio-efficacy comparison of herbal-methionine and DL-methionine based on performance and blood parameters of broiler chickens. Veterinary Research Forum, 9(2), 135-141.
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Introduction: Understanding HMTBN and its Role as a Methionine Precursor
A Comparative Guide to the Efficacy of HMTBN Across Various Animal Species For Researchers, Scientists, and Drug Development Professionals
Methionine is an essential amino acid critical for protein synthesis, methylation reactions, and antioxidant defense in animals.[1] In commercial animal production, synthetic methionine sources are supplemented to diets, particularly those with plant-based proteins, to meet the nutritional requirements for optimal growth and health.[1] HMTBN, also known as methionine hydroxy analogue (MHA), is a precursor to L-methionine, the biologically active form.[2][3] Unlike crystalline amino acids, HMTBN is a viscous liquid, which can offer advantages in feed manufacturing.
The conversion of HMTBN to L-methionine is a multi-step enzymatic process that occurs within the animal's body.[4] This intrinsic conversion process is a key factor influencing its bioavailability and, consequently, its efficacy compared to other methionine sources.
Mechanism of Action: From HMTBN to Bioactive L-Methionine
Upon ingestion, HMTBN is absorbed from the gastrointestinal tract and undergoes a two-step enzymatic conversion to L-methionine.[4] This process is stereospecific, with different enzymes acting on the D- and L-isomers of HMTBN.[5]
-
Step 1: Oxidation: Both D- and L-HMTBN are first oxidized to an intermediate, 2-keto-4-(methylthio)butanoic acid (KMB).[4] This reaction is catalyzed by two distinct enzymes:
-
Step 2: Transamination: KMB is then transaminated to form L-methionine. This reaction involves the transfer of an amino group from another amino acid to KMB and is a ubiquitous process in the body.[1]
The simultaneous action of two enzymes on both HMTBN isomers allows for an efficient conversion to L-methionine, which provides a biochemical basis for its effective use as a methionine source in species like chicks.[5]
Caption: Conversion of HMTBN to L-Methionine.
Comparative Efficacy of HMTBN in Different Animal Species
The effectiveness of HMTBN as a methionine source can vary depending on the animal species due to differences in digestive physiology, metabolic pathways, and the specific requirements of the production system.
Poultry
In the poultry industry, the debate surrounding the relative efficacy of HMTBN versus DL-methionine is ongoing.[6] Research indicates that both compounds are fully available as methionine sources, though they are metabolized differently.[7]
Studies have shown that at total sulfur amino acid (TSAA) levels around the broiler's requirement, HMTBN and DLM lead to similar performance responses.[6] However, at TSAA values above the requirement, HMTBN has demonstrated better methionine efficacy than DLM.[6] Conversely, below the TSAA requirement levels, the opposite effect has been observed in females.[6]
Some research suggests that L-methionine has the highest relative bioavailability among various sources.[8] One study found that a 15% lower inclusion of L-methionine achieved comparable performance to the standard requirement of DL-methionine.[8] From a physiological standpoint, D-isomers of amino acids must be converted to the L-isomer to be utilized in protein synthesis.[9] While D-Met is considered 90-100% as efficacious as L-Met, HMTBN's efficacy is reported to be between 65% and 100% that of DL-Met.[9]
Beyond its role as a methionine precursor, HMTBN exhibits antimicrobial activity in the low pH environment of the upper gastrointestinal tract, which can contribute to improved growth rates.[7] It can also act as a bioactive organic ligand, potentially enhancing the bioavailability of certain trace minerals.[7] Furthermore, HMTBN has been associated with a better antioxidant status in broilers compared to DLM.[9]
Table 1: Comparison of Methionine Sources in Poultry
| Feature | HMTBN (MHA) | DL-Methionine (DLM) | L-Methionine (L-Met) |
| Form | Liquid (free acid) or Dry (calcium salt) | Crystalline Powder | Crystalline Powder |
| Relative Bioavailability | 65-100% of DL-Met[9] | Generally considered the standard | Highest bioavailability[8] |
| Performance at Requirement | Similar to DLM[6] | Standard performance | May allow for lower inclusion rates[8] |
| Performance Above Requirement | Better efficacy than DLM[6] | Standard performance | --- |
| Antioxidant Status | Higher than DLM[9] | Lower than HMTBN[9] | Good potential to stimulate antioxidant status[9] |
| Antimicrobial Activity | Yes, in upper GI tract[7] | No | No |
| Trace Mineral Bioavailability | Can enhance[7] | No effect | No effect |
Swine
Information on the efficacy of HMTBN specifically in swine is less abundant in the provided search results. However, the general principles of methionine metabolism are similar in monogastric animals. Research in swine nutrition often focuses on the bioavailability of amino acids from various feed ingredients.[10][11][12] The conversion of HMTBN to L-methionine would follow the same enzymatic pathways as in poultry. Given the similarities in digestive physiology, it is plausible that the benefits of HMTBN observed in poultry, such as its potential antimicrobial effects and influence on mineral bioavailability, could also be relevant for swine.
Ruminants
In ruminants, the primary challenge for supplementing amino acids is bypassing the microbial degradation in the rumen. To address this, various forms of rumen-protected methionine have been developed, including HMTBN and its isopropyl ester (HMBi).[13]
HMBi can be absorbed across the rumen wall into the bloodstream and is then converted to methionine in the liver, making it available for protein synthesis.[13] Studies in steers have shown that supplementing with HMBi can increase plasma concentrations of L-methionine and related metabolites.[13]
Research in lambs demonstrated that a significant portion of HMTBA is absorbed and bypasses the liver, with peripheral tissues playing a substantial role in its conversion to methionine.[14] The kidneys, in particular, appear to be a primary source of plasma methionine derived from HMTBA.[14] This suggests that HMTBA is converted to methionine in tissues where the metabolic demand exists.
Aquaculture
The use of plant-based proteins in aquaculture feeds necessitates the supplementation of essential amino acids like methionine.[4] However, the efficacy of different methionine sources in fish can be influenced by factors such as leaching into the water, intestinal absorption, and the efficiency of bioconversion to L-methionine.[4]
In some fish species, such as rainbow trout, common carp, and channel catfish, DL-methionine has been reported to be a better source than MHA in terms of growth performance.[4] For instance, in rainbow trout, DL-MHA calcium salt showed lower bioavailability (60–73%) compared to DL-methionine.[4] However, other studies in turbot and channel catfish have shown that HMTBN can lead to better growth than L-methionine or DL-methionine.[4] A meta-analysis concluded that MHA can significantly increase fish production when appropriately dosed in the diet.[4]
Recent research using rainbow trout liver-derived cell lines indicated a better absorption and metabolization of DL-methionine compared to MHA, with DL-Met activating the mTOR pathway associated with cell growth, while MHA activated an integrated stress response pathway.[15] This suggests that at a cellular level, these two methionine sources are not biologically equivalent.[15]
Table 2: Efficacy of HMTBN vs. DL-Methionine in Aquaculture
| Species | Finding | Reference |
| Rainbow Trout, Common Carp, Nile Tilapia, Channel Catfish, Cobia | DL-Met resulted in better growth performance than MHA. | [4] |
| Turbot, Channel Catfish | HMTBa and MHA led to better growth than L-Met or DL-Met. | [4] |
| Rainbow Trout | DL-MHA calcium salt had lower bioavailability (60-73%) than DL-Met. | [4] |
| General (Meta-analysis) | MHA can significantly increase fish production with proper dosing. | [4] |
| Rainbow Trout (in vitro) | DL-Met showed better absorption and metabolization in liver cells than MHA. | [15] |
Experimental Protocols for Efficacy Evaluation
The evaluation of HMTBN efficacy typically involves growth performance trials and metabolic studies.
Growth Performance Trial Protocol (Broiler Example)
Objective: To compare the effect of dietary HMTBN and DL-methionine on broiler performance.
Methodology:
-
Animal Model: Day-old broiler chicks (e.g., Ross 308), separated by sex.
-
Dietary Treatments:
-
A basal diet deficient in methionine.
-
The basal diet supplemented with graded levels of HMTBN and DL-methionine to achieve specific TSAA:Lysine ratios.
-
-
Experimental Design: A randomized complete block design with a factorial arrangement of treatments (methionine source x dose).
-
Housing: Birds are housed in pens with controlled environmental conditions.
-
Data Collection:
-
Body weight and feed intake are recorded at regular intervals (e.g., weekly).
-
Feed conversion ratio (FCR) is calculated.
-
Mortality is recorded daily.
-
-
Statistical Analysis: Data are analyzed using ANOVA to determine the effects of methionine source, dose, and their interaction. Regression models can be used to compare the efficacy of the two sources.[6]
Caption: Workflow for a broiler growth performance trial.
In Vitro Cell Culture Protocol (Aquaculture Example)
Objective: To compare the cellular uptake and metabolic effects of HMTBN and DL-methionine in fish liver cells.
Methodology:
-
Cell Line: A relevant fish cell line, such as a rainbow trout liver-derived cell line (e.g., RTH-149).[15]
-
Culture Conditions: Cells are cultured in a standard medium (e.g., DMEM/F12).
-
Treatment: The culture medium is depleted of methionine and then supplemented with either HMTBN or DL-methionine at various concentrations. A methionine-free control is also included.
-
Assays:
-
Cell Proliferation Assay: To measure the effect on cell growth.
-
Western Blotting: To analyze the activation of key signaling pathways (e.g., mTOR).
-
RT-qPCR: To measure the expression of genes involved in methionine metabolism.
-
Liquid Chromatography: To quantify intracellular concentrations of methionine, its precursors, and metabolites (e.g., SAM, glutathione).[15]
-
-
Statistical Analysis: Data from treated groups are compared to the control and to each other using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion and Future Perspectives
HMTBN is an effective source of methionine for a variety of animal species. Its efficacy relative to other methionine sources, particularly DL-methionine, can be influenced by the species, the dietary inclusion level, and the specific performance metric being evaluated. While in poultry, HMTBN and DLM show similar performance around requirement levels, HMTBN may offer additional benefits such as antimicrobial activity and improved antioxidant status.[6][7][9] In ruminants, HMTBN serves as a valuable rumen-bypass methionine source.[13] The comparative efficacy in aquaculture appears to be more species-specific, with ongoing research aimed at optimizing its use.[4]
Future research should continue to explore the species-specific differences in HMTBN metabolism and its broader physiological effects beyond simple protein accretion. A deeper understanding of its impact on gut health, immune function, and nutrient utilization will enable more precise and effective application in animal nutrition.
References
- Absorption of 2-hydroxy-4-methylthiobutyrate and conversion to methionine in lambs. (n.d.). Journal of Dairy Science.
- Parker, D., Calder, A., & Lobley, G. (2006). Absorption of 2-hydroxy-4-methylthiobutyrate and conversion to methionine in lambs. Journal of Dairy Science.
-
Comparison of the physical and chemical properties of HMTBa and DL-Met. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of methionine sources around requirement levels using a methionine efficacy method in 0 to 28 day old broilers. (2015). PubMed. Retrieved from [Link]
-
Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. Journal of Nutrition, 114(9), 1716-1723. Retrieved from [Link]
-
Benefits vary with methionine source. (2008). WATTPoultry.com. Retrieved from [Link]
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Influence of Different Methionine Sources on Performance and Slaughter Characteristics of Broilers. (2019). PMC - PubMed Central. Retrieved from [Link]
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Are the Main Methionine Sources Equivalent? A Focus on DL-Methionine and DL-Methionine Hydroxy Analog Reveals Differences on Rainbow Trout Hepatic Cell Lines Functions. (n.d.). MDPI. Retrieved from [Link]
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A Cost-Benefit Analysis of HMTBN versus Other Methionine Sources: A Technical Guide for Researchers
Introduction
Methionine is an essential sulfur-containing amino acid, universally recognized as the first limiting amino acid in the corn-soybean meal-based diets typically fed to poultry and often a critical supplement in swine and ruminant nutrition.[1] Its pivotal role in protein synthesis, methyl group donation for metabolic processes, and as a precursor for cysteine, taurine, and glutathione makes its adequate supplementation non-negotiable for optimizing animal health, growth, and production efficiency.
Commercially, animal diets are supplemented with synthetic methionine sources to meet nutritional requirements precisely. The primary players in this market are DL-methionine (DLM), a racemic mixture of D- and L-isomers, and 2-hydroxy-4-(methylthio)butanoic acid (HMTBN), commonly known as methionine hydroxy analogue (MHA). While L-methionine (LM) is the biologically active form directly incorporated into proteins, it has historically been a less common feed supplement due to production costs, though it is becoming more available.
This guide provides an in-depth technical comparison of HMTBN against DL-methionine and L-methionine. We will dissect their chemical properties, absorption mechanisms, and metabolic fates to understand the causality behind their performance in production animals. By synthesizing experimental data from poultry, swine, and ruminant studies, this document offers a clear framework for conducting a rigorous cost-benefit analysis, enabling researchers and nutritionists to make informed, data-driven decisions.
Section 1: Chemical Identity and Physicochemical Properties
The fundamental differences between methionine sources begin at the molecular level. Only the L-enantiomer of methionine is directly utilized by animal cells for protein synthesis.[2] Other forms, such as D-methionine and HMTBN, must first be converted to L-methionine.[2]
-
L-Methionine (LM): The natural, biologically active form. Produced via fermentation, it is highly pure.
-
DL-Methionine (DLM): A 50/50 racemic mixture of D- and L-enantiomers produced through chemical synthesis. It is typically sold as a dry, crystalline powder with 99% purity.[3]
-
HMTBN (MHA): A precursor to methionine. Structurally, the alpha-carbon's amino group (-NH2) is replaced by a hydroxyl group (-OH).[4] This makes HMTBN an organic acid.[4] It is commercially available in two primary forms: a liquid free-acid (HMTBN-FA, ~88% active substance) and a dry calcium salt (HMTBN-Ca, ~84% active substance).[3]
| Feature | L-Methionine (LM) | DL-Methionine (DLM) | HMTBN (MHA) |
| Active Form | 100% L-Methionine | 50% L-Methionine, 50% D-Methionine | D- and L-isomers of 2-hydroxy-4-(methylthio)butanoic acid |
| Purity (Typical) | >95% | 99% | ~88% (Liquid FA), ~84% (Calcium Salt) |
| Chemical Nature | Amino Acid | Amino Acid | Organic Acid (precursor) |
| Production | Fermentation / Chemical | Chemical Synthesis | Chemical Synthesis |
Section 2: Mechanisms of Absorption and Metabolic Conversion
The distinct chemical structures of HMTBN and DLM dictate different pathways for intestinal absorption and subsequent conversion to L-methionine, a critical factor influencing their biological efficacy.
Absorption Dynamics
-
DL-Methionine: As an amino acid, DLM is absorbed in the small intestine via energy-dependent active transporters, specifically multiple carrier-mediated systems.[5][6] This process is efficient but can become saturated at high concentrations and may be compromised under conditions of metabolic stress (e.g., heat stress) or intestinal damage, where cellular energy is limited.[4][5]
-
HMTBN: Being an organic acid, HMTBN is primarily absorbed through passive diffusion across the gastrointestinal tract, a process that does not require cellular energy.[5] This mode of absorption is concentration-dependent and can occur more proximally in the gut, including the duodenum.[5] This difference suggests that HMTBN may be absorbed more effectively during conditions that impair active transport systems.[5]
Metabolic Conversion to L-Methionine
Neither D-methionine nor HMTBN can be used directly for protein synthesis. They must be converted to L-methionine, primarily in the liver, but also in other tissues like the kidneys and small intestine.[2][6] This conversion is a two-step enzymatic process.
-
Oxidation/Dehydrogenation: The first step involves converting the D-Met or HMTBN isomer into its alpha-keto analogue, α-keto-4-(methylthio)butanoic acid (KMB).
-
Transamination: In the second step, KMB is converted to L-methionine by aminotransferase enzymes, which transfer an amino group from a donor amino acid (like glutamine or branched-chain amino acids).[2]
The efficiency of these enzymatic conversions is a key determinant of the ultimate bioavailability of the methionine source.
Caption: Absorption and metabolic conversion pathways of DL-Methionine and HMTBN.
Section 3: Comparative Bioavailability and Performance Data
Bioavailability refers to the proportion of a nutrient that is absorbed and utilized by the animal for its metabolic functions. In the context of methionine sources, it is often expressed as a relative bioavailability (RBV) compared to a standard, typically DL-methionine or L-methionine.
Poultry
Poultry is the most extensively studied species for methionine source comparisons. A meta-analysis of published experiments found the relative biological efficiencies of HMTBN-FA to be 79% for average daily gain (ADG) and 81% for feed utilization efficiency when compared to DLM.[1] However, performance can be equivalent under certain conditions. One study found that when compared at total sulfur amino acid (TSAA) levels around the broiler's requirement, both DLM and HMTBN led to similar performance responses.[7] Interestingly, at TSAA values above the requirement, HMTBN showed better methionine efficacy.[7] Under heat stress, HMTBN's passive absorption mechanism may offer an advantage, with studies showing a more linear growth response compared to DLM.[4] L-methionine is generally found to have the highest bioavailability, with some studies suggesting it is more effective than DLM, particularly for feed efficiency in the first few weeks of a broiler's life.[8][9]
| Performance Metric | HMTBN vs. DLM | LM vs. DLM | Key Findings & Citations |
| Relative Bioavailability (RBV) | Generally 79-86% on a molar basis. | Generally higher than DLM, estimates vary. | A meta-analysis showed HMTBN RBV at 81-86% depending on economic factors.[1] LM has been shown to be more efficacious for feed conversion.[9] |
| Body Weight Gain (BWG) | Often similar, some studies show DLM advantage. | Often shows a slight advantage over DLM. | Performance can be similar around requirement levels.[7] LM supplementation can improve BWG.[8] |
| Feed Conversion Ratio (FCR) | Variable, depends on inclusion level and conditions. | Often superior to DLM, especially in young birds. | At higher TSAA levels, HMTBN can result in a better FCR.[10] LM significantly improves FCR.[8] |
Swine
In swine, the data also show variability. Some studies support that HMTBN and DLM provide equimolar levels of methionine activity, particularly in early-weaned pigs.[11] However, other comprehensive reviews and trials conclude that the bioavailability of HMTBN-Ca is consistently around 65% relative to DLM on a product-to-product basis.[3] In lactating sows, dietary HMTBN was shown to increase milk fat and lactose concentrations, which correlated with higher body weights in their neonatal piglets compared to control and DLM-fed groups.[12] The addition of DLM is well-established to improve performance in pigs fed diets based on cassava leaf protein.[13]
| Performance Metric | HMTBN vs. DLM | Key Findings & Citations |
| Relative Bioavailability (RBV) | Estimates range from ~65% to 100%. | RBV for HMTBN-Ca is consistently around 63-65% for N retention and performance.[3] Other studies find equimolar efficacy.[11] |
| Growth Performance | Variable. | Pigs fed 65 parts DLM showed similar performance to 100 parts HMTBN-Ca.[3] |
| Sow & Piglet Performance | HMTBN may improve milk composition and piglet growth. | Sows fed HMTBN had higher milk fat and produced heavier piglets at day 14.[12] |
Ruminants
In ruminants, the primary challenge is bypassing the extensive microbial degradation of amino acids in the rumen.[14][15] Therefore, sources must be rumen-protected. HMTBN and its derivatives, such as the isopropyl ester (HMBi), are considered rumen-protected as they can be absorbed directly through the rumen wall or resist microbial breakdown.[14][16] Comparisons in dairy cattle focus on different commercial rumen-protected methionine (RPM) products.
A meta-analysis of 64 studies found that HMTBN supplementation tended to increase milk yield and significantly increased milk fat concentration and yield.[17] The response to HMTBN for milk fat yield was significantly greater than for other RPM sources.[17] Both HMTBN and rumen-protected DLM are effective at increasing milk protein yield.[17][18]
| Performance Metric | HMTBN vs. Rumen-Protected DLM (RP-DLM) | Key Findings & Citations |
| Milk Yield | Both can increase milk yield, though not always statistically significant. | A meta-analysis showed HMTBN tended to increase milk yield.[17] |
| Milk Protein (% and Yield) | Both are effective at increasing milk protein yield. | Milk protein yield increased with supplementation from all methionine sources.[17] |
| Milk Fat (% and Yield) | HMTBN shows a more consistent and pronounced positive effect. | HMTBN supplementation has been shown to increase milk fat percentage and yield.[17][18] |
Section 4: Cost-Benefit Analysis Framework
The selection of a methionine source in commercial animal production is a decision driven by economic efficiency. The goal is to provide one unit of bioavailable L-methionine at the lowest possible cost. A lower product price per kilogram does not guarantee cost-effectiveness if its bioavailability is also lower.
Calculating Cost per Unit of Methionine Activity
A direct comparison requires standardizing the sources based on their L-methionine equivalence. This can be calculated using the following framework:
Effective L-Met Content (per kg) = Product Purity (%) x Relative Bioavailability (RBV) (%)
Cost per Unit of L-Met Activity = Price per kg / Effective L-Met Content
-
Product Purity: The concentration of the active molecule (e.g., 99% for DLM, 88% for HMTBN-FA).
-
Relative Bioavailability (RBV): The efficacy of the source relative to a standard (e.g., DLM = 100%). This value should be species-specific. For HMTBN, a commonly used RBV in poultry is 82-88% on an equimolar basis, while in swine it is often cited as ~65%.[3]
Example Calculation (Broiler Diets):
Let's assume the following:
-
DLM: $2.50/kg, 99% purity, RBV = 100% (as the standard).
-
HMTBN-FA: $2.10/kg, 88% purity, RBV = 85% (relative to DLM).
-
DLM Cost per unit of activity:
-
Effective Content = 0.99 * 1.00 = 0.99
-
Cost =
2.53 per unit of L-Met activity**
-
-
HMTBN-FA Cost per unit of activity:
-
Molecular Weight Adjustment: HMTBN (149.21 g/mol ) is heavier than Methionine (149.21 g/mol ). However, commercial products are typically compared on an equal activity basis, so for this calculation, we focus on purity and RBV. HMTBN-FA liquid contains 88% active ingredient.
-
Effective Content = 0.88 * 0.85 = 0.748
-
Cost =
2.81 per unit of L-Met activity**
-
In this scenario, despite its lower price per kilogram, HMTBN-FA would be the less cost-effective choice. This calculation is highly sensitive to the market prices of the products and the RBV figure used. An economic analysis demonstrated that the relative value of HMTBN to DLM for broilers is between 81% and 86%, depending on the value of the bird and the costs of feed and DLM.[1]
The "Analogue Advantage": Beyond Methionine Value
Proponents of HMTBN suggest it possesses benefits beyond its methionine value due to its organic acid nature. These potential advantages include:
-
Antioxidant Effects: HMTBN may have additional benefits in anti-oxidation.[6]
-
Gut Health: As an organic acid, HMTBN can exert an acidifying effect, potentially contributing to a healthier gut environment.[4]
While these effects are plausible, quantifying their economic impact within a standard feed formulation model is challenging. They should be considered as potential secondary benefits when the primary cost-benefit calculation shows narrow differences between sources.
Section 5: Experimental Methodologies for Evaluation
Validating the bioavailability of methionine sources requires robust and standardized experimental protocols. The trustworthiness of any comparative data rests on the methodology used to generate it.
Protocol 1: Slope-Ratio Growth Assay for Poultry
This is a widely accepted method to determine the relative bioavailability of a test nutrient compared to a standard.
Objective: To determine the RBV of HMTBN relative to DL-methionine based on growth performance (e.g., body weight gain) in broiler chicks.
Methodology:
-
Basal Diet Formulation: Formulate a basal diet that is complete in all nutrients except for being deficient in total sulfur amino acids (TSAA).
-
Treatment Groups: Create a series of treatment diets by supplementing the basal diet with graded levels of the standard (DLM) and the test product (HMTBN). For example:
-
Group 1: Basal Diet (Negative Control)
-
Groups 2-4: Basal + 0.05%, 0.10%, 0.15% DLM
-
Groups 5-7: Basal + equimolar levels of HMTBN
-
-
Animal Husbandry: Randomly allocate day-old chicks to pens, with multiple replicate pens per treatment. House birds under standard conditions for a set period (e.g., 21 days).
-
Data Collection: Measure and record body weight gain and feed intake for each pen.
-
Statistical Analysis:
-
For each methionine source, perform a linear regression of the performance response (e.g., weight gain) against the supplemental methionine intake. The analysis should only include responses within the linear portion of the dose-response curve.
-
The slope of the regression line represents the efficiency of utilization for that methionine source.
-
The RBV is calculated as: RBV (%) = (Slope of HMTBN / Slope of DLM) x 100 .
-
Caption: Experimental workflow for a slope-ratio bioavailability assay.
Protocol 2: RPM Bioavailability in Dairy Cattle via Plasma Met Response
This method assesses how effectively an RPM product delivers methionine to the bloodstream for absorption and use by the mammary gland.
Objective: To compare the bioavailability of two RPM sources (e.g., RPM-HMTBN vs. RPM-DLM).
Methodology:
-
Animal Selection & Design: Use lactating, cannulated (ruminal or duodenal) or non-cannulated Holstein cows in a crossover or Latin square design. This design allows each cow to receive each treatment, minimizing individual animal variation. Include a control group with no RPM supplementation.
-
Experimental Periods: Divide the trial into periods (e.g., 21 days each), with a washout phase between periods to prevent carry-over effects.
-
Treatment Administration: During each period, feed a basal diet formulated to be deficient in metabolizable methionine. Supplement with the assigned RPM product daily.
-
Blood Sampling: On the final days of each period, collect serial blood samples from the jugular or coccygeal vein at specific time points post-feeding (e.g., 0, 2, 4, 6, 8, 12 hours).[19]
-
Sample Analysis: Analyze plasma samples for free amino acid concentrations, specifically methionine, using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis:
-
Calculate the change in plasma methionine concentration from baseline (time 0) for each treatment.
-
Determine the Area Under the Curve (AUC) for the plasma methionine concentration over time.
-
The relative bioavailability can be assessed by comparing the AUC between the different RPM products. A higher AUC indicates greater absorption and delivery of methionine to the peripheral tissues.[20]
-
Conclusion
The choice between HMTBN and other methionine sources like DL-methionine is a complex decision that transcends simple product-to-product comparisons. While DL-methionine is a highly pure, standardized product, HMTBN presents a different value proposition rooted in its unique chemical properties and absorption mechanism.
-
Distinct Mechanisms: HMTBN is an organic acid absorbed via passive diffusion, whereas DLM is an amino acid requiring active transport. This fundamental difference may give HMTBN an advantage under specific metabolic or environmental stress conditions.[4][5]
-
Variable Bioavailability: On a molar basis, the bioavailability of HMTBN is generally considered lower than that of DLM, with commonly accepted values ranging from 65% in swine to 88% in poultry.[3] However, performance can be equivalent when diets are formulated to provide equal amounts of bioavailable methionine.
-
Economic Driver: The ultimate decision must be based on a rigorous cost-benefit analysis that accounts for market price, product purity, and species-specific relative bioavailability. The most cost-effective source is the one that delivers a unit of metabolizable L-methionine to the animal at the lowest price.
-
Ancillary Benefits: Potential ancillary benefits of HMTBN, such as its antioxidant and acidifying properties, may provide additional value but are more difficult to quantify economically.[4][6]
For researchers and drug development professionals, understanding the causal mechanisms behind the performance of each methionine source is crucial for designing effective nutritional strategies and developing next-generation supplements. The optimal choice is not universal but is instead dependent on the species, production goals, prevailing market prices, and the specific challenges of the production environment.
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A Comprehensive Guide to the Impact of HMTBN on Gut Health Compared to Alternative Methionine Sources and Additives
Introduction: The Gut as the Epicenter of Animal Health
In modern animal production, the gastrointestinal tract is increasingly recognized not merely as a digestive organ but as a complex and dynamic system central to overall health, immunity, and performance.[1][2] Maintaining gut homeostasis is critical for nutrient absorption, defense against pathogens, and modulating systemic inflammation.[1] Nutrition is a primary driver of gut health, with essential amino acids playing a foundational role.[3][4]
Methionine, an essential sulfur-containing amino acid, is indispensable for protein synthesis, tissue growth, and numerous metabolic processes vital for gut development and function.[5][6] As it cannot be synthesized by most animals, it must be supplied in the diet.[7] Commercially, methionine is supplemented in several forms:
-
DL-Methionine (DLM): A racemic mixture of D- and L-isomers. The D-isomer must be converted to the L-isomer to be biologically active.
-
L-Methionine (L-Met): The biologically active, pure L-isomer.[7][8]
-
2-hydroxy-4-(methylthio)butanoic acid (HMTBN): A methionine hydroxy analogue (MHA) and a precursor to L-methionine. It is an organic acid that is enzymatically converted to L-methionine within the animal's body.[9][10]
This guide provides an in-depth comparative analysis of HMTBN's impact on gut health versus other methionine sources and additives. We will dissect the mechanistic advantages of HMTBN, supported by experimental data, and provide detailed protocols for researchers to validate these findings.
Section 1: The Foundational Role of Methionine in Gut Homeostasis
Methionine's contribution to gut health extends far beyond its role as a building block for protein. It is a central node in critical metabolic pathways that directly influence the gut's antioxidant capacity and cellular integrity.
The two primary pathways are the Methionine Cycle and the Transsulfuration Pathway . The Methionine Cycle is crucial for producing S-adenosylmethionine (SAM), the body's principal methyl group donor for DNA, RNA, and protein methylation. The Transsulfuration Pathway converts methionine to cysteine, which is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[6][10] This pathway is fundamental to protecting intestinal cells from oxidative damage.
Caption: HMTBN's enhanced antioxidant and anti-inflammatory mechanism.
Table 2: HMTBN vs. DL-Methionine - Antioxidant and Inflammatory Markers
| Parameter | HMTBN Effect | DL-Methionine Effect | Key Finding | Source(s) |
|---|---|---|---|---|
| Glutathione (GSH) Synthesis | Increased | Moderate Increase | HMTBN more effectively boosts the primary cellular antioxidant. | [6][10] |
| Total Antioxidant Capacity | Increased | Moderate Increase | HMTBN provides greater overall protection against oxidative stress. | [6] |
| IL-6 mRNA Expression | Down-regulated | No significant change reported | HMTBN actively reduces pro-inflammatory signaling. | [11]|
Pillar 3: Modulation of Gut Microbiota and Metabolites
A healthy gut microbiota is diverse and produces beneficial metabolites, most notably Short-Chain Fatty Acids (SCFAs). [1][12] HMTBN supplementation has been shown to positively modulate the gut microbiome. In broilers, it optimized the ileal microbiota, significantly increasing the relative abundance of Lactobacillus, a well-known beneficial bacterium. [11]Crucially, this shift in microbiota was accompanied by elevated concentrations of the SCFAs acetate, propionate, and butyrate in the cecal contents. [11] Butyrate is particularly important as it is the preferred energy source for colonocytes, strengthens the gut barrier, and has potent anti-inflammatory and immunomodulatory effects. [13][14][15]The ability of HMTBN to increase butyrate production is a significant, multi-faceted benefit for gut health. Additionally, as an organic acid, HMTBN itself can exert antimicrobial effects in the gut, helping to mitigate pathogen growth. [9] Table 3: HMTBN vs. DL-Methionine - Microbiota and SCFA Production
| Parameter | HMTBN Effect | DL-Methionine Effect | Key Finding | Source(s) |
|---|---|---|---|---|
| Relative Abundance of Lactobacillus | Increased | No significant change reported | HMTBN promotes the growth of beneficial bacteria. | [11] |
| Cecal Butyrate Concentration | Increased | No significant change reported | HMTBN enhances production of a key metabolite for gut health. | [11] |
| Cecal Acetate & Propionate | Increased | No significant change reported | HMTBN boosts overall SCFA levels. | [11]|
Section 3: HMTBN in Context: Comparison with Other Additives
HMTBN vs. L-Methionine
L-Methionine is the 100% biologically active form. Studies comparing pure L-Met to the racemic DLM mixture have shown that L-Met can be more effective at improving intestinal morphology and antioxidant status. [6][7][8]HMTBN serves as a highly efficient precursor that is converted to L-Methionine in the animal. Its advantages over DLM stem from its unique absorption and metabolic conversion process that favors the protective transsulfuration pathway.
HMTBN vs. DL-Methionine + Acidifiers
A study comparing HMTBN to a blend of DLM and an acidifier found they operate via different mechanisms. [16]The DLM + acidifier blend lowered the pH in the crop, gizzard, and ileum and promoted butyrate-producing bacteria like Faecalibacterium. [16]In contrast, high levels of HMTBN inhibited some acid-producing bacteria, suggesting its benefits are less about direct luminal acidification and more about its post-absorptive metabolic effects. [16]This highlights HMTBN as a functional methionine source with intrinsic gut health properties, distinct from a simple combination of a methionine source and a separate acidifier.
Section 4: Experimental Protocols for Evaluating Gut Health
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following methodologies are designed to provide a comprehensive assessment of an additive's impact on gut health.
Caption: Experimental workflow for a comprehensive gut health study.
Protocol 1: Assessing Intestinal Morphology (Histology)
-
Causality: This protocol quantifies the physical structure of the intestinal lining. Longer villi and a higher villus-to-crypt-depth ratio indicate a larger surface area for nutrient absorption and a healthier rate of epithelial cell turnover. [17]* Methodology:
-
Sample Collection: Immediately after euthanasia, collect 2-cm segments of the duodenum, jejunum, and ileum.
-
Fixation: Gently flush segments with phosphate-buffered saline (PBS) and fix in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-μm thick cross-sections using a microtome and mount on glass slides.
-
Staining: Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).
-
Imaging & Analysis: Capture images using a light microscope with a digital camera. Measure the height of 10-15 well-oriented villi and the depth of their corresponding crypts for each sample using imaging software. Calculate the villus height to crypt depth (V/C) ratio.
-
Protocol 2: Evaluating Intestinal Barrier Integrity (Ussing Chamber)
-
Causality: This ex-vivo technique directly measures the two key components of barrier function. Transepithelial Electrical Resistance (TER) measures the resistance to ion flow across the epithelium, reflecting the tightness of the junctions. Paracellular flux measures the leakage of larger, non-transported molecules through the gaps between cells.
-
Methodology:
-
Sample Collection: Excise segments of the jejunum or ileum and place them immediately in ice-cold, oxygenated Ringer's solution.
-
Tissue Mounting: Open the intestinal segment along the mesenteric border, remove the outer muscle layers by dissection, and mount the resulting mucosal sheet in an Ussing chamber, separating two buffer-filled half-chambers.
-
TER Measurement: Equilibrate the tissue for 20-30 minutes. Measure the baseline TER using a voltage clamp apparatus.
-
Paracellular Flux Measurement: Add a fluorescent marker (e.g., 4 kDa FITC-dextran) to the mucosal (apical) side.
-
Sampling: At 30-minute intervals for 2 hours, collect samples from the serosal (basolateral) side.
-
Quantification: Measure the fluorescence of the serosal samples using a fluorometer. Calculate the flux rate based on the change in concentration over time.
-
Protocol 3: Quantifying Gut Microbiota & SCFAs
-
Causality: 16S rRNA gene sequencing provides a profile of the bacterial community, identifying which populations are influenced by the additive. Gas chromatography-mass spectrometry (GC-MS) quantifies the key metabolic end-products (SCFAs) of this community, providing a direct link between microbial shifts and functional output.
-
Methodology:
-
Sample Collection: Aseptically collect cecal contents and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis.
-
DNA Extraction (Microbiota): Extract total bacterial DNA from a 200 mg aliquot of cecal content using a validated commercial kit.
-
16S rRNA Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers. Sequence the amplicons on a high-throughput platform (e.g., Illumina MiSeq). Analyze the resulting data using a bioinformatics pipeline (e.g., QIIME2, DADA2) to determine taxonomic composition and relative abundances.
-
SCFA Analysis: Homogenize a 100 mg aliquot of cecal content in a suitable solvent. After derivatization, analyze the sample using GC-MS. Quantify acetate, propionate, and butyrate concentrations against a standard curve.
-
Conclusion: A Synthesized View of HMTBN as a Functional Additive
The body of evidence clearly indicates that HMTBN is more than just a source of methionine. While providing 100% methionine equivalency to DLM for growth and performance, it offers distinct and significant advantages for gut health. [18] The superiority of HMTBN is rooted in its unique metabolic fate, which preferentially drives the transsulfuration pathway. This results in:
-
Enhanced Antioxidant Defense: Increased production of glutathione (GSH) protects intestinal cells from oxidative damage. [10]2. Improved Barrier Integrity: Strengthened tight junctions and reduced epithelial cell damage prevent "leaky gut." [11]3. Beneficial Microbiota Modulation: Increased abundance of beneficial bacteria like Lactobacillus and elevated production of health-promoting SCFAs, including butyrate. [11]4. Reduced Inflammation: Down-regulation of pro-inflammatory cytokines like IL-6 creates a less reactive gut environment. [11] For researchers and animal nutritionists, HMTBN should be considered a multi-functional feed additive. It addresses the essential amino acid requirement while simultaneously acting as a potent agent for promoting gut homeostasis. This dual action makes it a scientifically robust choice for formulations aimed at maximizing animal health, welfare, and productivity.
References
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- Effect of 2-hydroxy-4-(methylthio) butanoic acid and acidifier on the performance, chyme pH, and microbiota of broilers. PubMed.
- Supply of Methionine During Late-Pregnancy Alters Fecal Microbiota and Metabolome in Neonatal Dairy Calves Without Changes in Daily Feed Intake. Frontiers in Microbiology.
- Methionine properties and uses in animal feed. Foodcom S.A..
- L-Methionine, the essential amino acid for piglets' gut health. Quimidroga.
- Effects of feeding 2-hydroxy-4-methylthio-butanoic acid (HMTBA) with low and high MP diets on milk production and composition. ResearchGate.
- Dietary methionine sources and levels modulate the intestinal health status of broiler chickens. Poultry Science.
- Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. MDPI.
- Study Compares Two Methionine Sources in Broiler Diets. The Poultry Site.
- The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. PubMed.
- Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. MDPI.
- Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. Frontiers in Microbiology.
- Gut microbiome and health: mechanistic insights. PubMed.
- Further Evidence for Butyrate Produced by Gut Microbes to be Beneficial. Fight Aging!.
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- Nutrition-driven gut health. Feed & Additive Magazine.
- Butyrate: The gut-to-brain signal for calm. BioLounge.
- Gut microbiome and health: mechanistic insights. Gut.
- Hydroxytyrosol Ameliorates Colon Inflammation: Mechanistic Insights into Anti-Inflammatory Effects, Inhibition of the TLR4/NF-κB Signaling Pathway, Gut Microbiota Modulation, and Liver Protection. MDPI.
- Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Nutraceuticals and Functional Foods. Oxidative Medicine and Cellular Longevity.
- Exploitation of Natural By-Products for the Promotion of Healthy Outcomes in Humans: Special Focus on Antioxidant and Anti-Inflammatory Mechanisms and Modulation of the Gut Microbiota. MDPI.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Hydroxy-4-(methylthio)butyronitrile
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Hydroxy-4-(methylthio)butyronitrile (CAS No. 17773-41-0), an intermediate commonly used in the synthesis of D,L-methionine and its hydroxy analog, MHA.[1][2] The extreme acute toxicity of this compound necessitates strict adherence to the following procedures to ensure personnel safety and environmental protection.
The core principle of this guide is risk elimination. This compound is not merely a chemical to be discarded; it is a significant hazard that must be managed from the moment it is designated as waste until its final, verified destruction.
Hazard Assessment: The Rationale for Stringent Control
Understanding the "why" behind these protocols is critical for fostering a culture of safety. This compound is a cyanohydrin, a class of compounds known for their potential to decompose and release hydrogen cyanide (HCN), a rapidly acting and highly toxic gas.[3][4] Its hazard profile, summarized below, dictates every aspect of its handling and disposal.
| Hazard Class | GHS Hazard Statement | Causality and Implication |
| Acute Toxicity (Oral, Inhalation) | H300+H330: Fatal if swallowed or if inhaled.[5][6] | This is the most critical hazard.[5][7] Exposure to even small quantities of vapor or liquid can be lethal. All handling and disposal steps must occur in a well-ventilated area, with appropriate respiratory protection to prevent inhalation.[7][8] |
| Serious Eye Irritation | H319: Causes serious eye irritation.[5][6] | Direct contact with the liquid or vapor can cause significant eye damage. Chemical splash goggles are mandatory.[8] |
| Aquatic Hazard | H401/H411: Toxic to aquatic life, with long lasting effects.[5][6] | This compound must never be disposed of down the drain or released into the environment.[9] Its ecotoxicity necessitates containment and destruction by a licensed facility. |
Mandatory Personal Protective Equipment (PPE)
Based on this hazard profile, the following minimum PPE is required for any activity involving the handling of this compound waste.
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and nitriles, or a self-contained breathing apparatus (SCBA) for spill response.[8] | Protects against the primary hazard of fatal inhalation.[7][8] Work must be performed in a certified chemical fume hood or similarly ventilated enclosure.[9][10] |
| Eye/Face | Tightly fitting, chemical safety goggles with side-shields.[8][10] | Prevents eye irritation and injury from splashes or vapors.[5] |
| Hand | Compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer's breakthrough time data. | Prevents skin absorption and contact irritation. |
| Body | Fire/flame resistant and impervious lab coat or coveralls.[8] | Protects against skin contact from spills and splashes. |
Waste Generation and Segregation: The First Step in Disposal
Proper disposal begins at the point of generation. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal process.
Protocol for Waste Collection
-
Designate a Waste Container: Use a dedicated, clearly labeled container for this compound waste only. The container must be made of a compatible material, such as high-density polyethylene (HDPE).[11]
-
Labeling: Immediately label the container with a "Hazardous Waste" label. Clearly identify the contents as "Hazardous Waste: this compound". List all constituents and their approximate percentages.
-
Segregation: This waste stream is incompatible with strong acids (which can accelerate HCN release) and strong bases.[12] Store the waste container away from all other chemical classes.
-
Storage: Keep the waste container tightly closed except when adding waste.[7][9] Store it in a cool, dry, and well-ventilated area designated for hazardous waste, preferably within secondary containment.[8][10] The storage location must be locked and accessible only to authorized personnel.[7][8][9]
Standard Operating Procedure for Final Disposal
Disposal of this compound is a regulated activity. Under federal regulations such as the Resource Conservation and Recovery Act (RCRA), this chemical is considered a hazardous waste.[13][14] Under no circumstances should laboratory personnel attempt to neutralize or treat this waste themselves.
The only acceptable disposal pathway is through a licensed environmental services contractor for high-temperature hazardous waste incineration.[9]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Container Full: Once the designated waste container is filled (no more than 90% capacity to allow for expansion), ensure the cap is tightly sealed.
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. If your organization does not have an EHS office, you must contact a certified hazardous waste management company directly.
-
Documentation: Complete all required hazardous waste manifest paperwork provided by EHS or the contractor.[13] This is a legal document that tracks the waste from your laboratory ("cradle") to its final destruction ("grave").[14]
-
Final Destruction: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method of destruction is controlled, high-temperature incineration with flue gas scrubbing.[9] This process ensures the complete breakdown of the molecule into less hazardous components and prevents the release of toxic gases into the atmosphere.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. The response is dictated by the scale of the event.
Caption: Emergency response workflow for a chemical spill.
Spill Response
-
Small Spill (<100 mL):
-
Alert all personnel in the immediate area and control access.
-
If safe to do so, remove all ignition sources and increase ventilation (e.g., ensure fume hood is operational).[9]
-
Wearing the full mandatory PPE (including a full-face respirator), contain the spill using an inert absorbent material like vermiculite, sand, or diatomite.[15] Do not use combustible materials like paper towels.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a pre-labeled hazardous waste container.[9]
-
Decontaminate the spill surface with a suitable solvent (e.g., alcohol), collecting the decontamination materials as hazardous waste.[15]
-
-
Large Spill (>100 mL) or Any Spill Outside a Fume Hood:
-
EVACUATE THE AREA IMMEDIATELY.
-
Alert others to evacuate and activate the nearest fire alarm or emergency notification system.
-
From a safe location, call your institution's emergency response line or 911. Provide the chemical name, location, and estimated quantity of the spill.
-
DO NOT attempt to clean up a large spill yourself. Await the arrival of the trained hazardous materials response team.
-
Personnel Exposure
Immediate action is required.
-
Inhalation: Move the victim to fresh air immediately. Call for emergency medical help.[8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[8][16]
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion: DO NOT INDUCE VOMITING. [9] Rinse the mouth thoroughly with water.[8][9] Never give anything by mouth to an unconscious person.[9] Get emergency medical help immediately.[8][9]
Decontamination of Empty Containers
An "empty" container is never truly empty and must be treated as hazardous waste until properly decontaminated.
-
Initial Rinse: Under a chemical fume hood and while wearing full PPE, carefully rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The first rinseate must be collected and disposed of as this compound hazardous waste.[17] Given the acute toxicity of the residue, it is best practice to collect all three rinsates as hazardous waste.
-
Final Steps: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The decontaminated container can now be disposed of according to your facility's procedures for non-hazardous lab glass or plastic.[9]
By adhering to these rigorous procedures, you ensure a safe laboratory environment and responsible stewardship of hazardous materials, protecting yourself, your colleagues, and the community.
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Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
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2-Hydroxy-4-(methylthio)butanenitrile SDS, 17773-41-0 Safety Data Sheets. ECHEMI.
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This compound (CAS No. 17773-41-0) SDS. Guidechem.
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Butanenitrile, 2-hydroxy-4-(methylthio)-. PubChem, National Center for Biotechnology Information.
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Chemical Label for this compound. Fisher Scientific.
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2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID. CAMEO Chemicals, NOAA.
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Safety Data Sheet for 2-(Methylthio)ethanol. Fisher Scientific.
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2-Hydroxy-4-(methylthio)butyric acid SDS. MedChemExpress.
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Manufacture and Use of Selected Inorganic Cyanides: Task III - Final Report. U.S. Environmental Protection Agency.
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
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Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide. Patsnap.
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Method for the production of this compound from 3-(methylthio)propanal and hydrogen cyanide. Patsnap Eureka.
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Locating and Estimating Sources of Cyanide Compounds. U.S. Environmental Protection Agency.
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Hazardous Materials Disposal Guide. Nipissing University.
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Method 9013A: Cyanide Extraction Procedure for Solids and Oils. U.S. Environmental Protection Agency.
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Navigating the Hazards: A Guide to Personal Protective Equipment for 2-Hydroxy-4-(methylthio)butyronitrile
For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Hydroxy-4-(methylthio)butyronitrile, a compound demanding rigorous safety protocols due to its acute toxicity. Our focus is to empower you with the knowledge to operate safely and effectively, ensuring that your groundbreaking work is not overshadowed by preventable incidents.
Hazard Assessment: Understanding the Threat
This compound is classified as acutely toxic and poses a significant health risk. The primary routes of exposure are inhalation and ingestion, with both being potentially fatal.[1][2][3] Direct contact can cause serious eye irritation.[1][2][3] The gravity of these hazards necessitates a multi-layered approach to personal protection.
Key Hazard Information:
| Hazard Statement | GHS Classification | Source |
| H300+H330: Fatal if swallowed or if inhaled | Acute Toxicity, Oral (Category 2), Acute Toxicity, Inhalation (Category 2) | [1][2][3] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [1][2][3] |
It is crucial to note that as of the writing of this guide, no official Occupational Exposure Limits (OELs) have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH for this specific compound.[1][4][5][6][7] In the absence of defined OELs, a conservative approach to exposure control is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on the known hazards and best practices for handling acutely toxic substances.
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical to prevent dermal absorption. While general "chemical-resistant" gloves are advised, more specific guidance is necessary for robust protection. For incidental contact, such as splashes, nitrile gloves with a minimum thickness of 4-6 mil are a reasonable choice, but they should be changed immediately upon contamination.[8] For extended contact or immersion, more substantial protection is required.
Recommended Glove Types:
| Glove Material | Breakthrough Time | Recommendation | Source |
| Nitrile Rubber | Varies by thickness and manufacturer | Suitable for incidental splash protection. Not recommended for prolonged contact with aromatic or halogenated hydrocarbons. | [8][9][10] |
| Butyl Rubber | Generally excellent for a wide range of chemicals | Recommended for protection against esters, ketones, aldehydes, and alcohols. | [11] |
It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound or a close chemical analogue before use. A visual inspection for any signs of degradation, such as swelling, discoloration, or cracking, should be performed before each use.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.
-
Safety Goggles: Tightly-sealed chemical splash goggles are the minimum requirement.
-
Face Shield: A full-face shield worn over safety goggles is essential to protect against splashes to the face.
Respiratory Protection: Preventing Fatal Inhalation
Due to the high acute inhalation toxicity, all work with this compound must be conducted in a certified chemical fume hood. In the event of a spill or if there is a potential for exposure outside of a fume hood, respiratory protection is critical.
Respirator Selection:
| Respirator Type | Cartridge/Filter | When to Use |
| Full-Face Respirator | Organic Vapor (OV) cartridge | For any potential exposure outside of a fume hood, including spill cleanup. |
| Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | N/A | For emergency situations with high or unknown concentrations. |
A 3M respirator selection guide suggests that an Organic Vapor (OV) cartridge is appropriate for related nitrile compounds like acetonitrile and acrylonitrile.[12] Some cartridges are also rated for protection against hydrogen cyanide, which could be a decomposition product of cyanohydrins.[13] A conservative approach would be to use a combination cartridge that provides protection against both organic vapors and acid gases.
Protective Clothing: A Barrier Against Contamination
A chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full-body suit should be worn. All protective clothing should be removed before leaving the laboratory.
Operational Plan: Safe Handling from Start to Finish
Pre-Operational Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Have all necessary gloves, eye protection, and protective clothing readily available.
-
Prepare Spill Kit: Ensure a spill kit specifically for toxic chemicals is accessible.
-
Designate a Work Area: Clearly mark the designated area for handling the compound.
-
Prepare Waste Containers: Have clearly labeled, compatible waste containers ready for solid and liquid waste.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work Within the Fume Hood: Conduct all manipulations of the compound within the fume hood.
-
Careful Dispensing: When dispensing the liquid, use a syringe or pipette with a fresh tip for each use to avoid cross-contamination.
-
Controlled Reactions: If the compound is used in a reaction, ensure the apparatus is secure and any potential for aerosol generation is minimized.
-
Immediate Cleanup: Clean any minor drips or spills immediately with a suitable absorbent material.
Disposal Plan: Managing a Hazardous Aftermath
All materials that come into contact with this compound must be treated as hazardous waste.
Waste Segregation
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, leak-proof container.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be placed in a designated, sealed hazardous waste bag or container.[14][15]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (such as acetone, followed by water) in the fume hood. The rinsate must be collected as hazardous waste.
-
Surfaces: Decontaminate work surfaces with a suitable cleaning agent and wipe down with absorbent pads. All cleaning materials must be disposed of as hazardous waste. A solution of household bleach and water can be effective for decontamination.[16]
Final Disposal
All hazardous waste must be disposed of through a licensed hazardous waste management company.[14] Do not dispose of any material contaminated with this compound down the drain or in the regular trash.
Emergency Procedures: A Plan for the Unexpected
Spills
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or other suitable material.
-
Place the absorbent material in a sealed hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside of a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert others and activate the emergency alarm if necessary.
-
Contact your institution's emergency response team.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while mitigating the significant risks associated with this compound.
References
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Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
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A Guide to Nitrile Glove Recycling: Sustainable Practices for Eco-Conscious Businesses. (2024, April 22). Thomasnet. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. (2025, October 26). Glove Nation. Retrieved from [Link]
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Elmridge Protection. (n.d.). B1309 Cartridge. Retrieved from [Link]
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Earth911. (2023, October 24). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. Retrieved from [Link]
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University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
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Uni-Vite. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]
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TBEP Labs. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
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CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Scribd. (n.d.). RESPIRATOR MASK 3M ORGANC VAPOURS FOR HCN TDB 203 Cyanogen. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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S&G Gloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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SHOWA. (n.d.). CHEMICAL PERMEATION GUIDE. Retrieved from [Link]
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S&G Nitrile Gloves. (2025, June 23). Nitrile gloves chemical resistance guide. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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ACGIH. (n.d.). Data Hub. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
